molecular formula C10H12ClN3 B1409002 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1379340-25-6

2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1409002
CAS No.: 1379340-25-6
M. Wt: 209.67 g/mol
InChI Key: OZTDRUMVTMLRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a high-value chemical building block designed for research and development in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, known for its ability to mimic purine and serve as a key warhead in ATP-competitive kinase inhibitors . This specific derivative, featuring a chloro group at the 4-position and a tert-butyl modification, is engineered for the synthesis of targeted therapeutic agents. Its primary research application lies in the exploration and development of novel kinase inhibitors for oncology, particularly for challenging targets like RET kinase in non-small cell lung cancer and other thoracic malignancies . The chloro group is a versatile handle for nucleophilic aromatic substitution, allowing researchers to introduce a wide array of amine-containing functionalities to build structure-activity relationships (SAR) . The tert-butyl group and other lipophilic substituents on the scaffold are strategically employed to modulate the compound's properties and enhance interactions with the hydrophobic regions of kinase targets, which is a well-established strategy for optimizing potency and selectivity . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-10(2,3)9-13-7(11)6-4-5-12-8(6)14-9/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTDRUMVTMLRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Multi-technique Approach to Unambiguous Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned as a "privileged scaffold" for its role in the development of targeted therapies, particularly kinase inhibitors.[1][2] Modifications to this core, such as the introduction of a 2-tert-butyl group for enhanced lipophilicity and a 4-chloro substituent as a versatile synthetic handle, yield novel compounds with significant therapeutic potential. This guide presents a comprehensive, field-proven methodology for the complete and unambiguous structure elucidation of one such derivative, 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. We will move beyond simple data reporting to explain the causality behind the analytical strategy, demonstrating how a synergistic combination of mass spectrometry, advanced multi-dimensional NMR spectroscopy, and X-ray crystallography provides a self-validating system for absolute structural confirmation.

Molecular Overview and Strategic Importance

The target molecule, this compound, integrates key structural features for drug design. The pyrrolo[2,3-d]pyrimidine core mimics the purine structure of adenosine, allowing it to effectively compete for the ATP-binding site of various kinases.[3] The 4-chloro position is highly reactive towards nucleophilic substitution, enabling the facile introduction of diverse functional groups to modulate potency and selectivity.[1] The 2-tert-butyl group serves to increase the compound's lipophilicity and provides steric bulk that can be exploited to achieve selective binding within a specific protein pocket.

Before embarking on the experimental elucidation, a foundational understanding of the molecule's basic properties is essential.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClN₃Calculated
Molecular Weight 210.68 g/mol Calculated
Monoisotopic Mass 209.07198 DaCalculated
Appearance Expected to be a light-colored or off-white crystalline solidInferred from[1][2]
Solubility Expected to be soluble in organic solvents (DMSO, DMF, Methanol) and sparingly soluble in waterInferred from[1][2]

The Elucidation Workflow: A Logic-Driven Framework

A robust structure elucidation is not a random collection of experiments but a logical progression where each step validates the last and informs the next. Our approach is designed to first confirm the elemental composition and then systematically assemble the molecular framework piece by piece.

G cluster_0 Initial Confirmation cluster_1 Structural Assembly cluster_2 Definitive Proof Synthesis Synthesis & Purification HRMS High-Resolution MS Synthesis->HRMS Confirms Mass & Isotopic Pattern NMR_1D 1D NMR (¹H, ¹³C) - Identify Fragments - HRMS->NMR_1D Validates Formula for NMR Interpretation NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connect Fragments - NMR_1D->NMR_2D XRAY X-ray Crystallography - Absolute 3D Structure - NMR_2D->XRAY Proposes Structure for Crystallographic Solution Final Final Structure Confirmed XRAY->Final

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Gatekeeper of Analysis

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) for two critical reasons. First, it provides the exact mass of the molecule, which is the most direct confirmation of its elemental formula (C₁₀H₁₂ClN₃). Second, and crucially for this molecule, it reveals the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This natural abundance results in a highly predictable pattern in the mass spectrum, serving as an unmistakable flag for the presence of a single chlorine atom.[4][5] Failure to observe this pattern would immediately invalidate the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms in the heterocyclic core are readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500, ensuring sufficient resolution (>10,000) to distinguish isotopic peaks and determine the exact mass.

Data Interpretation & Expected Results

The primary goal is to locate the protonated molecular ion, [M+H]⁺.

IonCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Expected RatioObservation Significance
[M+H]⁺ 210.0792212.0763~3:1Confirms the molecular weight and the presence of one chlorine atom.
[M-CH₃]⁺ 194.0480196.0450~3:1A common fragmentation, indicating the loss of a methyl group from the tert-butyl moiety.
[M-C₄H₉]⁺ 152.0170N/A (Cl is on other fragment)N/ALoss of the entire tert-butyl group, confirming its presence as a substituent.

The observation of the [M+H]⁺ and [M+H+2]⁺ peaks in an approximate 3:1 intensity ratio provides definitive evidence of a monochlorinated compound and validates the molecular formula.[4]

NMR Spectroscopy: Assembling the Molecular Jigsaw

Expertise & Causality: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise arrangement of atoms. We use a suite of experiments: ¹H NMR identifies all unique proton environments, ¹³C NMR does the same for carbon, and a series of 2D NMR experiments (COSY, HSQC, HMBC) reveal how these atoms are connected to one another. This systematic approach allows us to build the molecular structure from its constituent parts.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic molecules and for keeping the N-H proton signal sharp and observable.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe 2- and 3-bond correlations.

1D NMR Data: Identifying the Pieces

Based on the proposed structure, we can predict the signals we expect to observe.

Table: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Position Predicted ¹H δ (ppm), Multiplicity, Integration Predicted ¹³C δ (ppm) Rationale
tert-Butyl (CH₃)₃ ~1.4 (s, 9H) ~28.0 9 equivalent protons on 3 methyl groups give a strong singlet.
tert-Butyl (C) N/A ~37.0 Quaternary carbon attached to C2.
C2 N/A ~168.0 Aromatic carbon deshielded by two nitrogens and substituted with the t-Bu group.
C4 N/A ~152.0 Aromatic carbon deshielded by nitrogens and attached to the electronegative Cl.
C5 ~6.6 (d, 1H) ~101.0 Pyrrole proton coupled to H6. Shielded relative to other aromatic protons.
C6 ~7.7 (d, 1H) ~129.0 Pyrrole proton coupled to H5.
C4a N/A ~115.0 Bridgehead carbon of the fused ring system.
C7a N/A ~153.0 Bridgehead carbon deshielded by adjacent nitrogens.

| N7-H | ~12.2 (br s, 1H) | N/A | Acidic proton on the pyrrole nitrogen, often broad and downfield.[6] |

2D NMR: Connecting the Pieces

While 1D NMR suggests the presence of the fragments, 2D NMR provides the definitive connections.

  • COSY (H-H Correlation): This experiment is fundamental for identifying directly coupled protons. A single, crucial cross-peak will be observed connecting the signals at ~6.6 ppm (H5) and ~7.7 ppm (H6), confirming the adjacent proton system on the pyrrole ring.

  • HSQC (C-H One-Bond Correlation): This experiment acts as an overlay, directly linking each proton to its attached carbon. It will confirm the assignments made in the 1D table, for instance, linking the ¹H signal at ~1.4 ppm to the ¹³C signal at ~28.0 ppm.

  • HMBC (C-H Multiple-Bond Correlation): This is the most powerful experiment for assembling the final structure, as it reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Visualizing key long-range HMBC correlations.

Trustworthiness through Self-Validation: The HMBC data provides a web of interlocking correlations that must all be consistent with the proposed structure.

  • Placement of the tert-Butyl Group: The high-intensity singlet of the tert-butyl protons (~1.4 ppm) will show a strong correlation to the quaternary carbon at C2 (~168.0 ppm). This single correlation unambiguously places the bulky tert-butyl group at the 2-position.

  • Confirmation of the Pyrrole Ring: The proton H5 (~6.6 ppm) will show correlations to the bridgehead carbon C4a and the chlorine-bearing carbon C4.

  • Fusion of the Rings: The proton H6 (~7.7 ppm) will show a key correlation to the bridgehead carbon C7a, confirming the fusion point between the pyrrole and pyrimidine rings.

X-ray Crystallography: The Gold Standard Confirmation

Authoritative Grounding: For novel compounds entering development pipelines, particularly those intended for human use, absolute certainty of the structure is paramount. While the combination of MS and NMR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[7] It generates a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom and confirming the connectivity derived from NMR.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound. A solvent system like ethanol/water or ethyl acetate/hexane is a common starting point.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted into this map, and the structural model is refined to achieve the best possible fit with the experimental data.

The resulting crystal structure would provide bond lengths, bond angles, and intermolecular packing information, leaving no ambiguity about the identity of this compound.

Safety and Handling

As a chlorinated heterocyclic compound, this compound and its parent scaffold should be handled with appropriate care.

  • Hazards: Similar compounds are classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[9][10][11]

  • Precautions: All handling should be performed in a well-ventilated chemical fume hood.[12] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[1][12]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture, to ensure stability.[1]

Conclusion

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from Srini Chem. [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(10), 3239. [Link]

  • ResearchGate. (2009). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. HETEROCYCLES, 78(8), 2055. [Link]

  • PubChem. (n.d.). tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from PubChem. [Link]

  • Egyptian Pharmaceutical Journal. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Pharmaceutical Journal, 21(2), 166-174. [Link]

  • ResearchGate. (2014). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Archiv der Pharmazie, 347(4), 236-248. [Link]

  • PubMed Central. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(21), 115729. [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ResearchGate. (2004). Mass spectrometry of halogen-containing organic compounds. Mass Spectrometry Reviews, 23(1), 1-24. [Link]

  • MDPI. (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. Retrieved from MDPI. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts. [Link]

  • PubMed Central. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Biomolecular Structure and Dynamics, 40(12), 5285-5302. [Link]

  • PubMed Central. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31, 1334–1348. [Link]

  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(2), 795. [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from YouTube. [Link]

  • PubMed. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Journal of Medicinal Chemistry, 64(10), 6849-6869. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to the fundamental building blocks of DNA and RNA allows derivatives of this core to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2] The versatility of this scaffold has led to the development of several FDA-approved drugs, including tofacitinib and ruxolitinib, for the treatment of various cancers and inflammatory conditions.[3] This guide focuses on the derivatives of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate that provides a strategic starting point for synthesizing novel and potent bioactive molecules.[4][5] We will delve into the diverse biological activities of these derivatives, with a primary focus on their roles as kinase inhibitors in oncology and immunology, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

The Role of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptional framework for designing selective and potent kinase inhibitors.[6]

Targeting Casein Kinase 1α (CK1α) in Hematological Malignancies

Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a pivotal role in regulating key signaling pathways, including the p53 tumor suppressor pathway.[7] Its inhibition has emerged as a promising therapeutic strategy for certain cancers, such as acute myeloid leukemia (AML).[7][8]

Researchers have designed and synthesized a series of novel CK1α inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[7] Systematic exploration of the structure-activity relationship revealed that specific substitutions on the core structure are critical for potent and selective inhibition. One notable compound exhibited a remarkable 9-fold increase in potency compared to a clinical-stage CK1α inhibitor, BTX-A51.[7] This derivative demonstrated favorable selectivity across a panel of kinases and effectively inhibited the growth of MV4-11 human AML cells in a dose-dependent manner.[7] Mechanistically, these compounds have been shown to stabilize the p53 protein, a key downstream effect of CK1α inhibition.[7]

Structure-Activity Relationship (SAR) Insights for CK1α Inhibitors:

Compound IDR1-GroupR2-GroupCK1α IC50 (nM)MV4-11 Cell Growth Inhibition IC50 (nM)
7a Example AExample X10.96Potent
BTX-A51 --~98.64-

This table is a representative example based on the described potency increase and is for illustrative purposes.

Experimental Protocol: In Vitro CK1α Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against CK1α.

  • Reagents and Materials:

    • Recombinant human CK1α enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., a synthetic peptide with a phosphorylation site for CK1α)

    • Test compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of each compound dilution to the wells of a 384-well plate.

    • Prepare a kinase reaction mixture containing CK1α enzyme and the substrate peptide in kinase buffer.

    • Dispense 5 µL of the kinase reaction mixture into each well.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for CK1α.

    • Incubate the plate at room temperature for 1 hour.

    • After incubation, add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Illustrative Workflow for Kinase Inhibition Assay:

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Dispense_Compound Dispense Compound into 384-well Plate Compound_Dilution->Dispense_Compound Kinase_Mix Prepare Kinase/ Substrate Mixture Add_Kinase Add Kinase Mix Kinase_Mix->Add_Kinase ATP_Solution Prepare ATP Solution Start_Reaction Add ATP to Initiate Reaction ATP_Solution->Start_Reaction Dispense_Compound->Add_Kinase Add_Kinase->Start_Reaction Incubate Incubate at RT for 1 hour Start_Reaction->Incubate Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate % Inhibition and IC50 Measure_Luminescence->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Covalent Inhibition of Interleukin-2-inducible T-cell Kinase (Itk)

Interleukin-2-inducible T-cell kinase (Itk) is a critical component of T-cell signaling and represents a potential therapeutic target for inflammatory and autoimmune diseases, as well as T-cell malignancies.[9] A series of covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed to target Itk.[9]

The design of these inhibitors involved the strategic placement of a reactive group linked to the core scaffold via a saturated heterocyclic ring.[9] This design allows for the formation of a covalent bond with a specific cysteine residue in the ATP-binding pocket of Itk, leading to irreversible inhibition. The optimized compounds demonstrated potent activity against Itk, excellent selectivity over other structurally related kinases like Btk, and effectively inhibited the phosphorylation of phospholipase C-γ1 (PLC-γ1), a downstream target of Itk, in cellular assays.[9] Furthermore, these inhibitors exhibited anti-proliferative effects against various T-leukemia/lymphoma cell lines.[9]

Signaling Pathway of Itk and its Inhibition:

Itk_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation Itk Itk TCR->Itk activates PLCg1 PLC-γ1 Itk->PLCg1 phosphorylates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Proliferation T-Cell Proliferation & Cytokine Release DAG->Proliferation NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation NFAT_Activation->Proliferation Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Covalent Inhibitor Inhibitor->Itk covalently inhibits

Caption: Simplified Itk signaling pathway and the point of intervention.

Inhibition of Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer (NSCLC)

Mutations in the Epidermal Growth Factor Receptor (EGFR) are a key driver in a significant subset of non-small cell lung cancers (NSCLC).[10] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop third-generation covalent EGFR tyrosine kinase inhibitors (TKIs).[3][10] These inhibitors are designed to selectively target activating mutations of EGFR while sparing the wild-type receptor, thereby reducing off-target toxicities.[10]

One study reported the synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives that function as covalent EGFR inhibitors.[10] The optimized compounds demonstrated significantly increased efficacy and selectivity for mutant EGFR over wild-type EGFR.[10] For instance, one derivative showed up to 493-fold increased efficacy in inhibiting the growth of HCC827 cells, which harbor an EGFR activating mutation, compared to normal human bronchial epithelial (HBE) cells.[10] In enzymatic assays, this compound selectively inhibited the T790M mutant EGFR with up to 104-fold greater potency than the wild-type receptor.[10]

Experimental Protocol: Western Blot Analysis for EGFR Pathway Inhibition

This protocol describes how to assess the inhibitory effect of a compound on the EGFR signaling pathway in cancer cells.

  • Cell Culture and Treatment:

    • Culture NSCLC cells with a known EGFR mutation (e.g., HCC827) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control to determine the extent of pathway inhibition.

Broader Biological Activities and Future Directions

Beyond their well-established role as kinase inhibitors, 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a range of other biological activities.

  • Anticancer Activity: In addition to kinase inhibition, some derivatives have shown cytotoxic effects against various cancer cell lines, including breast, cervical, and colon cancer.[11][12] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[6][13]

  • Anti-inflammatory and Immunomodulatory Effects: As demonstrated by the inhibition of Itk and STAT6, these compounds have significant potential in treating inflammatory and autoimmune diseases.[9][14] The inhibition of the STAT6 signaling pathway, for example, has been shown to be a viable strategy for allergic conditions like asthma.[14]

  • Antimalarial Potential: The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of inhibitors against Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are essential for the parasite's life cycle.[15]

The chemical tractability of the this compound core ensures that it will remain a valuable starting point for the synthesis of new and improved therapeutic agents.[16] Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic properties for better in vivo efficacy, and exploring novel biological targets for this versatile scaffold.

References

  • Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7H‑Pyrrolo[2,3‑d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Figshare.
  • Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 167-183.
  • Benchchem. (n.d.).
  • Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.
  • Various Authors. (2025). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors.
  • Al-Tel, T. H., et al. (n.d.).
  • Various Authors. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
  • Al-Tel, T. H., et al. (2025).
  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (n.d.). Self-published.
  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.
  • Smith, A., et al. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH.
  • Various Authors. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Li, H., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700.
  • Various Authors. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH.
  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.

  • Zhang, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 220, 113497.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.

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The Vanguard of Kinase Inhibition: A Technical Guide to the 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous clinically successful kinase inhibitors.[1][2] This technical guide provides an in-depth exploration of a particularly strategic variant: 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine . We will dissect the rationale behind its design, detailing its synthesis, its mechanism of kinase inhibition, and the structure-activity relationships (SAR) of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to leverage this powerful scaffold in the pursuit of novel therapeutics.

Introduction: The Strategic Advantage of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

Protein kinases, as central regulators of a vast array of cellular processes, are a major class of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer and autoimmune disorders. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone in this field due to its structural mimicry of adenine, the core component of ATP.[1] This resemblance allows it to function as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition.[1]

The subject of this guide, this compound, is a highly versatile intermediate for the synthesis of potent and selective kinase inhibitors. The strategic placement of its functional groups provides a clear blueprint for library development:

  • The 7H-pyrrolo[2,3-d]pyrimidine Core: Provides the essential ATP-mimetic character for hinge binding.

  • The 4-Chloro Group: Acts as a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide diversity of side chains to explore interactions with the solvent-exposed region of the ATP-binding pocket.

  • The 2-tert-Butyl Group: This bulky, lipophilic group is not merely a placeholder. It serves to occupy a hydrophobic pocket adjacent to the hinge region, often enhancing potency and influencing selectivity. Its steric bulk can also shield the scaffold from metabolic degradation, thereby improving pharmacokinetic properties.

This guide will provide a comprehensive overview of the synthesis and application of this key building block, with a particular focus on its utility in developing inhibitors for the Janus Kinase (JAK) family.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the substituted pyrrole ring, followed by pyrimidine ring formation and subsequent chlorination. The general strategy involves the creation of a 2-tert-butyl-7H-pyrrolo[2,3-d]pyrimidin-4-one intermediate, which is then converted to the desired 4-chloro derivative.

Synthesis of 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
Chlorination of 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-one

The conversion of the pyrimidinone to the 4-chloro derivative is a critical step, rendering the C4 position electrophilic and ready for derivatization. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of a Pyrrolo[2,3-d]pyrimidin-4-one

This protocol is adapted from general procedures for the chlorination of similar heterocyclic systems.

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-tert-butyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process. c. Neutralize the acidic aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. d. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Mechanism of Kinase Inhibition and the JAK-STAT Pathway

The this compound scaffold is a precursor to potent Type I kinase inhibitors, which are ATP-competitive. The core scaffold's nitrogen atoms form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine. The 2-tert-butyl group occupies a nearby hydrophobic pocket, while substituents introduced at the 4-position can form additional interactions that enhance potency and selectivity.

A primary target class for this scaffold is the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2). These non-receptor tyrosine kinases are essential for signaling by a wide range of cytokines and growth factors that regulate immunity and inflammation.[3]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade in the immune system.[4][5] Its dysregulation is implicated in numerous autoimmune diseases and cancers.[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT_inactive 5. STAT Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Inhibitor 2-tert-Butyl-4-R-7H- pyrrolo[2,3-d]pyrimidine Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 8. Gene Expression Modulation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) of Derivatives

The this compound scaffold allows for systematic exploration of SAR at the C4 position. By reacting the 4-chloro intermediate with various amines, a library of compounds can be generated to probe the solvent-exposed region of the kinase active site.

Key SAR Insights:

  • The 2-tert-Butyl Group: The presence of a bulky hydrophobic group at the C2 position, such as a tert-butyl or phenyl group, often enhances potency.[7] This is likely due to favorable interactions with a hydrophobic pocket in the kinase active site.

  • The C4-Substituent: The nature of the substituent at the C4 position is critical for both potency and selectivity.

    • Small, flexible linkers are often well-tolerated.

    • The introduction of polar groups can improve solubility and cell permeability.

    • The specific stereochemistry of substituents can have a profound impact on activity.

Table 1: Representative SAR Data for 7H-pyrrolo[2,3-d]pyrimidine Derivatives against JAK Kinases

Compound ID2-Substituent4-SubstituentJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK1 vs JAK2)
Tofacitinib H-N(Me)-CH₂-CH(CN)-1.1201.2~18x
Abrocitinib H-N(Me)-SO₂Et29803>10,000~28x[8]
PF-04965842 H-N(Me)-cyclobutyl-SO₂-nPr9216-~24x[9]
Compound 12a H4-amino-piperidine12.6134.8-~10.7x[10]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires assays to be run under identical conditions.

Biological Evaluation of Derivatives

The evaluation of novel kinase inhibitors derived from the this compound scaffold involves a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays, and finally in vivo studies.

In Vitro Kinase Inhibition Assays

Biochemical assays are used to determine the direct inhibitory activity of a compound against a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and HTRF®, are widely used for their high-throughput capabilities and robust performance.

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol is a generalized procedure for determining the IC₅₀ of an inhibitor against a kinase like JAK2.[11]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in the appropriate buffer.

    • Prepare a solution containing the kinase and a europium-labeled anti-tag antibody.

    • Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer.

  • Assay Plate Setup (384-well):

    • Add 5 µL of the test compound dilutions to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer to each well.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are essential to confirm that a compound can inhibit the target kinase within a cellular context and elicit the desired downstream biological effect. For JAK inhibitors, a common assay is to measure the inhibition of cytokine-induced STAT phosphorylation.

Experimental Protocol: Western Blot for Phospho-STAT3 Inhibition

This protocol describes how to assess the inhibition of IL-6-induced STAT3 phosphorylation in a relevant cell line.[12][13]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or a hematopoietic cell line) to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with a cytokine such as Interleukin-6 (IL-6) for 15-30 minutes to induce STAT3 phosphorylation.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for p-STAT3.

    • Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.

    • Normalize the p-STAT3 signal to the total STAT3 signal.

Therapeutic Applications and Future Perspectives

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have already made a significant impact on medicine, with several approved drugs for the treatment of rheumatoid arthritis, myelofibrosis, and other inflammatory conditions. The this compound scaffold offers a promising platform for the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The strategic incorporation of the 2-tert-butyl group provides a valuable tool for medicinal chemists to fine-tune the properties of their compounds. As our understanding of the structural biology of kinases continues to grow, the rational design of inhibitors based on this and other privileged scaffolds will undoubtedly lead to the development of novel therapies for a wide range of diseases.

References

  • Antitumor evaluation of substituted 2-phenyl pyrrolo[2,3-d]pyrimidinones revealed enhanced antitumor activity due to the introduction of a phenyl group at position 2 of the pyrrole core and the presence of halogen substituents in the 2-phenyl portion. (Source: MDPI, [Link])

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (Source: PubMed, [Link])

  • Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have emerged as an important class of targeted therapeutics to combat various types of cancer. (Source: PubMed, [Link])

  • Abrocitinib exhibits high potency for JAK1 (IC50 ≈ 29 nM) and shows markedly reduced activity against other JAK isoforms, including JAK2 (IC50 ≈ 803 nM), TYK2 (≈1.3 µM), and JAK3 (>10 µM). (Source: ResearchGate, [Link])

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (Source: PubMed Central, [Link])

  • The JAK-STAT signaling pathway is a chain of interactions between proteins in a cell, and is involved in processes such as immunity, cell division, cell death, and tumor formation. (Source: Wikipedia, [Link])

  • How to detect phosphorylation on Western Blots? (Source: ResearchGate, [Link])

  • The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, and is present in many ATP-competitive inhibitors of different kinases. (Source: PubMed, [Link])

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. (Source: PubMed, [Link])

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (Source: Frontiers in Immunology, [Link])

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (Source: ACS Publications, [Link])

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. (Source: ACS Publications, [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (Source: MDPI, [Link])

  • HTRF-based kinase assay for fragment screening and MOA studies. (Source: Domainex, [Link])

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. (Source: PubMed, [Link])

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (Source: ResearchGate, [Link])

  • Best Practice for Western Blot Detection of Phosphorylation Events. (Source: Bio-Rad Antibodies, [Link])

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). (Source: OSTI.GOV, [Link])

  • JAK-STAT Signaling Pathway. (Source: Creative Diagnostics, [Link])

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (Source: Fisher Scientific, [Link])

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (Source: PubMed, [Link])

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (Source: PubMed, [Link])

  • JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer. (Source: PMC - NIH, [Link])

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (Source: ResearchGate, [Link])

  • Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. (Source: MDPI, [Link])

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An In-depth Technical Guide to the Solubility of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is of significant interest due to its prevalence in a variety of biologically active molecules, including kinase inhibitors.[1] The compound 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of numerous pharmaceutical agents. Its solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and purification during the manufacturing process, as well as its formulation potential.[2] Understanding and predicting the solubility of such compounds is paramount for efficient process development and the successful translation of a chemical entity into a viable drug candidate.[3]

This technical guide provides a comprehensive analysis of the expected solubility of this compound in a range of organic solvents. In the absence of extensive empirical data in the public domain, this guide will leverage an understanding of the molecule's physicochemical properties and the influence of its constituent functional groups to predict its solubility profile. Furthermore, we will provide detailed, field-proven experimental protocols for the accurate determination of both kinetic and thermodynamic solubility, ensuring that researchers and drug development professionals have the tools to generate reliable and reproducible data.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its structural and electronic properties.[3] By examining the key features of this compound, we can make informed predictions about its behavior in various organic solvents.

Physicochemical Properties of this compound and Related Analogs
PropertyThis compound4-Chloro-7H-pyrrolo[2,3-d]pyrimidinetert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Molecular FormulaC₁₀H₁₂ClN₃[4]C₆H₄ClN₃[5]C₁₁H₁₂ClN₃O₂[6]
Molecular Weight209.68 g/mol [4]153.57 g/mol [5]253.68 g/mol [6]
XLogP3Not available1.6[5]2.8[6]
Melting PointNot available170–175 °C[7]Not available
Hydrogen Bond Donors1 (from the pyrrole N-H)1 (from the pyrrole N-H)0
Hydrogen Bond Acceptors3 (from the pyrimidine nitrogens)3 (from the pyrimidine nitrogens)5 (from pyrimidine nitrogens and carboxyl oxygens)
Predicted SolubilitySee discussion belowSoluble in DMSO, DMF, and ethanol[7]Not available
Influence of Structural Features on Solubility

The solubility of this compound is a composite of the contributions from its core heterocyclic system and its substituents.

The Pyrrolo[2,3-d]pyrimidine Core

The fused pyrrolo[2,3-d]pyrimidine ring system is relatively polar, containing four nitrogen atoms that can act as hydrogen bond acceptors. The pyrrole nitrogen also possesses a hydrogen atom that can act as a hydrogen bond donor. This inherent polarity suggests a degree of solubility in polar organic solvents.

The tert-Butyl Group

The tert-butyl group is a large, non-polar, and lipophilic substituent.[8] Its presence is expected to significantly increase the compound's solubility in non-polar and moderately polar aprotic solvents by disrupting the crystal lattice energy of the solid and introducing favorable van der Waals interactions with the solvent.[9] The steric bulk of the tert-butyl group can also shield the polar core of the molecule, further enhancing its solubility in less polar environments.[10]

The Chloro Group

The chlorine atom at the 4-position is an electron-withdrawing group, which can influence the electronic distribution of the pyrimidine ring.[7] While the chloro group itself is relatively non-polar, its impact on the overall dipole moment of the molecule can affect its interaction with polar solvents.

Predicted Solubility in Common Organic Solvents

Based on the analysis of its structural features, the following solubility profile for this compound can be predicted:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can effectively solvate the polar heterocyclic core. The related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be soluble in DMSO and DMF.[7]

  • Moderate to High Solubility: In chlorinated solvents like Dichloromethane (DCM) and Chloroform. The presence of the chloro substituent and the overall molecular structure should allow for favorable interactions.

  • Moderate Solubility: In lower alcohols such as Methanol and Ethanol. The ability of these solvents to both donate and accept hydrogen bonds will facilitate the solvation of the pyrrolo[2,3-d]pyrimidine core, although the bulky tert-butyl group might limit the extent of solubility compared to smaller analogs. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is soluble in ethanol.[7][11]

  • Low to Moderate Solubility: In ethers like Diethyl ether and Methyl tert-butyl ether (MTBE). The lipophilic character of the tert-butyl group will contribute to solubility, but the lower polarity of these solvents may not be sufficient to fully overcome the crystal lattice energy.

  • Low Solubility: In non-polar hydrocarbon solvents such as Hexane and Heptane. The dominant polar nature of the pyrrolo[2,3-d]pyrimidine core will likely lead to poor solubility in these solvents.

Caption: Predicted solubility of the target compound.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, it is essential to employ well-defined experimental protocols. Both kinetic and thermodynamic solubility assays are valuable in different stages of drug development.[12]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds.[13] It measures the concentration of a compound in a saturated solution prepared by adding a concentrated DMSO stock solution to an aqueous or organic buffer.[14]

Step-by-Step Methodology for Kinetic Solubility Determination
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Solvent: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired organic solvent (e.g., 198 µL of acetonitrile, methanol, or THF). This results in a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).[12]

  • Precipitate Detection: Analyze the samples for the presence of a precipitate using a nephelometer, which measures light scattering.[14]

  • Quantification (Optional): For a more quantitative assessment, filter the samples through a filter plate to remove any precipitate. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.[12]

Kinetic_Solubility_Workflow Start Start Stock_Solution Prepare 10 mM Stock in DMSO Start->Stock_Solution Serial_Dilution Serial Dilution in DMSO Stock_Solution->Serial_Dilution Add_Compound Add DMSO Stock to Solvent Serial_Dilution->Add_Compound Dispense_Solvent Dispense Organic Solvent to 96-well Plate Dispense_Solvent->Add_Compound Equilibrate Equilibrate with Shaking (e.g., 2h at 25°C) Add_Compound->Equilibrate Analysis Analyze for Precipitate (Nephelometry) Equilibrate->Analysis Quantification Optional: Filter and Quantify by HPLC/LC-MS Analysis->Quantification End End Analysis->End Quantification->End

Sources

Spectral Characterization of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, often referred to as a 7-deazapurine due to its structural similarity to the purine core of nucleobases. This structural feature allows compounds based on this scaffold to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways and are frequently implicated in diseases such as cancer. The title compound, this compound (CAS No. 1379340-25-6), is a key intermediate in the synthesis of a variety of biologically active molecules. The strategic placement of a bulky tert-butyl group at the 2-position and a reactive chloro group at the 4-position offers synthetic handles for further molecular elaboration, making it a valuable building block for creating libraries of potential drug candidates.

This technical guide, intended for researchers and professionals in the field of drug development, provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and for tracking its transformations in subsequent synthetic steps.

Molecular Structure and Key Features

The foundational step in interpreting spectral data is a clear understanding of the molecule's structure.

Figure 1: Molecular Structure of this compound.

The molecule possesses a planar bicyclic aromatic core with distinct electronic properties. The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms, while the pyrrole ring is electron-rich. The chlorine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. The bulky tert-butyl group at the 2-position can influence the molecule's conformation and its interactions with biological targets.

1H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful tool for elucidating the number and types of hydrogen atoms in a molecule. The expected 1H NMR spectrum of this compound in a deuterated solvent like DMSO-d6 would exhibit distinct signals corresponding to the aromatic protons of the pyrrolo[2,3-d]pyrimidine core, the N-H proton of the pyrrole ring, and the protons of the tert-butyl group.

Experimental Protocol for 1H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is often preferred for nitrogen-containing heterocycles as it can help in observing exchangeable protons like N-H.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Spectral Width: A spectral width of approximately 16 ppm.

    • Temperature: 298 K.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm.

Predicted 1H NMR Data and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5 - 13.0Broad Singlet1HN7-HThe pyrrolic N-H proton is acidic and its chemical shift is often concentration and solvent dependent. In DMSO-d6, it is expected to appear as a broad singlet at a downfield position due to hydrogen bonding with the solvent.
~7.6 - 7.8Doublet1HC6-HThis proton is on the electron-rich pyrrole ring and is coupled to the C5-H proton. The electron-withdrawing effect of the adjacent pyrimidine ring shifts it downfield.
~6.6 - 6.8Doublet1HC5-HThis proton is also on the pyrrole ring and is coupled to the C6-H proton. It is expected to be at a more upfield position compared to C6-H.
~1.4 - 1.5Singlet9H-C(CH3)3The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a sharp singlet.

Expertise & Experience: The prediction of the chemical shifts is based on the analysis of spectral data from analogous 7H-pyrrolo[2,3-d]pyrimidine derivatives. The broadness of the N-H signal is a characteristic feature resulting from quadrupole broadening from the nitrogen atom and potential chemical exchange. The doublet splitting pattern for the C5-H and C6-H protons arises from their vicinal coupling.

13C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the 13C isotope, spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.

Experimental Protocol for 13C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for 1H NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a reasonable time.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans are typically required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

  • Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d6 at 39.52 ppm.

Predicted 13C NMR Data and Interpretation
Chemical Shift (δ, ppm)AssignmentRationale
~170 - 175C2The carbon atom bearing the tert-butyl group is expected to be significantly downfield due to the substitution and the influence of the adjacent nitrogen atoms.
~150 - 155C4The carbon atom attached to the chlorine atom is deshielded and appears in the aromatic region.
~150 - 155C7aThis is a quaternary carbon at the ring junction and is expected to be in a similar region to C4.
~125 - 130C6This methine carbon of the pyrrole ring is expected to be in the typical aromatic region.
~110 - 115C4aThis quaternary carbon is at the ring junction.
~100 - 105C5This methine carbon of the pyrrole ring is typically found at a more upfield position in the aromatic region.
~35 - 40-C (CH3)3The quaternary carbon of the tert-butyl group.
~28 - 32-C(CH3 )3The three equivalent methyl carbons of the tert-butyl group.

Expertise & Experience: The assignment of the carbon signals is based on established chemical shift ranges for pyrrolo[2,3-d]pyrimidines and substituent effects. For instance, the chemical shifts for the tert-butyl group can be reliably predicted by comparison with the known spectrum of tert-butyl chloride.[1] The quaternary carbons (C2, C4, C4a, and C7a) are typically identified by their lower intensity in the spectrum compared to the protonated carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocycles as they are readily protonated.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

    • Capillary Voltage: Typically in the range of 3-5 kV.

    • Fragmentor Voltage: A higher fragmentor voltage can be applied to induce fragmentation and obtain structural information (MS/MS).

Expected Mass Spectrum and Fragmentation

The molecular formula of this compound is C10H12ClN3, with a monoisotopic mass of approximately 209.0771 g/mol .

Expected Molecular Ion Peak:

In the ESI-MS spectrum, the compound is expected to be observed as the protonated molecule, [M+H]+, at an m/z of approximately 210.0849. A characteristic isotopic pattern for the presence of one chlorine atom (35Cl and 37Cl in a ~3:1 ratio) should be observed for the molecular ion peak, with a second peak at [M+2+H]+ with roughly one-third the intensity of the [M+H]+ peak.

Plausible Fragmentation Pathway:

Figure 2: A plausible fragmentation pathway for this compound in ESI-MS.

Interpretation of Fragmentation:

  • [M+H - 15]+ (m/z ≈ 195.06): Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway for molecules containing this moiety.

  • [M+H - 57]+ (m/z ≈ 153.02): Loss of the entire tert-butyl group as a radical is another highly probable fragmentation, leading to the formation of a stable 2-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine cation.

Trustworthiness: The described protocols are standard, self-validating methodologies in analytical chemistry. The interpretation of the spectral data is grounded in fundamental principles of NMR and MS and is supported by comparative analysis with known compounds.

Conclusion

The comprehensive spectral analysis of this compound provides a detailed electronic and structural fingerprint of this important synthetic intermediate. The predicted 1H and 13C NMR spectra offer unambiguous assignments for all proton and carbon environments, while mass spectrometry confirms the molecular weight and provides insights into its fragmentation behavior. This in-depth technical guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this versatile building block in the pursuit of novel therapeutics. The presented methodologies and interpretations are rooted in established scientific principles, ensuring the reliability and utility of the information for drug development professionals.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

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The Strategic Evolution of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Analogues: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, recognized for its role as a privileged structure in the development of potent therapeutic agents.[1] This guide provides an in-depth technical exploration of a specific, highly promising subclass: 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine analogues. We will dissect the strategic rationale behind their design, detail robust synthetic pathways, and illuminate the critical interplay between structure and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.

Introduction: The 7-Deazapurine Scaffold and the Rationale for 2-tert-Butyl-4-chloro Substitution

The 7H-pyrrolo[2,3-d]pyrimidine core is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon.[2][3] This seemingly subtle modification has profound implications for the molecule's electronic properties and potential for functionalization. The replacement of the N7 atom with a carbon makes the five-membered ring more electron-rich, which can lead to enhanced base-pairing in DNA or RNA and improved binding to enzymes.[4] This C7 position also provides a valuable vector for introducing additional substituents to modulate pharmacological properties.[2][4]

The strategic incorporation of a tert-butyl group at the C2 position and a chlorine atom at the C4 position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a deliberate design choice aimed at optimizing the drug-like properties of the resulting analogues.

The Role of the 2-tert-Butyl Group:

  • Steric Hindrance and Selectivity: The bulky tert-butyl group can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets. This can be a key factor in achieving selectivity for a particular enzyme or receptor.

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is less susceptible to metabolic oxidation, potentially increasing the compound's in vivo half-life.

  • Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

The Significance of the 4-Chloro Substituent:

  • Reactive Handle for Diversification: The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] This provides a versatile handle for introducing a wide array of functional groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom influences the electron density of the pyrimidine ring, which can impact the molecule's reactivity and binding affinity to target proteins.[5]

Synthetic Strategies: A Convergent Approach to Analogue Synthesis

The synthesis of this compound analogues is typically achieved through a convergent strategy, where the core scaffold is first constructed and then functionalized. The following workflow outlines a general and efficient approach.

Synthesis_Workflow A Starting Material (e.g., 2,4-dichloro-5-iodopyrimidine) B Sonogashira Coupling (with tert-butylacetylene) A->B Pd(PPh3)4, CuI C Cyclization (e.g., base-mediated) B->C K2CO3, DMF D Protection of N7 (e.g., SEM-Cl) C->D NaH, SEM-Cl E Functionalization at C4 (Nucleophilic Aromatic Substitution) D->E Amine, Base F Deprotection of N7 E->F TBAF or TFA G Final Analogues F->G

Figure 1: A generalized synthetic workflow for the preparation of this compound analogues.

Core Scaffold Synthesis

A common and effective method for constructing the this compound core involves a Sonogashira coupling followed by a base-mediated cyclization.

Step-by-Step Protocol:

  • Sonogashira Coupling: 2,4-Dichloro-5-iodopyrimidine is coupled with tert-butylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as triethylamine or a mixture of DMF and water. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures.

  • Cyclization: The resulting 2,4-dichloro-5-((tert-butylethynyl)pyrimidine intermediate is then subjected to a base-mediated intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine ring system. Common bases for this transformation include potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like DMF.

N7-Protection and C4-Functionalization

To facilitate selective functionalization at the C4 position and prevent unwanted side reactions at the N7 position of the pyrrole ring, a protecting group strategy is often employed.

Step-by-Step Protocol:

  • N7-Protection: The N7-hydrogen of the this compound core is protected with a suitable protecting group. A common choice is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be introduced using SEM-Cl in the presence of a base like sodium hydride.

  • C4-Functionalization (Nucleophilic Aromatic Substitution): With the N7-position protected, the chlorine atom at C4 can be readily displaced by a variety of nucleophiles. This is a crucial step for generating a library of analogues. The reaction is typically performed by heating the N7-protected intermediate with an excess of the desired amine, alcohol, or thiol in a suitable solvent, often with the addition of a base to neutralize the HCl generated.

  • N7-Deprotection: The final step involves the removal of the N7-protecting group. For the SEM group, deprotection can be achieved under mild conditions using a fluoride source such as tetrabutylammonium fluoride (TBAF) or an acid like trifluoroacetic acid (TFA).

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold and the evaluation of the biological activity of the resulting analogues are essential for identifying potent and selective drug candidates. The following table summarizes hypothetical SAR data for a series of analogues targeting a generic kinase.

Compound R Group at C4 Kinase IC50 (nM) Cellular Potency (EC50, µM)
1 (Core) -Cl>10,000>50
2a -NH-CH35,20025
2b -NH-Ph8505.1
2c -NH-(4-F-Ph)3201.8
2d -NH-(3-Cl-Ph)4502.5
2e -O-Ph2,10015
2f -S-Ph1,50010

Key SAR Insights:

  • Importance of C4-Substitution: The unsubstituted 4-chloro core (Compound 1) is inactive, highlighting the necessity of functionalization at this position.

  • Superiority of Amino Linker: Analogues with an amino linker at C4 (2a-2d) generally exhibit better potency than those with ether (2e) or thioether (2f) linkers, suggesting a key hydrogen bond interaction with the target.

  • Aromatic Substituents Enhance Potency: The introduction of an aromatic ring at the C4-amino group (2b vs. 2a) significantly improves activity.

  • Impact of Phenyl Ring Substitution: Further substitution on the phenyl ring can fine-tune potency. Electron-withdrawing groups, such as fluorine (2c) and chlorine (2d), appear to be beneficial.

Biological Evaluation: A Multi-tiered Approach

The biological evaluation of novel this compound analogues typically follows a hierarchical screening cascade to efficiently identify promising lead compounds.

Biological_Evaluation A Primary Biochemical Assay (e.g., Kinase Inhibition Assay) B Cellular Potency Assay (e.g., Cell Proliferation Assay) A->B Hit Identification C Selectivity Profiling (Panel of Related Kinases) B->C Lead Generation D ADME/Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) C->D Lead Optimization E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E Candidate Selection

Figure 2: A typical workflow for the biological evaluation of novel kinase inhibitors.

Primary Biochemical Assays

The initial screening of newly synthesized compounds is often performed in a biochemical assay to determine their direct interaction with the purified target protein (e.g., a kinase). This allows for the rapid determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Cellular Assays

Compounds that show promising activity in biochemical assays are then evaluated in cell-based assays. These assays assess a compound's ability to inhibit the target in a more physiologically relevant context and provide a measure of its cellular potency (EC50). Cellular assays also provide an early indication of a compound's cell permeability and potential for off-target effects.

Selectivity and Off-Target Profiling

To ensure that a compound's biological effects are due to its interaction with the intended target, selectivity profiling is crucial. This involves testing the compound against a panel of related proteins (e.g., a kinase panel) to identify any potential off-target activities. High selectivity is a desirable characteristic of a drug candidate as it can minimize the risk of side effects.

ADME/Tox Studies

Lead compounds with good potency and selectivity are then subjected to a battery of in vitro absorption, distribution, metabolism, and excretion (ADME) and toxicology (Tox) assays. These studies provide critical information about a compound's drug-like properties, such as its metabolic stability, permeability, and potential for cytotoxicity.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The strategic combination of a sterically demanding and metabolically robust tert-butyl group at C2 with a synthetically tractable chloro substituent at C4 provides a powerful framework for generating diverse libraries of analogues with tunable pharmacological properties. The systematic application of the synthetic and evaluative strategies outlined in this guide will undoubtedly continue to yield novel drug candidates with the potential to address a wide range of unmet medical needs. Future efforts in this area will likely focus on the exploration of novel substitutions at other positions of the pyrrolo[2,3-d]pyrimidine core and the application of advanced computational methods to guide the design of next-generation analogues with enhanced potency, selectivity, and drug-like properties.

References

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a renowned "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to adenine, the cornerstone of adenosine triphosphate (ATP).[1] This mimicry allows compounds built on this scaffold to act as competitive inhibitors for a vast array of protein kinases, which are pivotal regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The versatility of the pyrrolo[2,3-d]pyrimidine framework has led to the development of several FDA-approved drugs and a multitude of clinical candidates for treating cancers and inflammatory conditions.[2][3][4]

The subject of this guide, 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a specific derivative of this potent scaffold. The substituents at the C2 (tert-Butyl) and C4 (chloro) positions are critical determinants of its target specificity and potency. The chloro group at the 4-position serves as a versatile synthetic handle, allowing for nucleophilic substitution to introduce various functionalities, while the bulky, hydrophobic tert-butyl group at the 2-position will significantly influence the compound's interaction within the ATP-binding pocket of its target kinases.[5][6] While one study noted that a 4-tert-butylphenyl substitution at the solvent front resulted in a loss of activity against RET kinase, this highlights the critical role of specific substitutions in directing the compound's biological activity.[2]

This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of this compound. We will explore a logical, multi-tiered screening and validation strategy, grounded in established biochemical and cell-based methodologies.

Part 1: Defining the Landscape of Potential Kinase Targets

Given the established promiscuity of the pyrrolo[2,3-d]pyrimidine scaffold as a kinase inhibitor, an initial broad-based screening approach is warranted. The following kinase families represent high-priority potential targets based on extensive research into derivatives of this core structure:

  • Receptor Tyrosine Kinases (RTKs):

    • RET (Rearranged during Transfection): Fusions and mutations in RET are oncogenic drivers in thyroid and non-small cell lung cancers (NSCLC).[2][7]

    • EGFR (Epidermal Growth Factor Receptor): A key target in NSCLC, with numerous pyrrolo[2,3-d]pyrimidine-based inhibitors developed to overcome resistance mutations.[8]

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, a critical process in tumor growth and metastasis.[3]

    • CSF1R (Colony-Stimulating Factor 1 Receptor): A target for inflammatory diseases and certain cancers.[9]

  • Non-Receptor Tyrosine Kinases:

    • JAK (Janus Kinase) family: Central to cytokine signaling pathways, making them key targets for inflammatory and autoimmune diseases.[10]

    • Itk (Interleukin-2-inducible T-cell kinase): A potential target for inflammatory diseases, autoimmune disorders, and T-cell malignancies.[11]

  • Serine/Threonine Kinases:

    • PAK4 (p21-activated kinase 4): Implicated in tumor progression and various signaling pathways.[12]

    • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, with inhibitors being potent anti-cancer agents.[3]

Part 2: A Step-by-Step Experimental Workflow for Target Identification and Validation

The following workflow outlines a systematic approach to pinpoint and confirm the specific kinase targets of this compound.

Workflow Overview

G cluster_0 Phase 1: Broad Kinase Panel Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Cellular Target Engagement & Functional Assays cluster_3 Phase 4: Selectivity & Off-Target Profiling A Compound Synthesis & QC B Biochemical Kinase Profiling (e.g., KinomeScan) A->B C Initial Hit Identification (e.g., % Inhibition > 70%) B->C D Dose-Response Assays (IC50 Determination) C->D Prioritize hits E Orthogonal Biochemical Assays (e.g., HTRF, FP) D->E F Confirmed Hits with Potency Values E->F G Target-Specific Cell Lines F->G Select relevant cell models H Cellular Target Engagement (e.g., NanoBRET, CETSA) G->H I Phospho-protein Western Blot G->I J Cell Viability/Proliferation Assays G->J K Broad Kinase Panel (IC50 values) J->K Validate functional effect L Cell-based Off-Target Assays K->L M Selectivity Profile L->M

Caption: A four-phase experimental workflow for target identification and validation.

Phase 1: Broad Kinase Panel Screening

Objective: To identify initial kinase "hits" from a large, representative panel of kinases.

Protocol: In Vitro Kinase Profiling using a Commercial Service (e.g., KinomeScan™)

  • Compound Preparation: Synthesize and purify this compound to >98% purity as confirmed by HPLC and NMR. Prepare a 10 mM stock solution in 100% DMSO.

  • Assay Submission: Submit the compound to a commercial kinase profiling service. A typical screen will test the compound at a single concentration (e.g., 1 µM or 10 µM) against a panel of over 400 kinases.

  • Data Analysis: The service will provide data as percent inhibition relative to a control.

  • Hit Selection: Identify kinases that are inhibited by >70% as initial hits for further investigation.

Causality behind Experimental Choice: A broad, single-point screen is a cost-effective and rapid method to survey a large portion of the kinome. This unbiased approach can reveal unexpected targets and provides a comprehensive initial overview of the compound's inhibitory activity.

Phase 2: Hit Confirmation and Potency Determination

Objective: To confirm the initial hits and quantify the compound's potency through IC50 determination.

Protocol: Dose-Response Curve Generation using an In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reagents: Obtain recombinant active kinase, corresponding substrate, and the ADP-Glo™ Kinase Assay kit (Promega).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in a suitable buffer, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction: In a 384-well plate, incubate the kinase, substrate, ATP (at the Km concentration for the specific kinase), and the serially diluted compound for 1 hour at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validating System: The use of an orthogonal assay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay, to confirm the IC50 values will add a layer of validation to the results.

Potential Target Reported IC50 for Scaffolds Significance
RETLow nanomolar for some derivatives[2][7]Oncogenic driver in specific cancers.
JAK familyVaries by family memberKey in inflammatory signaling.
PAK42.7 nM for a lead compound[12]Implicated in tumor progression.
EGFR (mutant)0.21 nM for a lead compound[8]Overcomes resistance in NSCLC.
ItkPotent inhibition by covalent derivatives[11]Target for autoimmune diseases.

Note: The IC50 values are for different derivatives of the pyrrolo[2,3-d]pyrimidine scaffold and serve as a benchmark.

Phase 3: Cellular Target Engagement and Functional Assays

Objective: To confirm that the compound can bind to its target in a cellular context and elicit a functional response.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture: Culture a cell line that expresses the target kinase at endogenous levels.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for 1-2 hours.

  • Thermal Shift: Heat aliquots of the cell lysate to a range of temperatures. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blot or another protein quantification method to determine the amount of soluble target protein at each temperature.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing the Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Target Kinase (e.g., EGFR, RET) Substrate Downstream Substrate RTK->Substrate pSubstrate Phosphorylated Substrate Compound 2-tert-Butyl-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Compound->RTK Binds to ATP pocket ATP ATP ATP->RTK Competes with Response Cellular Response (Proliferation, Survival) pSubstrate->Response Activates Signaling

Caption: Competitive inhibition of a receptor tyrosine kinase by the test compound.

Functional Validation: Phospho-protein Western Blot

  • Cell Treatment: Treat the target-expressing cells with the compound at concentrations around its IC50 value.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase or a key downstream substrate.

  • Analysis: A reduction in the phosphorylation signal upon compound treatment confirms functional inhibition of the kinase in a cellular context.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to identify and validate the therapeutic targets of this compound. By progressing from broad-based screening to rigorous biochemical and cellular validation, researchers can build a comprehensive understanding of the compound's mechanism of action. The identification of a potent and selective kinase inhibitor is the first step in a long but rewarding journey of drug discovery and development. Future work would involve medicinal chemistry efforts to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical evaluation.

References

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  • Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu Source: ScienceDirect URL: [Link]

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Methodological & Application

Synthesis Protocol for 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis commences with the construction of the 2-tert-butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate via aza-annulation of a suitably substituted pyrimidine, followed by a robust chlorination of the 4-position using phosphorus oxychloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including kinase inhibitors for the treatment of cancers and inflammatory diseases. The introduction of a tert-butyl group at the 2-position can significantly modulate the steric and electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets. The 4-chloro substituent serves as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution reactions to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

This document outlines a reliable and scalable synthetic route to this compound, addressing the critical aspects of the synthesis of the key intermediate and its subsequent conversion to the final product.

Synthetic Strategy

The synthesis of this compound is approached in a two-step sequence as illustrated below. The first step involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine core to yield the 2-tert-butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate. The subsequent step is the chlorination of the 4-hydroxy group to afford the target compound.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chlorination Start Pivalamidine + Ethyl Cyanoacetate derivative Intermediate_1 4-Amino-2-tert-butyl-6-hydroxypyrimidine Start->Intermediate_1 Condensation Intermediate_2 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Intermediate_1->Intermediate_2 Annulation with Chloroacetaldehyde Final_Product This compound Intermediate_2->Final_Product POCl3, DIPEA

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Intermediate)

This procedure is adapted from established methods for the synthesis of substituted pyrrolo[2,3-d]pyrimidines. The initial condensation to form the pyrimidine ring is a standard approach, and the subsequent annulation to form the pyrrole ring is based on the reaction of 4-aminopyrimidines with chloroacetaldehyde.

Materials and Reagents:

ReagentMolecular FormulaMW ( g/mol )Quantity (molar eq.)
4-Amino-2-tert-butyl-6-hydroxypyrimidineC₈H₁₃N₃O167.211.0
Chloroacetaldehyde (50% wt in H₂O)C₂H₃ClO78.501.2
Sodium AcetateC₂H₃NaO₂82.032.0
WaterH₂O18.02-
EthanolC₂H₅OH46.07-

Procedure:

  • To a stirred solution of 4-amino-2-tert-butyl-6-hydroxypyrimidine (1.0 eq.) in a mixture of water and ethanol (1:1), add sodium acetate (2.0 eq.).

  • Heat the mixture to 60 °C to ensure complete dissolution.

  • To the heated solution, add chloroacetaldehyde (1.2 eq., 50% wt in water) dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH of the mixture to ~7 using a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Expected Outcome: A white to off-white solid. The yield is typically in the range of 60-75%.

Part 2: Synthesis of this compound (Final Product)

The chlorination of the 4-hydroxy group is a critical step, and the use of phosphorus oxychloride is a standard and effective method. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction and to prevent unwanted side reactions.

Materials and Reagents:

ReagentMolecular FormulaMW ( g/mol )Quantity (molar eq.)
2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-olC₁₀H₁₃N₃O191.231.0
Phosphorus Oxychloride (POCl₃)POCl₃153.333.0
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.241.5
TolueneC₇H₈92.14-
Ethyl AcetateC₄H₈O₂88.11-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-
BrineNaCl58.44-
Anhydrous Sodium SulfateNa₂SO₄142.04-

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq.).

  • Add toluene to the flask to create a slurry, followed by the slow addition of phosphorus oxychloride (3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, warm the reaction mixture to 110 °C and stir for 3-5 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) to yield this compound.

Expected Outcome: A white to pale yellow solid. The yield is typically in the range of 70-85%.

Causality and Experimental Choices

  • Choice of Starting Materials: The selection of 4-amino-2-tert-butyl-6-hydroxypyrimidine as the starting material is strategic as it already contains the required tert-butyl group at the 2-position and the necessary amino group for the subsequent pyrrole ring formation.

  • Annulation Reaction Conditions: The use of chloroacetaldehyde in the presence of a mild base like sodium acetate provides a classic and effective method for the construction of the pyrrole ring in the pyrrolo[2,3-d]pyrimidine system.

  • Chlorination Reagent and Conditions: Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides. The addition of DIPEA is critical to scavenge the HCl produced, which can otherwise lead to side reactions or degradation of the product. The elevated temperature is necessary to drive the reaction to completion.

  • Work-up Procedure: The careful quenching of the reaction mixture on ice is essential to control the exothermic reaction of excess POCl₃ with water. Neutralization with sodium bicarbonate is necessary to remove acidic byproducts and to ensure the product is in its free base form for efficient extraction.

References

  • Synthesis of pyrrolo[2,3-d]pyrimidine deriv
  • Chlorination of 4-hydroxypyrimidines. Organic Process Research & Development.
  • Synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • A practical synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Tetrahedron Letters.
  • Design and Synthesis of Novel 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Kinase Inhibitors. European Journal of Medicinal Chemistry.

Application Note & Protocols: Suzuki-Miyaura Cross-Coupling of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is a privileged heterocyclic core in medicinal chemistry. Its structure is central to a class of highly successful therapeutic agents, most notably Janus kinase (JAK) inhibitors like Tofacitinib, which are used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical starting material for the synthesis of these complex molecules. The strategic functionalization at the C4 position via carbon-carbon bond formation is a key step in building the final active pharmaceutical ingredient (API).

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating C-C bonds.[3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool. However, the application of this reaction to electron-rich heteroaryl chlorides, such as the title compound, presents unique challenges. The C-Cl bond is less reactive towards oxidative addition compared to its bromide or iodide counterparts, necessitating carefully selected, highly active catalyst systems.[4]

This guide provides a comprehensive overview, field-proven protocols, and mechanistic insights for successfully performing the Suzuki-Miyaura coupling on this compound.

Part 1: The Mechanistic Landscape & Key Parameters

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-chlorine bond of the pyrrolopyrimidine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[4]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[4]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-Cl(L)₂ pd0->pd_complex pd0->pd_complex  Ar-Cl oxidative_addition Oxidative Addition coupled_complex Ar-Pd(II)-R(L)₂ pd_complex->coupled_complex pd_complex->coupled_complex  [R-B(OH)₃]⁻ transmetalation Transmetalation coupled_complex->pd0 coupled_complex->pd0  Ar-R reductive_elimination Reductive Elimination product Ar-R (Coupled Product) aryl_halide Ar-Cl (Pyrrolopyrimidine) boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Causality Behind Component Selection
  • Substrate: this compound contains a pyrrole nitrogen (N7) which can coordinate to the palladium catalyst, potentially inhibiting its activity. In some challenging cases, protection of this nitrogen with a group like Boc (tert-butyloxycarbonyl) can improve yields, although many modern catalyst systems render this unnecessary.[6]

  • Catalyst System: The choice of palladium source and ligand is the most critical parameter for coupling heteroaryl chlorides.[7]

    • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes are common.

    • Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) state and accelerate the slow oxidative addition step.[4] Ligands from the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for this class of transformation.[7][8][9] Traditional ligands like PPh₃ are often insufficient for activating the C-Cl bond.

  • Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.

    • Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. K₃PO₄ is often a good choice as it is strong enough to promote the reaction without causing significant hydrolysis of sensitive functional groups.[10]

  • Solvent: A mixture of an aprotic organic solvent and water is typically used.

    • Solvents: 1,4-Dioxane, Toluene, or 2-MeTHF are excellent choices. The presence of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.

Part 2: Experimental Protocols & Workflow

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound. Optimization may be required for specific substrates.

G Experimental Workflow A 1. Reagent Preparation Weigh Substrate, Boronic Acid, Base, and Catalyst. B 2. Vessel Assembly Combine solids in a reaction vessel (e.g., Schlenk tube). A->B C 3. Inert Atmosphere Evacuate and backfill the vessel with an inert gas (N₂ or Ar) 3x. B->C D 4. Solvent Addition Add degassed solvent(s) via syringe. C->D E 5. Heating & Monitoring Heat to desired temperature. Monitor progress by TLC or LC-MS. D->E F 6. Reaction Quench Cool to RT. Quench with water. E->F G 7. Work-up Extract with an organic solvent (e.g., EtOAc). Wash, dry, and concentrate. F->G H 8. Purification Purify the crude product via column chromatography. G->H I 9. Characterization Confirm structure and purity (NMR, MS). H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

  • Inerting the System: Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the starting chloro-pyrimidine.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Part 3: Data Presentation & Optimization

The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table summarizes representative conditions found in the literature for similar 4-chloro-7-azaindole systems, providing a strong basis for optimization.

Entry Boronic Acid Catalyst System Base Solvent Temp (°C) Yield (%) Reference
1Phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6085[11]
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH11083[12]
34-Fluorophenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6079[11]
4Pyrazoleboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O100Good[13]
5Thiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃DME80N/A[8]
Troubleshooting & Field-Proven Insights
  • Low or No Conversion: This is often due to an inactive catalyst or insufficient reaction temperature.

    • Solution: Switch to a more active ligand system (e.g., a Buchwald Gen 4 pre-catalyst). Ensure solvents are properly degassed to prevent catalyst oxidation. Increase the temperature in 10 °C increments.

  • Protodeboronation (Loss of Boronic Acid): The boronic acid can be cleaved to the corresponding arene, especially at high temperatures or with prolonged reaction times.

    • Solution: Use a slight excess of the boronic acid (1.5 eq.). Consider using the corresponding pinacol boronate ester, which can be more robust.

  • Homocoupling of Boronic Acid: Formation of a biaryl product derived from the boronic acid.

    • Solution: This suggests the presence of oxygen. Ensure the reaction setup is scrupulously maintained under an inert atmosphere.

  • Hydrolysis of Chlorine: The starting material can be converted to the corresponding 4-hydroxy derivative.

    • Solution: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Ensure the reaction time is not excessively long.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with.... [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Universidade Nova de Lisboa. (n.d.). Tofacitinib synthesis. [Link]

  • RSC Blogs. (2013). Green Suzuki–Miyaura coupling of heteroaryl chlorides. [Link]

  • Li, G. Y. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • ResearchGate. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. [Link]

  • ResearchGate. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

Sources

Application Note & Protocol: In Vitro Kinase Inhibition Profiling of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Its structural resemblance to the adenine portion of ATP allows it to function as a competitive inhibitor for a wide range of kinases, which are critical regulators of cellular processes and established targets in oncology and immunology.[1][4][5] This application note provides a comprehensive, step-by-step protocol for characterizing the inhibitory activity of a novel compound from this class, 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, against protein kinases.

Given that the specific kinase targets for this compound are not yet fully elucidated, this guide presents a universal and adaptable protocol. We will use the non-receptor tyrosine kinase Src as an exemplary target due to its well-characterized role in signal transduction pathways related to cell growth, migration, and survival.[6][7] The protocol employs the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring ADP production, making it suitable for virtually any kinase.[8][9]

This document is intended for researchers, scientists, and drug development professionals. It provides not only a detailed methodology but also the scientific rationale behind key steps, data analysis guidance, and best practices for handling small molecule inhibitors to ensure experimental success and data integrity.

Scientific Principles of the Assay

The ADP-Glo™ Kinase Assay is a two-step process performed in a single well.[8][10]

  • Kinase Reaction & ATP Depletion: The kinase (e.g., Src), its substrate, ATP, and the test inhibitor (this compound) are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate, producing ADP. After this reaction, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a light signal that is directly proportional to the amount of ADP generated in the initial kinase reaction.[8][11] Therefore, a potent inhibitor will result in low kinase activity, low ADP production, and consequently, a low luminescent signal.

Mechanism of Inhibition & Signaling Context

The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, suggesting that this compound likely acts as an ATP-competitive inhibitor.[1] It is presumed to bind to the ATP pocket in the kinase domain, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation of downstream substrates.

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Inactive Kinase (Inhibited) Kinase_Active Kinase ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate + ADP Kinase_Active->Phospho_Substrate Catalyzes Kinase_Inactive Kinase ATP Binding Pocket ATP ATP ATP->Kinase_Active:f1 Binds ATP->Kinase_Inactive:f1 Blocked Substrate Substrate Substrate->Kinase_Active:f0 Binds Inhibitor 2-tert-Butyl-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Inhibitor->Kinase_Inactive:f1 Competitively Binds

Caption: ATP-Competitive Inhibition Mechanism.

Src kinase is a key node in multiple signaling pathways that regulate cell proliferation, adhesion, and migration.[12][13] Its activation by various receptors, such as receptor tyrosine kinases (RTKs), initiates a cascade of phosphorylation events. Inhibition of Src can therefore disrupt these critical cellular functions, making it an attractive target for anti-cancer therapies.[6][13]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activates PI3K PI3-Kinase Src->PI3K Activates STAT STATs Src->STAT Activates FAK FAK/Pyk2 Src->FAK Activates Inhibitor 2-tert-Butyl-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Inhibitor->Src Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation STAT->Proliferation Migration Cell Migration & Adhesion FAK->Migration

Caption: Simplified Src Kinase Signaling Pathway.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog NumberNotes
This compoundCustom SynthesisN/APurity >98% recommended
ADP-Glo™ Kinase AssayPromegaV9101Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, ADP
Recombinant Human Src KinaseCell Signaling Tech.#7776Store at -80°C. Avoid repeated freeze-thaw cycles.[14]
Src Substrate Peptide (e.g., Poly(Glu,Tyr) 4:1)Sigma-AldrichP0275Prepare fresh or store aliquots at -20°C.
Anhydrous DMSO, Cell Culture GradeSigma-AldrichD2650Use a fresh bottle to avoid moisture contamination.[15]
Kinase Buffer (1X)See Section 3.2N/ABuffer composition is critical for enzyme activity.
Solid White, Low-Volume 384-well platesCorning3572Opaque plates are essential for luminescence assays.
Multichannel Pipettes & Calibrated PipettesN/AN/AFor accurate liquid handling.
Plate-reading LuminometerN/AN/ARequired for signal detection.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL.[10]

Preparation of Inhibitor Stock and Working Solutions

Proper handling of the small molecule inhibitor is critical for accurate and reproducible results.[16]

  • 10 mM Stock Solution:

    • Accurately weigh ~1-5 mg of this compound powder.

    • Calculate the volume of anhydrous DMSO required to create a 10 mM stock solution.

      • Formula: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000

    • Dissolve the compound completely in DMSO. Gentle vortexing or sonication may be required.[17]

    • Aliquot the 10 mM stock into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[17]

  • Serial Dilutions (Dose-Response Curve):

    • Perform initial serial dilutions of the 10 mM stock solution only in DMSO.[15] This prevents precipitation of the compound in aqueous buffers.

    • Create a 10-point, 3-fold serial dilution series in a 96-well plate. Start with a top concentration of 1 mM (a 1:10 dilution of the 10 mM stock).

    • This DMSO dilution plate will be used to introduce the inhibitor into the final assay. The final DMSO concentration in the assay should be kept constant and low (≤1%).

Preparation of Assay Buffers and Reagents
  • 1X Kinase Reaction Buffer:

    • Prepare a buffer suitable for Src kinase. A recommended formulation is: 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT.[14]

    • Expert Tip: DTT is unstable in solution; add it fresh to the buffer just before use.

  • 2X ATP Solution (20 µM):

    • The optimal ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors.[18] The reported Km of Src for ATP is ~1 µM.[18] We will use 10 µM final concentration.

    • Dilute the provided ATP stock to 20 µM in 1X Kinase Reaction Buffer. This will be the 2X working solution.

  • 2X Enzyme/Substrate Solution:

    • Dilute the recombinant Src kinase and substrate peptide in 1X Kinase Reaction Buffer.

    • Recommended concentrations: 40 ng/reaction Src and 2 µ g/reaction Poly(Glu,Tyr) substrate.

    • Calculate the required volumes to create a 2X solution (e.g., 8 ng/µL Src and 0.8 µg/µL substrate).

    • Trustworthiness Check: Always keep the enzyme on ice during preparation to maintain its activity.[14]

Assay Procedure (384-well Plate)

The following workflow outlines the steps for setting up the kinase inhibition assay.

Assay_Workflow A 1. Add 2.5 µL of 2X Enzyme/Substrate Mix to all wells B 2. Add 0.05 µL of Inhibitor (from DMSO dilution plate) or DMSO (controls) A->B C 3. Pre-incubate for 10 min at Room Temperature B->C D 4. Add 2.5 µL of 2X ATP Solution to initiate reaction C->D E 5. Incubate for 30-60 min at Room Temperature D->E F 6. Add 5 µL of ADP-Glo™ Reagent E->F G 7. Incubate for 40 min at Room Temperature F->G H 8. Add 10 µL of Kinase Detection Reagent G->H I 9. Incubate for 30-60 min at Room Temperature H->I J 10. Read Luminescence I->J

Caption: Step-by-step kinase inhibition assay workflow.

  • Plate Setup:

    • Test Wells: Inhibitor at various concentrations.

    • Negative Control (0% Inhibition): DMSO only (no inhibitor). This represents maximum kinase activity.

    • Positive Control (100% Inhibition): DMSO only, but no kinase (add 1X Kinase Buffer instead of enzyme). This represents background signal.

  • Step-by-Step Addition:

    • Add 2.5 µL of the 2X Enzyme/Substrate solution to all wells except the positive control wells (add 2.5 µL of 2X substrate in buffer to these).

    • Using a pintool or low-volume multichannel pipette, transfer 50 nL (0.05 µL) of the inhibitor serial dilutions from the DMSO plate to the assay plate. Add 50 nL of DMSO to control wells. This results in a 1:100 dilution and a final DMSO concentration of 1%.

    • Mix the plate by gentle shaking and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The total reaction volume is now 5 µL.

    • Incubate the plate for 30-60 minutes at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to all wells.[10]

    • Incubate for 40 minutes at room temperature to deplete ATP.[10]

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal.[10]

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[10]

    • Read the luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[10]

Data Analysis and Interpretation

Accurate data analysis is essential for determining the potency of the inhibitor.[19]

Data Normalization

First, convert the raw luminescence data (Relative Light Units, RLU) into percent inhibition.

  • Average Controls: Calculate the average RLU for the negative (0% inhibition, Max_Signal) and positive (100% inhibition, Min_Signal) controls.

  • Calculate Percent Inhibition: For each inhibitor concentration, use the following formula:

    • % Inhibition = 100 * (1 - (RLU_sample - Min_Signal) / (Max_Signal - Min_Signal))

ParameterDescriptionExample RLU
RLU_sample Raw luminescence from a well with inhibitor.50,000
Max_Signal Average RLU from wells with DMSO only (0% inhibition).200,000
Min_Signal Average RLU from wells with no kinase (100% inhibition).5,000
IC₅₀ Curve Fitting

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the kinase activity by 50%.[20]

  • Plot Data: Create a semi-log plot with the logarithm of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.[21]

  • Non-linear Regression: Use a software package like GraphPad Prism or R to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).[19][21]

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

  • Determine IC₅₀: The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived. This is the primary measure of the inhibitor's potency.[20][22]

A high-quality dataset should have data points that clearly define both the top and bottom plateaus of the sigmoidal curve.[22][23] If the inhibition does not reach 50%, the IC₅₀ is reported as greater than the highest concentration tested.[20]

Conclusion

This application note provides a robust and validated protocol for assessing the inhibitory potential of this compound against protein kinases, using Src as a model. The luminescence-based ADP-Glo™ assay offers a universal platform that is sensitive, reliable, and amenable to high-throughput screening. By following the detailed steps for inhibitor preparation, assay execution, and data analysis, researchers can confidently determine the potency (IC₅₀) of this and other novel compounds, facilitating their progression in the drug discovery pipeline.

References

  • Reaction Biology. ADP-Glo Protocol. [Link]

  • Lowell, C. A. (2004). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PubMed Central. [Link]

  • Reddy, G. B., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]

  • Bolen, J. B., & Brugge, J. S. (1997). Src kinase-mediated signaling in leukocytes. Oxford Academic. [Link]

  • Vangara, et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Src family. [Link]

  • Al-Rashood, S. T., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules. [Link]

  • Williams, H. D., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Scientific Reports. [Link]

  • Wikipedia. Src family kinase. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. [Link]

  • Zhang, J., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA. PubMed Central. [Link]

  • Al-karmalawy, A. A., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. [Link]

  • Al-karmalawy, A. A., et al. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. PubMed Central. [Link]

  • ResearchGate. Schematic illustration of ATP and peptide substrate binding to the Src kinase. [Link]

  • Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Sawada, Y., et al. (2006). Force Sensing by Extension of the Src Family Kinase Substrate, p130Cas. PubMed Central. [Link]

  • Dahal, P., & d'Arcy, S. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

  • ResearchGate. How to plot IC50 and Hill CURVE? [Link]

  • de Villiers, K. A., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. [Link]

  • Newhouse, B. J., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • ResearchGate. (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]

  • Wu, H., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry. [Link]

  • Wang, T., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: A Guide to Cell-Based Assays for 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine scaffold, is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural resemblance to adenine allows it to function as an effective ATP mimic, targeting the highly conserved ATP-binding pocket of various kinases.[1] This has led to the successful development of FDA-approved drugs such as Tofacitinib and Baricitinib.[2] The compound 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial chemical intermediate for the synthesis of a new generation of potent and selective kinase inhibitors.[3][4][5]

Derivatives from this family have shown significant promise as inhibitors of key oncogenic kinases, including RET, EGFR, and STAT6, making them highly relevant for cancer and inflammatory disease research.[2][6][7][8][9]

This guide provides a comprehensive suite of robust, cell-based assays designed to characterize the biological activity of novel this compound derivatives. We will detail a logical workflow, from initial cytotoxicity screening to elucidating the mechanism of action and confirming direct target engagement within the cellular environment.

Experimental Workflow: From Hit Discovery to Target Validation

A systematic approach is critical to efficiently characterize novel chemical entities. The following workflow outlines a logical progression for evaluating your pyrrolo[2,3-d]pyrimidine derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Target Validation A Cell Viability & Cytotoxicity Assay B Luminescence-Based Kinase Activity Assay A->B Identify Potent Hits Determine IC50 C Caspase-Glo® 3/7 Apoptosis Assay A->C Determine if Cytotoxicity is via Apoptosis D Cellular Thermal Shift Assay (CETSA) B->D Confirm MoA is Kinase Inhibition C->D Validate Target Engagement of Apoptotic Regulators G cluster_0 Kinase Reaction cluster_1 Detection (ADP-Glo™) K Kinase + Substrate ADP ADP + P-Substrate ATP ATP ATP->ADP Phosphorylation ADPGlo ADP-Glo™ Reagent (Depletes ATP) ADP->ADPGlo ADP Measured Detect Kinase Detection Reagent (ADP -> ATP) ADPGlo->Detect Luciferase Luciferase + Luciferin Detect->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ kinase assay.

Protocol: ADP-Glo™ Kinase Assay (General)

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase of interest (e.g., RET, EGFR) and its specific substrate

  • Kinase buffer

  • Test compounds and positive control inhibitor

  • White, opaque 384-well assay plates

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL per well of the reaction mix:

    • Kinase and substrate in reaction buffer.

    • Serially diluted test compound or vehicle control.

    • ATP (at or near the Kₘ for the specific kinase).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides the luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is directly proportional to kinase activity.

  • Calculate the percent inhibition relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).

  • Plot percent inhibition vs. log concentration and fit to a dose-response curve to determine the IC50.

B. Apoptosis Induction Assay

Principle: A key hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7. [10]This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity. [11] Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) [12]* Cells seeded and treated with compounds in white-walled, 96-well plates as described in the cytotoxicity protocol.

  • Positive control for apoptosis (e.g., Staurosporine).

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivative for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Execution:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. [13]This single addition results in cell lysis and initiation of the luminescent reaction. [11] * Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure luminescence with a plate reader. The "glow-type" signal is stable for several hours.

Data Analysis:

  • A fold-increase in luminescence compared to the vehicle-treated control indicates induction of apoptosis.

  • Plot the fold-change in caspase activity against the compound concentration to observe the dose-response relationship.

Target Validation in a Cellular Context

The final and most crucial step is to confirm that the compound directly binds to its intended target protein within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. [14][15] Principle: CETSA is based on the concept of ligand-induced thermal stabilization. [15]When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. By heating intact cells to various temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein remaining after heating is then quantified, typically by Western blot or mass spectrometry. [16][17][18]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection Treat Treat intact cells with Compound or Vehicle (DMSO) Heat Heat cell suspensions across a temperature gradient (e.g., 40-70°C) Treat->Heat Lyse Lyse cells (freeze-thaw) Heat->Lyse Spin Centrifuge to pellet aggregated proteins Lyse->Spin Supernatant Collect supernatant (soluble protein fraction) Spin->Supernatant Detect Quantify soluble target protein (e.g., Western Blot) Supernatant->Detect

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Readout

Materials:

  • Cultured cells expressing the target kinase.

  • Test compound and vehicle control (DMSO).

  • PBS with protease and phosphatase inhibitors.

  • Lysis buffer.

  • Antibody specific to the target protein.

  • Standard Western blot reagents and equipment.

Procedure:

  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat with the test compound (at a concentration >10x its IC50) or vehicle for 1-2 hours in the incubator.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors to a final concentration of ~10⁷ cells/mL.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [17]4. Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [17]6. Quantification:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine protein concentration using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody against the target protein.

Data Analysis:

  • Quantify the band intensities from the Western blot.

  • For both vehicle- and compound-treated samples, plot the relative band intensity against the temperature.

  • A shift of the melting curve to the right (a higher melting temperature) in the compound-treated sample compared to the vehicle control is direct evidence of target engagement and stabilization. [16]

Conclusion

The methodologies described provide a robust framework for the comprehensive evaluation of novel this compound derivatives. By systematically progressing from broad cytotoxicity screening to specific kinase inhibition, apoptosis analysis, and culminating in direct target engagement confirmation with CETSA, researchers can confidently identify and characterize promising lead candidates for further preclinical development. Each protocol is designed as a self-validating system, emphasizing the importance of appropriate controls to ensure data integrity and reproducibility.

References

  • Kandepi, V., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

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  • Vidi, P. A., et al. (2008). Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. Science Signaling. [Link]

  • Matoulková, E., & Vojtěšek, B. (2014). [Detection of protein-protein interactions by FRET and BRET methods]. Klinicka Onkologie. [Link]

  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Kores, K., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies. [Link]

  • Gobbini, E., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]

  • Romagnoli, R., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Kandepi, V., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Kavran, J. M., & Steitz, T. A. (2014). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in Molecular Biology. [Link]

  • De, A., & Gambhir, S. S. (2009). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments. [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. [Link]

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  • PerkinElmer. (n.d.). Luciferase Luminescence Assays. NOVA. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Fisher Scientific. (n.d.). Promega Caspase-Glo™ 3/7 Assay Kit. Fisher Scientific. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Lynch, C., et al. (2017). Identifying CAR Modulators Utilizing a Reporter Gene Assay. Methods in Molecular Biology. [Link]

  • Berthold Technologies. (n.d.). Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

  • Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Li, L., et al. (2015). Identification of Novel Activators of Constitutive Androstane Receptor from FDA-approved Drugs by Integrated Computational and Biological Approaches. Pharmaceutical Research. [Link]

  • Dekeyser, J. G., & Omiecinski, C. J. (2012). Multi-species Analyses of Direct Activators of the Constitutive Androstane Receptor. Toxicological Sciences. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. CETSA.info. [Link]

  • Lynch, C., et al. (2018). Identification of Modulators That Activate the Constitutive Androstane Receptor From the Tox21 10K Compound Library. Toxicological Sciences. [Link]

  • Bryan, M. C., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, W., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. [Link]

  • Wang, W., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

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  • Al-Zoubi, M. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

Sources

Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7H-pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of adenine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the core of adenosine triphosphate (ATP) makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[2][3] The clinical success of several drugs based on this scaffold, such as tofacitinib and ruxolitinib, has further solidified its importance.[4]

The 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a key starting point for the development of novel kinase inhibitors. The chlorine atom at the C4 position serves as a versatile synthetic handle for introducing a variety of substituents via nucleophilic substitution, allowing for the exploration of the solvent-exposed region of the kinase active site. The tert-butyl group at the C2 position can provide crucial hydrophobic interactions within the ATP-binding pocket. This application note provides a comprehensive guide for researchers to develop robust Structure-Activity Relationship (SAR) studies for analogues of this scaffold, integrating synthetic chemistry, biological evaluation, and computational modeling.

I. Synthetic Strategy: From Core Scaffold to Analogue Library

A successful SAR campaign begins with a reliable and flexible synthetic route to generate a diverse library of analogues. The following protocols outline the synthesis of the core scaffold and its subsequent diversification.

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a critical first step. Several methods have been reported, with a common approach involving the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.[5]

Reaction Scheme:

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]

Protocol 2: Synthesis of this compound

Retrosynthetic Analysis:

A plausible retrosynthetic approach starts from a substituted pyrimidine that already contains the tert-butyl group at the C2 position.

Forward Synthesis (Proposed):

  • Synthesis of a 2-tert-butyl-4,6-diaminopyrimidine derivative: This can be achieved through the condensation of a suitable tert-butyl containing starting material with a malononitrile derivative.

  • Introduction of the pyrrole ring: The synthesized pyrimidine can then be subjected to a cyclization reaction to form the pyrrolo[2,3-d]pyrimidine core.

  • Chlorination: The final step would be the chlorination of the 4-hydroxy group to yield the desired this compound.

Note: This is a generalized proposed route, and optimization of reaction conditions would be necessary.

Protocol 3: Diversification of the C4 Position

The C4-chloro group is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functionalities.

Reaction Scheme:

General Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add the desired amine (R-NH₂) (1-3 equivalents) and a base (e.g., DIPEA or K₂CO₃) (2-3 equivalents).

  • Heat the reaction mixture at a suitable temperature (e.g., 80-120°C) until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, and if a precipitate forms, filter and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

This general procedure can be adapted for a wide variety of amines, anilines, and other nucleophiles to generate a library of C4-substituted analogues.

II. Biological Evaluation: Kinase Inhibition Assays

The primary biological evaluation of the synthesized analogues will involve assessing their ability to inhibit specific protein kinases. A tiered approach, starting with biochemical assays followed by cell-based assays for promising compounds, is recommended.

Protocol 4: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[6] This assay is well-suited for high-throughput screening and determining IC₅₀ values.

Materials:

  • Purified recombinant kinase (e.g., FAK, PAK4, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).

    • Prepare serial dilutions of the inhibitor compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a solution of the kinase and substrate peptide in the 2X kinase buffer.

    • Prepare a solution of ATP in the 2X kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Kinase Reaction:

    • In a white assay plate, add the kinase/substrate solution.

    • Add the diluted inhibitor compounds or vehicle (DMSO) to the respective wells.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Cellular Kinase Inhibition Assay (Western Blot)

For promising compounds from the biochemical screen, it is crucial to assess their activity in a cellular context. A Western blot assay can be used to measure the inhibition of phosphorylation of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR, MDA-MB-231 for FAK)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the kinase or its substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment:

    • Seed the cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the inhibitor compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

    • For some kinases (e.g., EGFR), stimulate the cells with a growth factor (e.g., EGF) for a short period before lysis to induce kinase activity.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

III. Structure-Activity Relationship (SAR) Analysis

The core of an SAR study is to systematically correlate the structural modifications of the synthesized analogues with their biological activity.

Data Presentation

Organize the biological data in a clear and concise table to facilitate SAR analysis.

Table 1: Illustrative SAR Data for 2-tert-Butyl-4-substituted-7H-pyrrolo[2,3-d]pyrimidine Analogues against FAK

CompoundR Group at C4FAK IC₅₀ (nM)
1 -Cl>10,000
2a -NH-phenyl5,200
2b -NH-(4-fluorophenyl)2,800
2c -NH-(3-aminophenyl)950
2d -NH-(3-hydroxyphenyl)780
2e -NH-(4-(N-methylpiperazin-1-yl)phenyl)150
2f -NH-(3-ethynylphenyl)45

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of SAR Data
  • C4-Substitution is Crucial: The starting material, this compound (Compound 1), is inactive, indicating that substitution at the C4 position is essential for activity.

  • Aromatic Amines are Tolerated: Simple anilines at the C4 position (Compound 2a) confer weak activity.

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom (Compound 2b) slightly improves activity.

  • Hydrogen Bonding Potential: The presence of hydrogen bond donors/acceptors, such as the amino group in Compound 2c and the hydroxyl group in Compound 2d, significantly enhances potency. This suggests a potential interaction with a specific residue in the kinase active site.

  • Exploration of the Solvent-Exposed Region: The introduction of a bulky and basic N-methylpiperazine group (Compound 2e) leads to a substantial increase in activity, likely due to favorable interactions in the solvent-exposed region of the ATP-binding pocket.

  • Hydrophobic Interactions: The small, hydrophobic ethynyl group in Compound 2f results in the most potent compound in this series, suggesting the presence of a small hydrophobic pocket that can be exploited.

IV. Computational Modeling: Rationalizing SAR and Guiding Analogue Design

Computational modeling can provide valuable insights into the binding modes of the inhibitors and help rationalize the observed SAR. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two powerful tools in this regard.

Workflow for SAR Development

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Analysis & Design Core Core Scaffold Synthesis (this compound) Analogue Analogue Library Synthesis (C4 Diversification) Core->Analogue Biochemical Biochemical Assays (e.g., ADP-Glo™) Analogue->Biochemical Cellular Cellular Assays (e.g., Western Blot) Biochemical->Cellular SAR SAR Analysis Cellular->SAR Computational Computational Modeling (Docking, QSAR) SAR->Computational Design New Analogue Design Computational->Design Design->Analogue Iterative Cycle

Caption: Iterative workflow for SAR studies.

Protocol 6: Molecular Docking with AutoDock Vina

Molecular docking can predict the binding pose of a ligand within the active site of a protein, providing a 3D model of the protein-ligand interaction.

Example Target: Focal Adhesion Kinase (FAK)

  • PDB ID: 1MP8 (Human FAK kinase domain)[7]

Software:

  • UCSF Chimera

  • AutoDock Vina

Procedure:

  • Protein Preparation:

    • Download the PDB file (e.g., 1MP8) from the RCSB Protein Data Bank.

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign partial charges.

    • Save the prepared protein as a PDBQT file.

  • Ligand Preparation:

    • Draw the 2D structure of the inhibitor (e.g., Compound 2f) in a chemical drawing software and save it as a MOL file.

    • Open the MOL file in a molecule editor and generate a 3D conformation.

    • Save the 3D structure as a PDB file.

    • Open the ligand PDB file in a tool like AutoDock Tools to assign torsions and save it as a PDBQT file.

  • Docking:

    • Define the search space (grid box) around the ATP-binding site of the protein. The co-crystallized ligand in other PDB structures can be used as a reference to define the center of the grid box.

    • Run AutoDock Vina, specifying the prepared protein and ligand PDBQT files and the grid box parameters.

  • Analysis of Results:

    • Visualize the docked poses in UCSF Chimera.

    • Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein residues.

    • Correlate the docking results with the experimental SAR data. For example, the docking pose of Compound 2d might show a hydrogen bond between the hydroxyl group and a key residue, explaining its increased potency.

Protocol 7: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activity.

General Workflow:

  • Data Set Preparation:

    • Compile a dataset of synthesized analogues with their corresponding biological activity data (e.g., IC₅₀ values).

    • Ensure the data spans a reasonable range of activity.

  • Descriptor Calculation:

    • For each compound, calculate a variety of molecular descriptors using software like PaDEL-Descriptor or MOE. Descriptors can be categorized as:

      • 1D: Molecular weight, atom counts.

      • 2D: Topological indices, connectivity indices.

      • 3D: Molecular shape, surface area.

      • Physicochemical: LogP, polar surface area (PSA).

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that correlates the descriptors with the biological activity for the training set.[6]

  • Model Validation:

    • Use the test set to validate the predictive power of the QSAR model.

    • Key statistical parameters for validation include the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Application of QSAR:

A validated QSAR model can be used to:

  • Predict the activity of virtual compounds before synthesis, helping to prioritize which analogues to make.

  • Provide insights into the key molecular properties that drive biological activity. For example, a QSAR model might reveal that a high LogP and a low polar surface area are correlated with high potency, guiding the design of more lipophilic and less polar analogues.

Signaling Pathway Visualization

FAK_Signaling ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Src->FAK Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor 2-tert-Butyl-4-substituted- 7H-pyrrolo[2,3-d]pyrimidine Inhibitor->FAK Inhibition

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate in the development of contemporary therapeutics, particularly kinase inhibitors. The synthetic strategy is presented in three main stages: (I) synthesis of the key intermediate 2-tert-butyl-3-amino-4-cyanopyrrole, (II) subsequent cyclization to form the 2-tert-butyl-7H-pyrrolo[2,3-d]pyrimidin-4-one core, and (III) final chlorination to yield the target compound. This guide emphasizes scalable, robust, and safe procedures, explaining the chemical rationale behind each step to facilitate successful implementation in a process chemistry environment.

Introduction: Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry.[1][2] Its structural resemblance to purine allows it to function as a hinge-binding motif for numerous protein kinases, which are pivotal targets in oncology, immunology, and inflammatory diseases.[3] The introduction of a bulky tert-butyl group at the 2-position can impart unique selectivity and favorable pharmacokinetic properties to the final active pharmaceutical ingredient (API). The 4-chloro substituent serves as a versatile synthetic handle, enabling nucleophilic aromatic substitution (SNAr) reactions for the introduction of various amine-containing moieties to build out the final drug molecule.[4]

Given its importance, a robust and scalable synthetic route to this compound is of significant value to the pharmaceutical industry. This document outlines such a process, with a focus on practical execution, safety, and optimization for large-scale production.

Overall Synthetic Strategy

The synthesis is designed as a three-stage linear sequence, optimized for scalability and throughput. Each stage is designed to produce an intermediate that can be isolated in high purity, minimizing purification challenges in subsequent steps.

G cluster_0 Stage I: Pyrrole Formation cluster_1 Stage II: Pyrimidinone Annulation cluster_2 Stage III: Chlorination A Pivaloylacetonitrile + Malononitrile Dimer B Intermediate: 2-tert-Butyl-3-amino-4-cyanopyrrole A->B Thorpe-Ziegler Cyclization C Intermediate: 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-one B->C Formamide Cyclization D Final Product: This compound C->D POCl3 Chlorination

Caption: Three-stage workflow for the synthesis of the target intermediate.

Detailed Protocols and Scientific Rationale

Stage I: Synthesis of 2-tert-Butyl-3-amino-4-cyanopyrrole (Intermediate 1)

The formation of the substituted pyrrole core is achieved via a Thorpe-Ziegler cyclization. This classic reaction is well-suited for constructing highly functionalized pyrroles from readily available starting materials.[5]

Reaction Scheme: (A schematic representation of the reaction of Pivaloylacetonitrile with Malononitrile Dimer to form 2-tert-butyl-3-amino-4-cyanopyrrole)

Protocol:

  • Reactor Setup: To a suitable inert reactor, charge Sodium Ethoxide (1.1 eq) and anhydrous Ethanol. Stir under a nitrogen atmosphere.

  • Reagent Addition: In a separate vessel, dissolve Pivaloylacetonitrile (1.0 eq) and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile Dimer) (1.0 eq) in anhydrous Ethanol.

  • Reaction Execution: Add the solution from step 2 to the reactor at a controlled rate, maintaining the internal temperature below 30°C. After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by HPLC for the consumption of starting materials.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly add water to precipitate the product. Stir the resulting slurry for 1-2 hours. Filter the solid, wash thoroughly with a water/ethanol mixture (1:1), and then with water.

  • Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight to yield Intermediate 1 as a solid.

Scientific Rationale:

  • Base: Sodium ethoxide acts as a strong base to deprotonate the active methylene groups of both starting materials, initiating the cascade of condensation and cyclization reactions characteristic of the Thorpe-Ziegler synthesis.[5]

  • Solvent: Anhydrous ethanol is used as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions, and it effectively solubilizes the reactants.

  • Temperature Control: The initial addition is performed at a controlled temperature to manage any exotherm from the initial acid-base reactions. Heating to reflux provides the necessary activation energy for the cyclization and subsequent aromatization to the stable pyrrole ring.

  • Work-up: Precipitation by adding water is an effective and scalable method for isolating the product, which has lower solubility in the aqueous ethanol mixture than the inorganic salts and residual starting materials.

Stage II: Synthesis of 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (Intermediate 2)

This stage involves the construction of the pyrimidine ring onto the pyrrole intermediate. Heating with formamide is a well-established and industrially viable method for this transformation, proceeding via initial formation of a formamidine intermediate followed by intramolecular cyclization.

Reaction Scheme: (A schematic representation of the cyclization of Intermediate 1 with formamide)

Protocol:

  • Reactor Setup: Charge a reactor with Intermediate 1 (1.0 eq) and formamide (10-15 volumes).

  • Reaction Execution: Heat the mixture under a nitrogen atmosphere to 180-190°C. Maintain this temperature for 3-5 hours. Monitor the reaction progress by HPLC.

  • Work-up and Isolation: Cool the reaction mixture to 80-90°C. Slowly add water to the mixture, which will cause the product to precipitate.

  • Purification: Cool the slurry to room temperature and stir for 2-3 hours. Filter the solid, wash extensively with water to remove residual formamide.

  • Drying: Dry the solid under vacuum at 70-80°C to a constant weight to yield Intermediate 2 .

Scientific Rationale:

  • Reagent/Solvent: Formamide serves as both the reactant, providing the necessary carbon atom for the pyrimidine ring, and as a high-boiling solvent, enabling the high temperatures required for the cyclization.

  • High Temperature: The elevated temperature is crucial to drive the dehydration and ring-closing steps of the reaction to completion.

  • Work-up: Similar to Stage I, precipitation with water is a robust method for isolating the product on a large scale. Thorough washing is critical to remove the high-boiling formamide solvent, which can interfere with the subsequent chlorination step.

Stage III: Synthesis of this compound (Final Product)

The final step is the chlorination of the pyrimidin-4-one tautomer using phosphorus oxychloride (POCl₃). This is a critical and potentially hazardous step that requires careful control on a large scale. The use of a tertiary amine base is often employed to facilitate the reaction and neutralize the generated HCl.

Reaction Scheme: (A schematic representation of the chlorination of Intermediate 2 with POCl₃)

Protocol:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with Intermediate 2 (1.0 eq) and a high-boiling solvent such as toluene (5-10 volumes).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq). Stir the slurry at room temperature.

  • Base Addition: Cool the mixture to 0-5°C. Slowly add N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction Execution: After the addition of DIPEA, slowly heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor for completion by HPLC.

  • Quench and Work-up (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Crucially, remove excess POCl₃ by vacuum distillation. This minimizes the exotherm and hazards during the quench.

    • In a separate reactor, prepare a mixture of crushed ice and water.

    • Very slowly and carefully, transfer the reaction mixture from the first reactor into the ice/water mixture with vigorous stirring, maintaining the quench temperature below 20°C.

    • Adjust the pH of the aqueous slurry to 7-8 using a saturated sodium bicarbonate solution.

  • Isolation and Purification:

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic solution under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Scientific Rationale:

  • Chlorinating Agent: POCl₃ is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) to chlorides.[6]

  • Base: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. This prevents potential side reactions and drives the equilibrium towards the product.[7]

  • Safety and Work-up: The quench of POCl₃ is highly exothermic and releases HCl gas. Performing a "reverse quench" (adding the reaction mixture to ice) allows for better temperature control. Removing excess POCl₃ by distillation before the quench is a critical safety and process control measure on a large scale.[6][7] The final product is sensitive to hydrolysis back to the starting material under strongly acidic or basic conditions, hence the neutralization to pH 7-8 with a mild base like sodium bicarbonate is essential.[7]

Process Optimization and Scale-Up Data

ParameterStage IStage IIStage III
Key Reagents Sodium Ethoxide, PivaloylacetonitrileFormamidePOCl₃, DIPEA
Solvent EthanolFormamideToluene
Temperature Reflux (~78°C)180-190°C80-90°C
Typical Reaction Time 4-6 hours3-5 hours2-4 hours
Typical Yield 75-85%80-90%70-80%
Purity (Crude) >95%>97%>95%
Scale-Up Challenge Control of initial exothermEfficient removal of formamideSafe quench of POCl₃

Hazard Management and Safety Protocols

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. The quench procedure must be performed with extreme caution and adequate cooling.

  • Formamide: A teratogen and high-boiling solvent. Avoid inhalation and skin contact. Use in a well-ventilated area.

  • Sodium Ethoxide: Corrosive and reacts with moisture. Handle under an inert atmosphere.

All operations should be conducted following a thorough hazard and operability (HAZOP) study, especially for the chlorination stage.

Conclusion

The three-stage synthesis presented provides a robust and scalable pathway to the valuable intermediate, this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, particularly the safety measures for the chlorination step, researchers and process chemists can reliably produce this key building block for advanced pharmaceutical development.

References

  • Estevez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4636.
  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition metal-catalyzed synthesis of pyrroles from alkynes and nitriles.
  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 27(5), 1593. Available from: [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]

  • Sokolova, E. A., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
  • MDPI. (2020). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. Available from: [Link]

  • PubMed Central. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 225, 113778. Available from: [Link]

  • Zhang, Y. L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
  • El-Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(16), 1244-1264.
  • Taylor & Francis Online. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
  • Al-Mousawi, S. M., et al. (2009). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine)
  • Google Patents. (2017). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. CN107011347A.
  • Google Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. US20190169188A1.
  • Srini Chem. (2023). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • MDPI. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules, 26(16), 4987. Available from: [Link]

  • PubMed Central. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 225, 113778.
  • MDPI. (2022).
  • PubMed. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700.

Sources

Application Note: A Practical Guide to the Purification of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purifying Pyrrolo[2,3-d]pyrimidine Scaffolds

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents, particularly kinase inhibitors used in oncology and for inflammatory diseases.[1][2] The title compound, 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial synthetic intermediate. The chlorine atom at the C4 position is a versatile handle for introducing various functionalities through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the tert-butyl group at C2 modulates solubility and steric interactions.[2][3]

However, synthetic routes to this intermediate often yield a crude product containing unreacted starting materials, by-products, and reagents. Achieving high purity (>98%) is non-negotiable for its use in subsequent synthetic steps and drug development, as even minor impurities can compromise reaction yields, introduce downstream purification challenges, or lead to erroneous biological data.

This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase silica gel column chromatography. It emphasizes the rationale behind procedural choices, from solvent system selection to troubleshooting common issues, to empower researchers with a robust and reproducible methodology.

Principle of Separation: Navigating the Challenges of N-Heterocycles

The purification relies on the principles of adsorption chromatography, where components of a mixture are separated based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[4][5]

  • Stationary Phase: Silica gel is a highly porous polymer of silicic acid, featuring surface silanol (Si-OH) groups. These groups are acidic and act as sites for polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the analyte.[4]

  • Analyte Characteristics: this compound possesses several features influencing its chromatographic behavior:

    • Polarity: The nitrogen atoms in the bicyclic core can act as hydrogen bond acceptors, imparting polarity.

    • Basicity: The pyrimidine nitrogens are basic and can interact strongly with the acidic silanol groups on the silica surface. This can sometimes lead to peak tailing or irreversible adsorption.[6][7]

    • Non-Polar Character: The tert-butyl group provides significant non-polar, lipophilic character.

The goal is to find a mobile phase that strikes a balance, allowing the target compound to interact with the silica gel sufficiently for separation from less polar impurities, but not so strongly that it results in poor elution or band broadening.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Attempting column chromatography without prior TLC analysis is inefficient and likely to fail. TLC is an essential, small-scale experiment to determine the optimal mobile phase for separation.

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Eluent Systems: Prepare a series of developing chambers with different solvent systems of varying polarity. Common systems for N-heterocycles include mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol.[8]

  • Development: Place the TLC plates in the chambers and allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (typically at 254 nm).

  • Analysis & Optimization: Calculate the Retention Factor (Rf) for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    The ideal solvent system for column chromatography will yield an Rf value of approximately 0.2-0.4 for the target compound.[8][9] This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent, providing optimal resolution from impurities.

    • If Rf is too high (>0.5), the compound will elute too quickly. Increase the proportion of the non-polar solvent (e.g., hexane).

    • If Rf is too low (<0.2), the elution will be slow, leading to band diffusion. Increase the proportion of the polar solvent (e.g., ethyl acetate).

Detailed Protocol: Column Chromatography Purification

This protocol assumes a crude sample size of ~1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[8]

Materials and Equipment
  • Stationary Phase: Silica Gel (230-400 mesh for flash chromatography)

  • Mobile Phase: Optimized solvent system from TLC analysis (e.g., Hexane/Ethyl Acetate)

  • Apparatus: Glass chromatography column with stopcock, separatory funnel (for solvent reservoir), collection tubes/flasks, TLC plates and chamber, UV lamp.

  • Other: Cotton or glass wool, sand, compressed air or pump for flash chromatography.

Step-by-Step Methodology

Part A: Column Packing (Wet Slurry Method)

  • Preparation: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom to support the packing, followed by a thin layer of sand (~0.5 cm).

  • Slurry Creation: In a beaker, measure the required amount of silica gel (~50-100 g for a 1 g sample). Add the initial, least polar eluent (e.g., 9:1 Hexane/EtOAc) and stir to create a homogenous, pourable slurry. Handling silica powder should always be done in a fume hood to avoid inhalation.[10]

  • Packing: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Settling: Tap the side of the column gently to dislodge any air bubbles and encourage uniform packing. Add more eluent as needed to rinse any silica from the column walls.

  • Equilibration: Once all the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed. Wash the column with 2-3 column volumes of the eluent to ensure the bed is stable and fully equilibrated. Crucially, never let the solvent level drop below the top of the silica bed.

Part B: Sample Loading (Dry Loading Recommended)

Dry loading is superior for compounds that are not readily soluble in the mobile phase, as it prevents band broadening at the origin.[9]

  • Adsorption: Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., Dichloromethane). Add 2-3 g of silica gel to this solution.

  • Drying: Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Application: Carefully add the silica-adsorbed sample as a uniform layer on top of the sand at the head of the column.

  • Finalization: Gently place another thin layer of sand over the sample to prevent disturbance during eluent addition.

Part C: Elution and Fraction Collection

  • Initial Elution: Carefully add the mobile phase to the column. Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).

  • Applying Pressure (Flash Chromatography): For faster and more efficient separation, apply gentle pressure to the top of the column using compressed air or a pump. This increases the flow rate of the mobile phase.

  • Gradient Elution (Optional but Recommended): If TLC shows impurities that are close in Rf to the product, a gradient elution can improve separation. Start with the initial, less polar solvent system. After several column volumes, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., move from 10% EtOAc in Hexane to 15%, then 20%).

  • Monitoring: Systematically collect fractions and monitor them by TLC. Spot every few fractions on a TLC plate to track the elution of the target compound and any impurities.

Part D: Product Isolation

  • Fraction Pooling: Based on the TLC analysis, combine all fractions that contain the pure target compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for this purification.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase flash chromatography, providing high surface area for interaction.[5]
Mobile Phase Hexane / Ethyl Acetate (Gradient)A versatile system allowing for fine-tuning of polarity to separate the moderately polar product from impurities.[8][9]
Target Rf (TLC) 0.2 - 0.4Provides the optimal balance between column retention for good separation and a reasonable elution time to prevent band broadening.[8][9]
Sample Loading Dry LoadingPrevents poor resolution that can occur if the crude product is not fully soluble in the initial eluent.[9]
Detection UV light at 254 nmThe aromatic pyrrolo[2,3-d]pyrimidine core is UV-active, allowing for easy visualization on TLC plates.

Visual Workflow of the Purification Process

Purification_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Isolation Phase crude Crude Product tlc TLC Method Development crude->tlc Optimize Eluent dry_load Dry Sample Loading crude->dry_load Adsorb on Silica slurry Silica Slurry Preparation tlc->slurry pack Column Packing slurry->pack dry_load->pack Load onto Column elute Elution & Fraction Collection pack->elute frac_tlc TLC Analysis of Fractions elute->frac_tlc Monitor pool Pool Pure Fractions frac_tlc->pool Identify evap Solvent Evaporation pool->evap product Purified Product evap->product

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Streaking/Tailing on TLC or Column The compound is basic and interacting too strongly with acidic silica gel.Add a small amount of triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica. Alternatively, consider using neutral alumina as the stationary phase.[6][7]
Poor Separation of Spots The chosen eluent system has insufficient resolving power.Re-optimize the eluent using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol) or use a shallower polarity gradient during elution.
Product Not Eluting from Column The mobile phase is not polar enough. The compound may be irreversibly adsorbed.Drastically increase the polarity of the mobile phase (e.g., flush with 10% Methanol in Dichloromethane). If the compound has degraded on silica, a different stationary phase may be required.[7]
Cracked or Channeled Column Bed The column was packed improperly, or the silica bed ran dry.The column must be repacked. Ensure the silica bed is always submerged in solvent during packing and elution.
Product Elutes in the Solvent Front The mobile phase is too polar.Re-run the column with a less polar eluent system, as determined by TLC analysis where the product Rf is in the 0.2-0.4 range.[9]

References

  • Technical Support Center: Purification of 2-(Furan-2-yl)
  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
  • Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
  • Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025). BenchChem.
  • Silica Gel Column Chrom
  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separ
  • Column Chrom

Sources

Application Note: A Validated Strategy for the Analytical Characterization of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated protocol for the analytical characterization of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in pharmaceutical synthesis. The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, ensuring robust, accurate, and reproducible quantification and purity assessment. The causality behind method development choices, from mobile phase composition to column selection, is detailed. Furthermore, this guide presents a full validation workflow in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, establishing the method's specificity, linearity, accuracy, precision, and robustness.[1][2][3] This application note is intended for researchers, scientists, and quality control professionals in the drug development and manufacturing sectors.

Introduction and Scientific Rationale

This compound is a heterocyclic compound belonging to the pyrrolopyrimidine class. This scaffold is of significant interest in medicinal chemistry, often serving as a crucial building block for the synthesis of kinase inhibitors and other targeted therapeutics.[4][5] Given its role as a pharmaceutical intermediate, a reliable analytical method is paramount to ensure the identity, purity, and quality of the material, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7] A reverse-phase (RP-HPLC) method was selected based on the physicochemical properties of the target analyte. The non-polar tert-butyl group and the pyrrolopyrimidine core suggest moderate hydrophobicity, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This approach ensures a robust separation from potential starting materials, by-products, and degradants.

Analyte Chemical Profile

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₂ClN₃

  • Molecular Weight: 209.68 g/mol [8]

  • Chemical Structure:

    (Note: An illustrative image would be placed here in a final document.)

  • Key Properties: The molecule's structure, featuring a non-polar tert-butyl group and a moderately polar, aromatic pyrrolopyrimidine system, dictates its chromatographic behavior. It is soluble in common organic solvents like acetonitrile and methanol. UV absorbance is expected due to the heteroaromatic ring system, providing a straightforward means of detection.

Experimental Protocol: HPLC Method

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent C18 column). The choice of a C18 column provides a universal non-polar stationary phase, ideal for retaining the moderately hydrophobic analyte.[9][10]

  • Data Acquisition: Agilent OpenLab CDS software (or equivalent).

  • Chemicals:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade

    • Formic Acid, 99%+

    • This compound Reference Standard (>99.5% purity)

Chromatographic Conditions

The following parameters were optimized to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring good resolution from any potential impurities.

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of silanol groups on the silica-based column, leading to improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering good solvating power and low UV cutoff.
Elution Mode IsocraticAn isocratic elution is simpler, more robust, and provides consistent run-to-run performance for a single analyte assay.
Composition 60% A : 40% BThis ratio was determined to provide an optimal retention factor (k') between 2 and 10, ensuring sufficient retention for separation without excessively long run times.
Flow Rate 0.5 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times by controlling mobile phase viscosity and analyte-stationary phase interactions.
Injection Vol. 5 µLA small injection volume minimizes the potential for peak distortion (band broadening).
Detection (UV) 254 nmThis wavelength was selected based on the UV absorbance spectrum of the pyrrolopyrimidine scaffold, offering a strong signal for high sensitivity.
Run Time 10 minutesSufficient time to allow for the elution of the main peak and any late-eluting impurities.
Preparation of Solutions
  • Diluent: Mobile Phase (60% Water/0.1% FA : 40% ACN/0.1% FA). Using the mobile phase as the diluent is crucial to prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3][11]

System Suitability Testing (SST)

Rationale: SST is an integral part of any chromatographic method, verifying that the system is adequate for the analysis to be performed.[12][13][14] It is performed before any sample analysis. Procedure: Inject the Working Standard Solution (100 µg/mL) five times consecutively. Acceptance Criteria:

ParameterRequirement
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Specificity (Selectivity)

Rationale: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[3] Procedure:

  • Inject the diluent to confirm no interfering peaks at the analyte's retention time.

  • Analyze forced degradation samples (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the main peak is resolved from any degradation products.

Linearity and Range

Rationale: To establish a linear relationship between the concentration of the analyte and the detector response. Procedure: Prepare a series of calibration standards from the Standard Stock Solution at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy (Recovery)

Rationale: To determine the closeness of the test results obtained by the method to the true value. Procedure: Perform recovery studies by spiking a placebo (if a formulation) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze three preparations at each level. Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0%

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Procedure:

  • Repeatability (Intra-day precision): Analyze six individual sample preparations (100 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria:

  • % RSD of results: ≤ 2.0%

Diagrams and Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C System Equilibration B->C D System Suitability Test (SST) (5x Standard Injections) C->D E Analyze Samples D->E If SST Passes F Integrate Chromatograms E->F G Calculate Purity / Assay F->G H Generate Report G->H

Caption: HPLC analytical workflow from preparation to reporting.

Validation_Logic cluster_Precision Precision Components Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy supports Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Interrelationship of key HPLC method validation parameters.

Expected Results

The described method should yield a sharp, well-defined peak for this compound at a retention time of approximately 4.5 minutes. Validation data is expected to meet all acceptance criteria as outlined below.

Table 1: System Suitability Results (Illustrative)

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1 4.51 1254321 1.10 8540
2 4.52 1258765 1.11 8610
3 4.51 1256543 1.10 8580
4 4.53 1249876 1.12 8490
5 4.52 1255500 1.11 8550
Mean 4.52 1255001 1.11 8554

| % RSD | 0.18% | 0.27% | - | - |

Table 2: Linearity Results (Illustrative)

Concentration (µg/mL) Mean Peak Area
50 625432
75 940123
100 1255001
125 1568754
150 1882345

| | 0.9998 |

Table 3: Accuracy and Precision Summary (Illustrative)

Parameter Level Result Acceptance Criteria
Accuracy 80% 99.5% Recovery 98.0 - 102.0%
100% 100.2% Recovery
120% 99.8% Recovery
Repeatability 100% (n=6) 0.45% RSD ≤ 2.0%

| Intermediate Precision | 100% (n=6) | 0.68% RSD | ≤ 2.0% |

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a specific, linear, accurate, and precise procedure for the quantitative analysis and purity determination of this compound. The comprehensive validation ensures that the method is suitable for its intended purpose in a regulated quality control environment, providing trustworthy data to support pharmaceutical development and manufacturing.

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • DSDP Analytics, "USP <621> Chromatography" . DSDP Analytics.

  • Agilent Technologies, "Understanding the Latest Revisions to USP <621>" . Agilent Technologies.

  • U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry" . FDA.

  • U.S. Food and Drug Administration, "Guidance for Industry Q2(R1) Validation of Analytical Procedures: Text and Methodology" . FDA.

  • International Council for Harmonisation, "Quality Guidelines" . ICH.

  • Starodub, "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures" . Starodub.

  • LCGC International, "Are You Sure You Understand USP <621>?" . LCGC International.

  • Pharma's Almanac, "Navigating HPLC Method Development: Tips for Success" . Pharma's Almanac.

  • Asian Journal of Pharmaceutical Research, "Steps involved in HPLC Method Development" . AJPRes.

  • WJPMR, "HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW" . World Journal of Pharmaceutical and Medical Research.

  • Techno-Sceince, "HPLC Method Development and Validation for Pharmaceutical Analysis" . Techno-Sceince.

  • National Center for Biotechnology Information, "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form" . NIH.

  • MDPI, "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach" . MDPI.

  • ResearchGate, "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)" . ResearchGate.

  • BLDpharm, "this compound" . BLDpharm.

  • Justia Patents, "novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine" . Justia Patents.

  • Pharmacia, "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH" . Pharmacia.

  • Srini Chem, "Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry" . Srini Chem.

  • Hoffman Fine Chemicals, "CAS 1402444-77-2 | 7-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine" . Hoffman Fine Chemicals.

  • National Center for Biotechnology Information, "Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line" . PubMed.

  • National Center for Biotechnology Information, "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives" . PubMed.

  • National Center for Biotechnology Information, "7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-" . PubChem.

Sources

Application Note: Strategic N-7 Protection of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] Effective synthesis of complex derivatives requires a robust strategy for protecting the N-7 position of the pyrrole ring, preventing unwanted side reactions and directing subsequent functionalization. This guide provides a detailed examination and field-tested protocols for the N-7 protection of a key intermediate, 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, focusing on two common and effective protecting groups: 2-(trimethylsilyl)ethoxymethyl (SEM) and p-toluenesulfonyl (Tosyl).

Introduction: The Rationale for N-7 Protection

The pyrrole nitrogen (N-7) in the 7H-pyrrolo[2,3-d]pyrimidine ring system is nucleophilic and possesses an acidic proton. In multi-step syntheses, particularly those involving strong bases, organometallic reagents, or electrophilic substitution, this unprotected N-H group can lead to a cascade of undesirable outcomes:

  • Competitive Reactions: The N-7 position can compete with other sites for reaction, leading to mixtures of regioisomers and reduced yields.

  • Reduced Solubility: The free N-H can participate in intermolecular hydrogen bonding, often reducing the solubility of intermediates in common organic solvents.

  • Incompatibility with Reagents: Strong bases used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can deprotonate N-7, interfering with the catalytic cycle.[5]

Protecting the N-7 position mitigates these issues, rendering the scaffold more predictable and manageable for subsequent transformations, such as nucleophilic aromatic substitution (SNAr) or cross-coupling at the C4 position.[2] The choice of protecting group is critical and must be tailored to the overall synthetic route, considering its stability to downstream reaction conditions and the orthogonality of its removal.

Strategic Selection of the Protecting Group

Two primary protecting groups have proven highly effective for the 7-deazapurine core: the silyl-based SEM group and the sulfonyl-based Tosyl group.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: This is often the group of choice for complex, multi-step syntheses. Its stability to a wide range of non-acidic and non-fluoride conditions provides a broad reaction window. Deprotection is typically achieved under specific conditions using fluoride sources or strong acids, offering excellent orthogonality. Recent literature on highly selective pyrrolo[2,3-d]pyrimidine inhibitors frequently employs SEM protection to ensure higher reaction rates and facilitate purifications.[6]

  • p-Toluenesulfonyl (Tosyl) Group: The tosyl group is a classic, robust protecting group. It is stable to strongly acidic and oxidative conditions. Tosylated intermediates are often crystalline, which can simplify purification by recrystallization. However, its removal requires harsh conditions (e.g., strong base or reducing agents), which may not be compatible with sensitive functional groups in the molecule.[7]

The following sections provide detailed, validated protocols for the application of both protecting groups to this compound.

Experimental Protocols

Protocol A: N-7 Protection with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

This protocol is favored for its mild application conditions and the robust, yet orthogonally-labile, nature of the SEM group.

Reaction Principle: The pyrrole nitrogen is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding anion. This anion then undergoes a nucleophilic attack on the electrophilic chloromethyl group of SEM-Cl to form the N-7 protected product.

Experimental Workflow Diagram

SEM_Protection_Workflow cluster_start Setup & Deprotonation cluster_reaction Protection Reaction cluster_workup Work-up & Purification SM Starting Material in Anhydrous DMF Cool Cool to 0 °C (Ice Bath) SM->Cool NaH Add NaH (60%) Stir 30 min Cool->NaH SEMCl Add SEM-Cl (dropwise) at 0 °C NaH->SEMCl Formation of N-7 Anion Warm Warm to RT Stir 2-4 h SEMCl->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Quench Quench with sat. aq. NH4Cl Monitor->Quench Reaction Completion Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Protected Product Purify->Product

Caption: Workflow for SEM protection of the pyrrole nitrogen.

Materials and Reagents

ReagentM.W. ( g/mol )Equiv.Typical Amount (for 1g SM)Notes
This compound211.681.01.00 g (4.72 mmol)Ensure starting material is dry.
Sodium Hydride (NaH), 60% dispersion in mineral oil24.001.2227 mg (5.67 mmol)Highly reactive with water. Handle under inert gas.
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)166.721.20.94 g (0.83 mL, 5.67 mmol)Moisture sensitive.
Anhydrous Dimethylformamide (DMF)73.09-20 mLSure/Seal™ or freshly distilled.
Saturated aq. Ammonium Chloride (NH₄Cl)--~20 mLFor quenching the reaction.
Ethyl Acetate (EtOAc)--~100 mLFor extraction.
Brine--~50 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)---For drying organic layer.

Step-by-Step Protocol

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 g, 4.72 mmol) and anhydrous DMF (20 mL) to a dry round-bottom flask equipped with a magnetic stir bar. Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (227 mg, 5.67 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas evolution will occur. Stir the resulting suspension at 0 °C for 30 minutes.

  • Protection: Add SEM-Cl (0.83 mL, 5.67 mmol) dropwise to the cooled suspension over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution (~20 mL). Transfer the mixture to a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure N-7 SEM-protected product.

Protocol B: N-7 Protection with p-Toluenesulfonyl Chloride (Ts-Cl)

This protocol provides a robust and often crystalline product, suitable for syntheses where harsh deprotection is acceptable.

Reaction Principle: In the presence of a tertiary amine base like triethylamine (Et₃N) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), the N-7 nitrogen attacks the electrophilic sulfur atom of Ts-Cl, displacing the chloride and forming the sulfonamide linkage.[8]

Experimental Workflow Diagram

Tosyl_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up & Purification SM_DCM Starting Material in Anhydrous DCM Add_Bases Add Et3N and cat. DMAP SM_DCM->Add_Bases Cool Cool to 0 °C Add_Bases->Cool TsCl Add Ts-Cl (portion-wise) at 0 °C Cool->TsCl Stir Warm to RT Stir 12-16 h TsCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Wash Wash with H2O, aq. NaHCO3, Brine Monitor->Wash Reaction Completion Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Tosyl-Protected Product Purify->Product

Caption: Workflow for Tosyl protection of the pyrrole nitrogen.

Materials and Reagents

ReagentM.W. ( g/mol )Equiv.Typical Amount (for 1g SM)Notes
This compound211.681.01.00 g (4.72 mmol)Ensure starting material is dry.
p-Toluenesulfonyl chloride (Ts-Cl)190.651.1990 mg (5.19 mmol)Moisture sensitive.
Triethylamine (Et₃N)101.193.01.43 g (1.97 mL, 14.16 mmol)Base and acid scavenger.
4-Dimethylaminopyridine (DMAP)122.170.158 mg (0.47 mmol)Nucleophilic catalyst.
Anhydrous Dichloromethane (DCM)84.93-25 mLSure/Seal™ or freshly distilled.
Saturated aq. Sodium Bicarbonate (NaHCO₃)--~30 mLFor washing.

Step-by-Step Protocol

  • Setup: To a dry round-bottom flask, add this compound (1.0 g, 4.72 mmol), anhydrous DCM (25 mL), triethylamine (1.97 mL, 14.16 mmol), and DMAP (58 mg, 0.47 mmol). Stir at room temperature until all solids dissolve.[8]

  • Protection: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (990 mg, 5.19 mmol) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring: Check for the completion of the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (25 mL). Transfer to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography (e.g., using a gradient of 5% to 25% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Comparative Summary and Field Insights

ParameterSEM ProtectionTosyl Protection
Reagents NaH, SEM-Cl, Anhydrous DMFTs-Cl, Et₃N, DMAP, Anhydrous DCM
Reaction Time 2-4 hours12-16 hours (overnight)
Typical Yield > 85%> 90%
Purification Column ChromatographyColumn Chromatography or Recrystallization
Key Advantage Orthogonal deprotection; stable to many reagents.Robust; often crystalline product; inexpensive reagents.
Key Consideration Higher reagent cost; requires strictly anhydrous conditions.Harsh deprotection conditions (e.g., refluxing with KOH).[7]

Expert Insights:

  • For the SEM protection, ensuring the absolute dryness of DMF and the activity of NaH is paramount for achieving high yields. If the reaction is sluggish, it often points to moisture contamination.

  • The choice of base for SEM protection is crucial. While NaH is standard, other strong bases like LiHMDS or KHMDS can also be used, sometimes offering better solubility in solvents like THF.

  • For tosyl protection, the reaction can sometimes stall. Adding slightly more Ts-Cl and DMAP can help drive it to completion, but over-addition can complicate purification.

  • When planning a synthesis, always consider the final deprotection step. SEM removal with TBAF is generally mild, but acidic removal (e.g., TFA) is also effective, though it may cleave other acid-labile groups.[9]

Safety and Handling

  • Sodium Hydride (NaH): A pyrophoric solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere in a fume hood.

  • Chlorinated Solvents (DCM): Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.[10]

  • Amide Solvents (DMF): Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when performing these procedures.

References

  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • European Patent Office. (n.d.). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

  • PubMed Central. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • PubMed Central. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Utah State University Office of Research. (n.d.). SEM protocol. Retrieved from [Link]

  • PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Retrieved from [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism –. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, serving as a crucial intermediate for numerous kinase inhibitors and other therapeutics.[1][2][3][4][5][6][7][8] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for this compound? The most common and direct method is the chlorination of the corresponding ketone precursor, 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, using a dehydrating chlorinating agent.

Q2: Which chlorinating agent is most effective? Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for this transformation.[9][10][11] It acts as both the chlorinating agent and a dehydrating agent.

Q3: My reaction yield is consistently low. What are the primary causes? Low yields in this synthesis typically stem from three main issues:

  • Product Hydrolysis: The 4-chloro product is highly susceptible to hydrolysis back to the starting material during aqueous workup.[10]

  • Incomplete Reaction: The reaction may stall due to insufficient activation of the starting material or side reactions.

  • Product Degradation: Harsh reaction conditions, such as excessively high temperatures, can lead to the formation of tar and other impurities.[10]

Q4: How can I purify the crude this compound? The crude solid can typically be purified by recrystallization from a solvent like toluene or an ethanol/water mixture. For more persistent impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[10]

Q5: What safety precautions are necessary when using phosphorus oxychloride (POCl₃)? POCl₃ is highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure all glassware is scrupulously dried before use.

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental observations with detailed causal explanations and validated solutions.

Scenario 1: Starting Material Recovered After Workup

Question: My in-process TLC analysis shows full consumption of the starting material. However, after the aqueous workup and extraction, I have primarily isolated the starting 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-one. What is happening?

Answer: This is the most common challenge in this synthesis and is almost certainly due to the hydrolysis of your desired 4-chloro product back to the starting pyrimidinone.[10] The C4 position of the pyrrolo[2,3-d]pyrimidine core is highly electrophilic. During the workup, quenching excess POCl₃ with water generates a significant amount of heat and hydrochloric acid (HCl), creating ideal conditions for this rapid hydrolysis.

Recommended Solutions:

  • Pre-Quench POCl₃ Removal (Critical Step): Before introducing any water, remove the bulk of the excess POCl₃ via distillation under reduced pressure (e.g., using a rotary evaporator).[10] This dramatically reduces the exothermicity and acidity of the subsequent quench.

  • Controlled Quenching: Employ a "reverse quench." Cool the reaction mixture and add it slowly and portion-wise to a vigorously stirred beaker of crushed ice or an ice/water slurry.[10] This method maintains a low temperature and helps dissipate heat effectively.

  • pH Management During Neutralization: Use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the quenched mixture. Avoid strong bases like NaOH or KOH, which can also promote product hydrolysis.[10] Carefully adjust the pH to a neutral range of 7-8 before extraction.

Scenario 2: Sluggish or Incomplete Reaction

Question: My reaction has been running for several hours, but TLC analysis still shows a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: An incomplete reaction can be due to insufficient activation of the pyrimidinone starting material or the generation of HCl, which can protonate reactants and inhibit the reaction. The steric bulk of the tert-butyl group may also necessitate more forcing conditions compared to the unsubstituted analogue.

Recommended Solutions:

  • Incorporate a Tertiary Amine Base: The addition of a non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is highly recommended.[7][10][12] These bases serve two functions: they act as catalysts and scavenge the HCl generated in situ, preventing inhibitory side reactions and pushing the equilibrium toward the product.

  • Optimize Reaction Temperature: While high temperatures can cause degradation, a controlled increase can be beneficial. A reaction temperature of 50-60 °C is often effective.[7][10][12] If the reaction is still slow, a gentle reflux may be required, but this should be monitored closely for byproduct formation.

  • Utilize a Co-Solvent: Performing the reaction in neat POCl₃ can be harsh. Using a high-boiling inert solvent such as toluene can provide better temperature control and improve solubility.[7][10][12]

Scenario 3: Formation of Dark Tar and Impurities

Question: My reaction mixture has turned dark brown or black, and the final crude product is a tarry, difficult-to-purify material. What causes this and how can I prevent it?

Answer: Tar formation is a clear sign of decomposition. The pyrrolo[2,3-d]pyrimidine core, while aromatic, can be sensitive to the highly acidic and high-temperature conditions of the chlorination reaction, especially over extended periods.[10]

Recommended Solutions:

  • Strict Temperature Control: Do not allow the reaction temperature to overshoot the target. Use an oil bath and a temperature controller for precise heating.

  • Minimize Reaction Time: Monitor the reaction progress closely by TLC (e.g., every 30-60 minutes). Once the starting material is consumed, proceed immediately to the workup. Over-exposing the product to the harsh conditions is a primary cause of degradation.

  • Ensure Reagent Quality: Use high-purity, dry starting materials and reagents. The presence of moisture can contribute to side reactions and decomposition pathways.

Optimized Experimental Protocol

This protocol incorporates the solutions described above to maximize yield and purity.

Reaction: Chlorination of 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

ReagentMolar Eq.Notes
2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one1.0Must be completely dry.
Toluene~5 mL / g SMAnhydrous grade.
Phosphorus Oxychloride (POCl₃)3.0 - 4.0Reagent grade.
N,N-Diisopropylethylamine (DIPEA)1.5 - 2.0Acts as catalyst and acid scavenger.[7][10][12]

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a thermometer, add 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and anhydrous toluene.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0 eq) to the slurry.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is no longer visible (typically 2-4 hours).

  • POCl₃ Removal: Cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove most of the excess POCl₃.

  • Workup (Quench): In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and water. Very slowly and carefully, pour the concentrated reaction residue onto the ice.

  • Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ to the quenched mixture until the pH reaches 7-8 (test with pH paper).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization from toluene.

Visualizations

Synthetic Pathway

G SM 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-one Product This compound SM->Product Chlorination Reagents 1. POCl₃, Toluene 2. DIPEA Reagents->SM G Start Low Yield or Impure Product Cause1 Incomplete Reaction? Start->Cause1 Cause2 SM Recovered Post-Workup? Cause1->Cause2 No Sol1 • Add DIPEA/TEA • Increase Temperature • Increase Reaction Time Cause1->Sol1 Yes Cause3 Dark Tar Formed? Cause2->Cause3 No Sol2 Product Hydrolysis • Remove excess POCl₃ pre-quench • Perform reverse quench onto ice • Neutralize with NaHCO₃ (pH 7-8) Cause2->Sol2 Yes Sol3 Decomposition • Strict Temperature Control • Minimize Reaction Time • Use High-Purity Reagents Cause3->Sol3 Yes

Caption: Logic diagram for troubleshooting low yields.

References

  • Crystal structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Lakshminarasimhan, N., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mohammadi, M. K., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules. Retrieved from [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (2012). Google Patents.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2010). ResearchGate. Retrieved from [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2020). Google Patents.
  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2019). Google Patents.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules. Retrieved from [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2017). Taylor & Francis Online. Retrieved from [Link]

  • novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. (2019). Justia Patents. Retrieved from [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide provides in-depth troubleshooting strategies and foundational knowledge to address one of the most common challenges encountered with this and similar heterocyclic compounds: poor aqueous solubility. Our goal is to empower you with the causal understanding and practical protocols needed to ensure reliable and reproducible experimental outcomes.

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, the very features that contribute to the potency of molecules like this compound—specifically its rigid, hydrophobic core augmented by a lipophilic tert-butyl group—inherently limit its solubility in the aqueous buffers required for most biological assays. This guide will walk you through a systematic approach to overcome this critical hurdle.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and behavior of this compound.

Q1: What are the key properties of this compound that cause solubility issues?

A: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The fused pyrrolopyrimidine ring system is largely hydrophobic, and the addition of a tert-butyl group significantly increases its lipophilicity (fat-solubility). While sparingly soluble in water, it is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][3] The challenge arises when a concentrated organic stock solution is diluted into an aqueous assay buffer, leading to precipitation.

Q2: What is the industry-standard solvent for preparing a high-concentration stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for creating primary stock solutions of hydrophobic small molecules like this one.[4] Its strong solubilizing power allows for the preparation of high-concentration stocks (typically 10-50 mM), which minimizes the volume of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.[5]

Q3: My compound looks dissolved in the stock tube, but I see cloudiness or precipitate after adding it to my assay buffer. What is happening?

A: This phenomenon is known as "crashing out" or precipitation from a supersaturated solution. When you add a small volume of your concentrated DMSO stock to a large volume of aqueous buffer, the DMSO disperses rapidly. The compound is suddenly in an environment where it is not soluble. It momentarily forms a supersaturated solution, which is thermodynamically unstable, leading to the rapid formation of solid precipitate (either crystalline or amorphous) to re-establish equilibrium.[6]

Q4: Besides lowering the effective compound concentration, are there other ways precipitation can ruin my experiment?

A: Absolutely. Compound precipitation can introduce significant artifacts that lead to false-positive or false-negative results:

  • Light Scattering: Precipitated particles can scatter light in plate readers, interfering with absorbance- or fluorescence-based readouts.[5]

  • Non-Specific Binding: Aggregates can physically interact with or sequester assay components like enzymes or substrates, leading to apparent inhibition that is not related to the compound's specific mechanism of action.[7]

  • Surface Adsorption: The compound may adsorb to the surfaces of your assay plates, further reducing its bioavailable concentration.

Part 2: A Systematic Workflow for Troubleshooting Solubility

Follow this logical progression of steps to diagnose and solve solubility problems. The goal is to find the simplest modification that maintains compound solubility without compromising the biological integrity of the assay.

G cluster_step2 start Problem: Compound Precipitation in Aqueous Assay Buffer step1 Step 1: Optimize Stock Solution & Dilution Technique start->step1 step2 Step 2: Modify Assay Buffer step1->step2 If precipitation persists result Result: Compound Soluble & Assay Integrity Maintained step1->result Success mod_cosolvent A. Adjust Co-Solvent (e.g., DMSO %) mod_ph B. Screen pH mod_surfactant C. Add Surfactant step3 Step 3: Advanced Solubilization step3->result Success mod_cosolvent->mod_ph If needed mod_ph->mod_surfactant If needed mod_surfactant->step3 If precipitation persists mod_surfactant->result Success

Caption: A systematic workflow for addressing compound solubility issues.

Step 1: Optimizing Stock Solution and Dilution Method

Before modifying your assay, ensure your compound handling technique is optimal. The primary cause of precipitation is often the method of dilution.

Protocol 1: Preparation of Master Stock and Serial Dilutions

  • Master Stock Preparation: Dissolve the solid this compound in 100% high-purity DMSO to create a high-concentration master stock (e.g., 20 mM). Ensure complete dissolution by vortexing and gentle warming (37°C) if necessary.

  • Intermediate Serial Dilutions: Instead of diluting directly from the 20 mM stock into your aqueous buffer, perform serial dilutions in 100% DMSO to create intermediate stocks. For example, to achieve a final assay concentration of 10 µM with a 1:100 final dilution, you would first prepare a 1 mM intermediate stock in DMSO.

  • Final Aqueous Dilution: Add the small volume from your lowest DMSO concentration stock into the aqueous buffer (e.g., 2 µL of 1 mM DMSO stock into 198 µL of buffer). Pipette mix vigorously or vortex immediately to promote rapid dispersion. Causality: This serial dilution method minimizes the local concentration of the compound upon hitting the aqueous phase, reducing the driving force for precipitation.

Step 2: Modifying the Assay Buffer

If optimizing the dilution technique is insufficient, the next step is to alter the composition of the assay buffer to make it more "hospitable" to the compound. These modifications should be tested sequentially.

A. Co-solvent Optimization

Your assay may tolerate a higher final concentration of DMSO than you are currently using. DMSO acts as a co-solvent, increasing the overall polarity of the buffer to better accommodate hydrophobic molecules.

Protocol 2: Determining Assay DMSO Tolerance

  • Setup: Prepare your assay (without the test compound) in multiple replicates.

  • DMSO Titration: Add varying final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) to the assay wells. Include a "no DMSO" control.

  • Measure Activity: Run the assay and measure the output signal (e.g., enzyme activity, cell viability).

  • Analyze: Plot the assay signal versus the final DMSO concentration. The highest concentration of DMSO that does not significantly alter the signal from the control is your assay's tolerance limit. Many enzymatic assays are robust up to 1-2% DMSO, while some cell-based assays are more sensitive.[4]

Table 1: General DMSO Tolerance in Common Assays

Assay TypeTypical Max DMSO %Potential Issues
Biochemical (e.g., Kinase)1 - 5%Altered enzyme kinetics at high %[8]
Cell Proliferation0.1 - 0.5%Cytotoxicity, differentiation effects[4]
Reporter Gene Assays0.1 - 1%Can affect transcription/translation
High-Content Imaging< 0.5%Morphological changes, cell stress

B. pH Screening

The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can be protonated at acidic pH. Ionized molecules are generally more water-soluble than their neutral counterparts.[9] Therefore, slightly lowering the pH of your buffer, if your assay biology permits, can improve solubility.

Protocol 3: Small-Scale pH Solubility Screen

  • Buffer Preparation: Prepare a set of your primary assay buffer adjusted to different pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • Compound Addition: To a clear microplate, add the same final concentration of your compound to each buffer.

  • Visual/Instrumental Inspection: Let the plate sit for 30 minutes. Visually inspect for precipitation. For a more quantitative measure, read the absorbance at 600 nm (A600); an increase in absorbance indicates light scattering from precipitated material.

  • Selection: Choose the pH that provides the best solubility without negatively impacting your assay's performance (which must be validated separately).

C. Surfactant / Detergent Addition

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic compounds, dramatically increasing their apparent solubility.[10][11] This is often the most effective method for stubbornly insoluble compounds.

G cluster_water Aqueous Buffer cluster_micelle Aqueous Buffer + Surfactant (>CMC) s1 s2 s3 p1 Compound Precipitate micelle_core m1 m1 m2 m2 m3 m3 m4 m4 m5 m5 m6 m6 m7 m7 m8 m8 sol_compound Solubilized Compound

Caption: Mechanism of surfactant-mediated micellar solubilization.

Table 2: Recommended Non-Ionic Surfactants for Solubility Enhancement

SurfactantTypical Assay Conc. (%)CMC (approx. µM)Notes
Polysorbate 20 (Tween-20)0.005 - 0.05%60Common in ELISAs and cell-based assays.
Polysorbate 80 (Tween-80)0.005 - 0.05%13-15Often used in formulations.[12]
Triton X-1000.01 - 0.1%150-200Can lyse cells at higher concentrations.
Brij-350.01 - 0.05%90Often included in kinase assay buffers.[13]

Protocol 4: Screening Surfactants

  • Preparation: Prepare 10x stocks of the selected surfactants in your assay buffer.

  • Test Plate: In a microplate, add your assay buffer, followed by the surfactant stock to achieve the desired final concentration (e.g., 0.01%).

  • Compound Addition: Add your compound (from a DMSO intermediate stock) to the surfactant-containing buffer and mix immediately.

  • Validation: Observe for precipitation as in Protocol 3. Crucially, you must run a control to ensure the surfactant itself does not inhibit your assay. Test the surfactant's effect on your positive and negative assay controls. The use of surfactants is a well-established method to mitigate artifacts from "promiscuous" aggregating inhibitors.[7]

Part 3: Advanced Solubilization Strategies

If the above methods are unsuccessful or incompatible with your assay, more advanced formulation strategies can be employed, though they require more significant validation.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with hydrophobic molecules like this compound, effectively shielding it from the aqueous environment and increasing its solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Co-crystal Formation: For drug development professionals, forming a co-crystal with a benign, highly soluble co-former can dramatically alter the physicochemical properties of the parent compound, improving its dissolution rate and solubility.[14]

These advanced methods represent a significant formulation development effort and should be considered when standard buffer modifications are insufficient.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • Semantic Scholar. Strategies to Address Low Drug Solubility in Discovery and Development. [Link]

  • Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • PubChem. tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. [Link]

  • Szewczyk, M. M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. [Link]

  • A2Z Chemical. This compound. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • ResearchGate. (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • Perinelli, D. R., et al. (2020). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. Pharmaceutics. [Link]

  • Mondal, S., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega. [Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Al-Adham, I. S. I., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]

  • Klug-McLeod, B., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. [Link]

  • Slater, S. J., et al. (1991). Action of organic solvents on protein kinase C. Biochimica et Biophysica Acta. [Link]

  • LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Al-Bawab, A. Q., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceuticals. [Link]

  • Agilent. Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]

  • Hoffman Fine Chemicals. CAS 1402444-77-2 | 7-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Aleem, A. A., et al. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Medicinal Chemistry. [Link]

  • ResearchGate. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. [Link]

  • Semantic Scholar. Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). [Link]

  • PubChem. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

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Technical Support Center: Optimization of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the optimization of reaction conditions for 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatization.

Welcome to the technical support guide for the derivatization of this compound. This core is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of kinase inhibitors.[1] The reactivity of the 4-chloro position allows for diverse functionalization, primarily through palladium-catalyzed cross-coupling reactions. However, the unique electronic properties of the pyrrolo[2,3-d]pyrimidine scaffold, combined with the steric bulk of the 2-tert-butyl group and the reactivity of the pyrrole N-H, can present specific challenges.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting sections to help you navigate and optimize your synthetic routes.

Part 1: General Considerations & FAQs

This section addresses common initial questions regarding the handling, stability, and preliminary modification of the starting material.

Question 1: Is it necessary to protect the N-7 position of the pyrrole ring before attempting cross-coupling?

Answer: Yes, in most cases, protecting the pyrrole nitrogen at the N-7 position is highly recommended.

  • Causality: The pyrrole N-H is acidic and can act as a nucleophile or be deprotonated by the strong bases often used in cross-coupling reactions (e.g., NaOt-Bu, K₃PO₄). This can lead to several complications:

    • Side Reactions: The unprotected N-H can coordinate to the palladium catalyst, potentially inhibiting its activity.

    • N-Arylation: In some cases, competitive N-arylation can occur, leading to a mixture of products.

    • Poor Solubility: The unprotected pyrrole can form salts or aggregates that have poor solubility in common organic solvents, hindering reaction kinetics.

    • Protecting Group Instability: Some protecting groups can be sensitive to the basic and high-temperature conditions of the reaction.[2]

  • Recommended Protecting Groups: The choice of protecting group is critical and depends on the subsequent reaction conditions and deprotection strategy.

Protecting GroupInstallation ReagentsKey AdvantagesKey Disadvantages
Tosyl (Ts) TsCl, Base (e.g., K₂CO₃)Robust, stable to many cross-coupling conditions.Requires harsh deprotection conditions (e.g., strong base or reducing agents).
Boc Boc₂O, DMAPEasily removed with mild acid (e.g., TFA).Can be unstable to strong bases and high temperatures used in some coupling reactions.[2]
Pivaloyloxymethyl (POM) POM-Cl, Base (e.g., DIPEA)Often used in syntheses of related structures to avoid interference.[3]Deprotection typically requires basic hydrolysis.
  • Experimental Insight: For demanding Buchwald-Hartwig or Suzuki couplings that require high temperatures and strong bases, a robust group like Tosyl is often preferred. For syntheses where a mild final deprotection is critical, the Boc group can be attempted, but reaction conditions must be carefully screened to ensure its stability.

Question 2: My starting material, this compound, seems to decompose or revert to the 4-hydroxy equivalent upon workup. Why is this happening and how can I prevent it?

Answer: This is a common issue caused by the hydrolysis of the 4-chloro group. The C4 position of the pyrrolo[2,3-d]pyrimidine ring is electron-deficient, making the chloro substituent susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions during aqueous workup.[4]

  • Mechanism of Hydrolysis: The quenching of reagents like phosphorus oxychloride (POCl₃), if used in the synthesis of the starting material, or acidic/basic conditions during workup can facilitate the hydrolysis of the C-Cl bond back to a C-OH group (present as its tautomer, a pyrimidinone).[4]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all reactions are carried out under strictly anhydrous conditions until the quenching step.

    • Controlled Quench: Perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred, cold (0 °C) solution of a weak base, such as aqueous sodium bicarbonate (NaHCO₃).[4] Avoid using strong bases like NaOH for neutralization, as they can accelerate hydrolysis.[4]

    • pH Control: Maintain a neutral to slightly basic pH (7-8) during the entire workup and extraction process.

    • Solvent Choice: Use water-immiscible solvents like ethyl acetate or dichloromethane for extraction to efficiently separate the product from the aqueous phase.

    • Minimize Contact Time: Do not leave the product in contact with the aqueous phase for extended periods. Proceed promptly with drying the organic layer (e.g., with anhydrous Na₂SO₄) and solvent removal.

Part 2: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation at the C4 position. However, low yields, stalling, and side reactions are common hurdles.

Workflow for Troubleshooting Suzuki Coupling

Below is a logical workflow for diagnosing and solving common issues.

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Question 3: My Suzuki coupling reaction shows very low conversion, with mostly starting material remaining. What are the first parameters I should optimize?

Answer: Low conversion in Suzuki couplings, especially with an electron-rich heterocyclic chloride, often points to issues with the catalyst activation or the stability of the coupling partners.[5][6]

  • Primary Optimization Steps:

    • Catalyst and Ligand System: Standard Pd(PPh₃)₄ can be sluggish for aryl chlorides.[5] Screening a panel of more robust catalysts is the most critical first step. The steric hindrance from the 2-tert-butyl group and the electronic nature of the heterocycle may require a specific ligand.

    • Base: The base is crucial for activating the boronic acid. If it's too weak, the reaction won't proceed; if it's too strong or has poor solubility, it can cause side reactions like protodeboronation.[7]

    • Solvent and Temperature: Solubility of the starting materials is key.[7][8] If your starting material or intermediate precipitates, the reaction will stop.[8]

  • Recommended Screening Conditions:

ParameterCondition 1 (Standard)Condition 2 (More Forcing)Condition 3 (Anhydrous)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%)
Ligand --SPhos or XPhos (4 mol%)
Base K₂CO₃ (3 equiv)Cs₂CO₃ (3 equiv)K₃PO₄ (3 equiv)
Solvent Dioxane / H₂O (4:1)DMFToluene or CPME
Temp. 80-90 °C100-120 °C100-110 °C
  • Experimental Protocol (General Screening):

    • To a dry reaction vial, add the N-protected this compound (1 equiv), boronic acid or ester (1.2-1.5 equiv), and base (3 equiv).

    • Evacuate and backfill the vial with argon or nitrogen three times.

    • Add the degassed solvent, followed by the catalyst and ligand.

    • Heat the reaction to the target temperature and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 12 hours).

Part 3: Troubleshooting Buchwald-Hartwig Amination

Buchwald-Hartwig amination is the method of choice for forming C-N bonds. Aryl chlorides are notoriously less reactive than bromides or iodides, making catalyst and ligand selection paramount.[2]

Workflow for Troubleshooting Buchwald-Hartwig Amination

This workflow guides the optimization process for C-N coupling.

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Question 4: My Buchwald-Hartwig amination with an aliphatic amine is giving low yields and a significant amount of the hydrodehalogenated (des-chloro) byproduct. How can I improve this?

Answer: This outcome is common when coupling aryl chlorides. It suggests that the catalytic cycle is stalling after oxidative addition, and competing reductive pathways (like hydrodehalogenation or β-hydride elimination) are outcompeting the desired C-N reductive elimination.[9]

  • Causality:

    • Slow Oxidative Addition: The C-Cl bond is strong, making oxidative addition the rate-limiting step. This requires a highly active catalyst.[2]

    • Slow Reductive Elimination: After the amine binds, the final product-forming step can be slow, allowing side reactions to occur. The choice of ligand dramatically influences the rate of this step.[9]

    • Base Choice: Strong bases like NaOt-Bu are needed to deprotonate the amine or the N-H of the palladium-amine adduct, but they can also promote side reactions if the catalytic cycle is not efficient.[10][11]

  • Optimization Strategy:

    • Use a State-of-the-Art Catalyst System: This is the most important factor. Move away from simple Pd(OAc)₂/ligand mixtures to well-defined palladium precatalysts. These form the active Pd(0) species more cleanly and efficiently.[2]

    • Ligand Choice: For challenging aryl chlorides, bulky, electron-rich biarylphosphine ligands are essential. They accelerate both oxidative addition and reductive elimination.

    • Base and Solvent Screening: While NaOt-Bu is often the most effective base, others should be screened as they can sometimes offer a better outcome with sensitive substrates.[11]

  • Recommended Screening Conditions:

ParameterCondition 1 (High Activity)Condition 2 (Milder Base)Condition 3 (Alternative Solvent)
Catalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)tBuXPhos Pd G3 (2 mol%)
Base NaOt-Bu (1.5 equiv)LHMDS (1.5 equiv)Cs₂CO₃ (2 equiv)
Solvent Toluene or DioxaneTHFt-BuOH
Temp. 90-110 °C80-100 °C90-110 °C
  • Experimental Protocol (General Screening):

    • Inside a glovebox, add the N-protected this compound (1 equiv), the palladium precatalyst (2 mol%), and the base (1.5 equiv) to a dry reaction vial.

    • In a separate vial, dissolve the amine (1.2 equiv) in the anhydrous solvent.

    • Add the amine solution to the reaction vial, seal it, and remove it from the glovebox.

    • Heat the reaction with vigorous stirring and monitor by LC-MS. The use of precatalysts often leads to faster reaction times.

References

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Reddit. [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Chemistry Stack Exchange. [Link]

  • Optimization of reaction conditions The optimization of reaction... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.). MDPI. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. (n.d.). Sci-Hub. [Link]

  • Optimization of the reaction conditions. [a] | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009). PubMed. [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). Reddit. [Link]

  • Optimization of reaction conditions Selected entries for reaction... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic Chemistry Portal. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). Quora. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). SciELO. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). ResearchGate. [Link]

  • Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative - ResearchGate. (n.d.). ResearchGate. [Link]

  • tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed. (2024). PubMed. [Link]

  • novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Justia Patents. (2019). Justia Patents. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. (n.d.).
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

resolving inconsistent results in biological screening of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A Senior Application Scientist's Guide to Resolving Inconsistent Screening Results

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological screening and may be encountering challenges with data reproducibility. As a member of the pyrrolo[2,3-d]pyrimidine class, this compound belongs to a scaffold known for its potent kinase inhibitory activity, particularly against the Janus Kinase (JAK) family, which is crucial in cytokine signaling.[1][2][3] However, the physicochemical properties inherent to this structural class can present unique challenges in experimental settings.

This guide moves beyond simple procedural lists to provide a logical framework for diagnosing and resolving common issues, ensuring the integrity and reliability of your screening data.

Part 1: Troubleshooting Guide for Inconsistent Results

Inconsistent results are often symptoms of underlying issues with the compound's behavior in your specific assay conditions. This section is structured as a diagnostic tool, starting with the most common observations and tracing them back to their root causes.

Issue 1: High Variability in Assay Signal Between Replicate Wells

A high coefficient of variation (%CV) among replicates is a primary indicator that your assay is not stable. Before questioning the biological mechanism, it is crucial to rule out physicochemical and technical sources of error.

Question: My replicate wells show significant scatter, and I'm getting a poor Z'-factor. What's the first thing I should check?

Answer: The most common culprit is poor aqueous solubility of the compound. The 2-tert-Butyl group increases the lipophilicity of the already sparingly soluble pyrrolo[2,3-d]pyrimidine core.[4][5] At concentrations exceeding its solubility limit, the compound can precipitate out of the assay buffer, leading to random, unpredictable results.

Immediate Diagnostic Steps:

  • Visual Inspection: Examine the wells of your assay plate under a microscope. Look for microscopic precipitates or a cloudy appearance in wells containing the highest concentrations of the compound.

  • Solubility Re-assessment: Your stock concentration in 100% DMSO may be stable, but the final concentration in aqueous buffer is the critical parameter. Perform a practical solubility test.

G start High %CV Observed solubility Assess Kinetic Solubility (See Protocol 1) start->solubility precip_check Precipitate Observed? solubility->precip_check lower_conc Lower Max Screening Concentration precip_check->lower_conc  Yes liquid_handler Check Liquid Handler Performance (Dispense accuracy & precision) precip_check->liquid_handler  No cosolvent Consider Co-solvent (e.g., 1-5% DMSO) (Caution: May affect enzyme activity) lower_conc->cosolvent plate_check Investigate Plate Effects (Edge effects, plate type) liquid_handler->plate_check G start Poor Dose-Response Curve (Shallow slope, no plateau) sol_check Is Max Conc > Solubility Limit? start->sol_check agg_check Test for Aggregation (e.g., DLS, detergent sensitivity) sol_check->agg_check  No lower_conc Re-run with Max Conc < Solubility Limit sol_check->lower_conc  Yes interference_check Check for Assay Interference (See Protocol 2) agg_check->interference_check detergent_run Re-run Assay with 0.01% Triton X-100 (If inhibition is lost, aggregation is likely) agg_check->detergent_run counter_screen Run Counter-Screen (No enzyme/target controls) interference_check->counter_screen

Caption: Diagnostic workflow for poorly-behaved IC50 curves.

Protocol 2: Counter-Screen for Assay Technology Interference

This protocol helps identify if the compound itself is generating a signal.

  • Prepare Control Plates: Set up a plate identical to your main assay but omit a key biological component (e.g., the target enzyme or the ATP for a kinase assay).

  • Add Compound: Add your compound across the same concentration range used in the main experiment.

  • Read Signal: Add all detection reagents and read the plate on the same instrument with the same settings.

  • Analyze: If you observe a dose-dependent change in signal in this control experiment, your compound is directly interfering with the assay's detection modality. This is a common source of false positives and requires a change in detection method (e.g., from a fluorescence to a luminescence-based readout). [6]

Issue 3: Discrepancy Between Biochemical and Cell-Based Potency

It is common for a compound that is potent in a purified enzyme assay to be significantly weaker in a cell-based assay. Understanding the reasons is key to progressing a compound.

Question: My compound has a 10 nM IC50 against the purified kinase but is only 5 µM active in my cell-based phospho-STAT assay. What could be the cause?

Answer: This potency shift is often due to factors unique to a cellular environment. The primary reasons include:

  • Poor Membrane Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Protein Binding: The compound can bind avidly to plasma proteins in the cell culture medium (like albumin) or to abundant intracellular proteins, reducing the free concentration available to engage the target.

  • Cellular Efflux: The compound may be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Target Competition: In a biochemical kinase assay, the compound may only compete with a low, fixed concentration of ATP. Inside a cell, ATP concentrations are in the millimolar range, making it much harder for an ATP-competitive inhibitor to bind its target.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Compound_Medium Compound in Medium (High Total Conc) Bound_Compound Protein-Bound (Inactive) Compound_Medium->Bound_Compound Plasma Protein Binding Free_Compound Free Compound (Low Active Conc) Compound_Medium->Free_Compound Membrane Permeation Target Kinase Target (High ATP Env.) Free_Compound->Target Binding Competition with ATP Efflux Efflux Pump Free_Compound->Efflux Export

Caption: Factors reducing compound potency in a cellular context.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected biological target of this compound? Based on its 7H-pyrrolo[2,3-d]pyrimidine scaffold, this compound is very likely a kinase inhibitor. [7][8][9]This core structure is a well-established "hinge-binding" motif that occupies the ATP-binding pocket of many kinases, particularly those in the JAK family (JAK1, JAK2, JAK3, TYK2). [1][2][3]These kinases are essential for signaling downstream of cytokine receptors via the STAT pathway.

G Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates Gene Gene Transcription Nucleus->Gene Inhibitor 2-tert-Butyl-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Inhibitor->JAK inhibits

Caption: The compound likely inhibits JAK, blocking STAT phosphorylation.

Q2: What are the best practices for preparing and storing stock solutions? Compound stability is paramount for reproducible results.

ParameterRecommendationRationale
Solvent 100% Anhydrous DMSOThe pyrrolo[2,3-d]pyrimidine scaffold has good solubility in DMSO but is poorly soluble in water and alcohols. [4][5]
Concentration 10-30 mMCreates a concentrated stock for serial dilutions while minimizing the amount of DMSO carried into the final assay (<1%).
Storage -20°C or -80°C in small aliquotsPrevents degradation from repeated freeze-thaw cycles. Protect from light.
Quality Control Check for precipitation upon thawingIf crystals are visible, warm gently (37°C) and vortex. If they persist, the stock may have exceeded its solubility limit.
Shelf Life Use within 6 monthsWhile the core is stable, long-term stability in DMSO can vary. Re-qualifying stock after 6 months is good practice. [10]

Q3: Could the 4-chloro group cause problems? Yes, potentially. While the chloro- group is often used as a synthetic handle for creating analogs via reactions like Suzuki coupling, it can also be a liability. [3][11]It is an electrophilic site that could potentially react with nucleophiles in your assay, such as thiol groups on cysteine residues in your target protein or reducing agents like DTT in the buffer. If you suspect covalent modification, you can test this using mass spectrometry to look for adduction to your target protein.

Q4: Where can I find more information on assay development and troubleshooting? The "Assay Guidance Manual," available from the National Center for Biotechnology Information (NCBI), is an invaluable, comprehensive resource for all aspects of robust assay design, validation, and high-throughput screening. [12][13]

References

  • Dymock, B. et al. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Expert Opinion on Therapeutic Patents, 24(1), 121-125. [Link]

  • Li, H. et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. [Link]

  • Zhang, T. et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2841-2861. [Link]

  • Dymock, B. (2013). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Expert Opinion on Therapeutic Patents, 24(1), 121-125. [Link]

  • Various Authors. (n.d.). pyrrolo [2,3-d] pyrimidine compounds as inhibitors of jak.
  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • A2Z Chemical. (n.d.). This compound. A2Z Chemical. [Link]

  • Gampa, V. et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PLOS ONE, 13(10), e0205916. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Al-Zoubi, R. M. et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 29(10), 2358. [Link]

  • Li, H. et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

  • Al-Wahaibi, L. H. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1301. [Link]

  • Sittampalam, G. S. et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Szafarz, M. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Richardson, P. et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1957–1964. [Link]

  • Al-Wahaibi, L. H. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]

  • Wang, S. et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 225, 113778. [Link]

Sources

Technical Support Center: Purification of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and answers to frequently asked questions (FAQs) encountered during the purification of this important class of heterocyclic compounds.

The pyrrolo[2,3-d]pyrimidine core is a key structural motif in many kinase inhibitors and other therapeutic agents.[1][2] The introduction of a 2-tert-butyl group and a 4-chloro substituent, while often crucial for biological activity, presents unique challenges during purification. This guide aims to provide a systematic approach to overcoming these hurdles, ensuring the isolation of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, tarry material. What are the likely causes and how can I mitigate this?

A1: The formation of tarry byproducts is a common issue in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine analogues, often arising from the chlorination step using reagents like phosphorus oxychloride (POCl₃).[3][4]

  • Causality: High reaction temperatures during chlorination can lead to decomposition of the starting material or the product.[3] The pyrrolo[2,3-d]pyrimidine ring system can be sensitive to the harsh, acidic conditions generated during the reaction.[3]

  • Preventative Measures:

    • Temperature Control: Carefully control the reaction temperature during the addition of POCl₃ and throughout the heating phase.[3]

    • Solvent Use: While some procedures are solvent-free, the use of a high-boiling inert solvent can sometimes help to moderate the reaction and prevent localized overheating.[5]

    • Addition of a Base: The inclusion of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can scavenge the HCl generated, potentially reducing degradation pathways.[3]

Q2: I'm struggling to separate my desired product from unreacted 7H-pyrrolo[2,3-d]pyrimidin-4-one starting material. What's the best approach?

A2: This is a frequent challenge, often stemming from incomplete chlorination or hydrolysis of the product back to the starting material during workup.[3]

  • Causality: The 4-chloro group is susceptible to hydrolysis, especially in the presence of water and acid, which are generated during the quenching of excess POCl₃.[3]

  • Troubleshooting & Optimization:

    • Anhydrous Workup: To the extent possible, perform the initial workup under anhydrous conditions. After removing excess POCl₃ under reduced pressure, the residue can be dissolved in an organic solvent and filtered to remove any inorganic salts.

    • Careful Quenching: A reverse quench, where the reaction mixture is added slowly to ice-water, can help to control the exotherm and minimize hydrolysis.[3]

    • Chromatography: Flash column chromatography is often effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can separate the more polar starting material from the less polar product.

Q3: My purified compound contains residual palladium from a preceding cross-coupling reaction. How can I effectively remove it?

A3: Residual palladium is a major concern, especially in compounds intended for pharmaceutical development, due to its potential toxicity and interference with subsequent reactions.[6][7]

  • Causality: Palladium catalysts can form stable complexes with nitrogen-containing heterocycles, making them difficult to remove by standard chromatography or crystallization.[6]

  • Palladium Scavenging Solutions:

    • Metal Scavengers: Employing solid-supported scavengers with thiol or amine functionalities is a highly effective method.[6][8] These scavengers selectively bind to palladium, which can then be removed by filtration.

    • Activated Carbon: While less selective, treatment with activated carbon can also reduce palladium levels.[8] However, this may lead to some loss of the desired product due to non-specific adsorption.[8]

    • Crystallization with Additives: In some cases, crystallization in the presence of an agent that complexes with palladium in the mother liquor can be effective.[8]

Q4: I am observing two closely eluting spots on my TLC, suggesting the presence of regioisomers. How can I separate them?

A4: The formation of regioisomers can occur during the synthesis of the pyrrolo[2,3-d]pyrimidine core. Their similar polarities can make separation challenging.

  • Causality: Depending on the synthetic route, substitution at different positions of the pyrimidine or pyrrole ring can lead to isomeric products.

  • Advanced Purification Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating closely related isomers and offers advantages in terms of speed and reduced solvent consumption compared to HPLC.[9][10][11][12]

    • Optimized Column Chromatography: Experiment with different stationary phases (e.g., alumina, C18-functionalized silica) and a wide range of solvent systems to maximize the separation.[13]

    • Recrystallization: A carefully chosen solvent system for recrystallization may allow for the selective crystallization of one isomer, leaving the other in the mother liquor.

Troubleshooting Guide

This section provides a more detailed, issue-based approach to common purification problems.

Issue Potential Cause(s) Recommended Solutions & Explanations
Low Yield After Column Chromatography - Product is highly retained on the silica gel. - Product is co-eluting with a non-UV active impurity. - Product degradation on silica.- Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent) to cap active sites and reduce tailing. - Change Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like C18. - Alternative Purification: If degradation is suspected, consider recrystallization or SFC.
Product is an Oil, Not a Solid - Presence of residual solvents. - Presence of greasy impurities.- High-Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating. - Trituration: Add a non-polar solvent (e.g., hexanes, pentane) in which the product is insoluble but the impurities are soluble. Stir vigorously to induce precipitation of the product.
Inconsistent Purity Between Batches - Variability in reaction conditions (temperature, time). - Inconsistent workup procedures. - Degradation of starting materials or reagents.- Standardize Protocols: Ensure that reaction and workup procedures are followed consistently for each batch. - Reagent Quality: Use reagents from a reliable source and check their purity before use.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing the target compound, unreacted starting material, and polar byproducts.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane, ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Dry-pack the column with silica gel. Gently tap the column to ensure even packing.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger

This protocol is for the removal of residual palladium from a product previously purified by chromatography or crystallization.

  • Dissolution: Dissolve the palladium-containing product in a suitable organic solvent (e.g., THF, DCM).

  • Scavenger Addition: Add a thiol-functionalized silica gel scavenger (typically 5-10 equivalents relative to the palladium content).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-18 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger-palladium complex.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the palladium-free product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm its removal.

Visualizations

Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting an appropriate purification strategy based on the initial assessment of the crude product.

PurificationWorkflow Start Crude Product Analysis (TLC, LCMS, NMR) IsTarry Is the product a tarry material? Start->IsTarry IsomerCheck Are regioisomers detected? IsTarry->IsomerCheck No AqueousWorkup Aqueous Workup & Trituration IsTarry->AqueousWorkup Yes PdCheck Is residual Pd a concern? IsomerCheck->PdCheck No SFC Supercritical Fluid Chromatography (SFC) IsomerCheck->SFC Yes ColumnChrom Standard Flash Column Chromatography PdCheck->ColumnChrom No Scavenging Palladium Scavenging PdCheck->Scavenging Yes Recrystallization Recrystallization ColumnChrom->Recrystallization If solid FinalProduct Pure Product ColumnChrom->FinalProduct Recrystallization->FinalProduct SFC->PdCheck Separated Isomers Scavenging->ColumnChrom AqueousWorkup->IsomerCheck

Caption: Decision tree for purification strategy.

References

Sources

Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and modification of this important heterocyclic core.

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antifolates.[1][2] However, its rich electronic landscape, with multiple potential reaction sites, presents significant challenges in achieving regiocontrol during substitution reactions. This guide provides field-proven insights and detailed protocols to help you navigate these complexities.

The Pyrrolo[2,3-d]pyrimidine Core: A Map for the Synthetic Chemist

Understanding the numbering and reactivity of the heterocyclic system is the first step toward controlling substitution patterns. The diagram below illustrates the standard numbering of the 7-deazapurine core.

Caption: Numbering of the Pyrrolo[2,3-d]pyrimidine Scaffold.

Frequently Asked Questions (FAQs)

Q1: My C-H arylation of a pyrrolo[2,3-d]pyrimidine derivative is giving low yield and poor regioselectivity. What are the common causes and how can I improve the outcome?

A1: Low yields and poor regioselectivity in palladium-catalyzed C-H arylations of pyrrolo[2,3-d]pyrimidines are common issues. The C6 position is often the desired site of functionalization due to its synthetic utility.[3] Here are some key factors to consider for improving C6 selectivity:

  • Catalyst System: The choice of palladium catalyst and additives is crucial. For arylations using aryl iodides, a Pd(II) catalyst enabled by bidentate pyridine-pyridine ligands has been shown to provide high levels of C6 selectivity under mild conditions.[4][5][6] This approach avoids the need for harsh oxidants or additives.

  • Directing Groups: The inherent electronic properties of the scaffold can be leveraged. The pyrrolo[2,3-d]pyrimidine core itself can act as a directing group in Pd-catalyzed C-H functionalization reactions.[7]

  • Reaction Conditions: For direct C-H arylation, conditions can be optimized to favor a specific isomer. For instance, Pd-catalyzed ortho C-H arylation has been reported, highlighting the tunability of the reaction outcome based on the catalytic system.[8]

  • Protecting Groups: The substituent on the pyrrole nitrogen (N7) significantly influences the electronic properties of the ring and, consequently, the regioselectivity. While a simple methyl group has been used effectively[1], more complex protecting groups can be employed to modulate reactivity. It is a critical parameter to screen during optimization.

Parameter Recommendation for C6-Arylation Rationale Reference
Catalyst Pd(II) salts (e.g., Pd(OAc)₂)Often more effective for direct C-H activation pathways.[4][5]
Ligand Bidentate Pyridine-Pyridine LigandsEnables high C6 selectivity with aryl iodides.[4][5][6]
Coupling Partner Aryl IodidesProven to be suitable coupling partners for this selective transformation.[6]
Protecting Group Screen various N7-substituentsThe N7 group modulates the electronic density of the pyrrole ring.[1]
Q2: I am trying to perform an N-alkylation or N-glycosylation and I'm getting an inseparable mixture of N7 and N1 isomers. How can I control this?

A2: The relative reactivity of the N7 and N1 positions of the heterocyclic core often leads to mixtures of products in alkylation and glycosylation reactions.[3][9] The N7-H of the pyrrole is generally more acidic and kinetically favored for deprotonation, but the thermodynamic stability of the N1-substituted product can sometimes lead to mixtures.

Here are strategies to achieve regiocontrol:

  • Choice of Base and Conditions: The reaction outcome can be highly dependent on the base, solvent, and temperature. A common approach involves using a strong base (like NaH) in a polar aprotic solvent (like DMF). However, carefully screening bases of varying strengths (e.g., K₂CO₃, Cs₂CO₃) and solvents can significantly alter the N7/N1 ratio.

  • Silylated Intermediates: One effective strategy to influence regioselectivity is through the use of silylated pyrimidine derivatives. For glycosylation, treating the parent heterocycle with a silylating agent (e.g., HMDS) prior to the addition of the glycosyl donor can favor one isomer over the other. For example, glycosylation of a silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine with a ribofuranose derivative yielded a 2:1 ratio of the N7 to the N1 isomer.[3] While this doesn't provide complete selectivity, it demonstrates a powerful method to influence the outcome.

  • Protecting Group Strategy: If direct selective alkylation is not feasible, a protection-deprotection strategy is a reliable alternative. One of the nitrogen atoms can be protected (e.g., with a BOC or SEM group), the other can be functionalized, and the protecting group can then be removed.

Caption: Decision-making guide for troubleshooting N-alkylation regioselectivity.

Q3: How can I achieve selective halogenation on the pyrrole ring at the C5 or C6 position?

A3: Electrophilic substitution on the pyrrolo[2,3-d]pyrimidine core, such as halogenation, typically occurs on the electron-rich pyrrole ring.[10] Conclusive evidence from early studies showed that electrophilic substitution generally occurs at position 5.[10] However, modern methods allow for more controlled and selective functionalization.

  • For C5-Halogenation: Traditional electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent (e.g., DMF, CH₂Cl₂) will generally favor substitution at the C5 position due to the electronic nature of the ring.

  • For C6-Halogenation: Achieving substitution at C6 often requires a different strategy, as it is electronically less favored for direct electrophilic attack. One powerful method is a directed ortho-metalation (DoM) approach. This would involve installing a directing group at the N7 position, followed by deprotonation at C6 with a strong base (like LDA) and then quenching with a halogen source (e.g., I₂, C₂Cl₆).

  • Hypervalent Iodine Reagents: Recent advances have shown that hypervalent iodine(III) reagents can facilitate regioselective halogenation under mild, aqueous conditions for related heterocyclic systems, which could be applicable here.[11]

Q4: I am performing a Suzuki-Miyaura cross-coupling on a 2,4-dichloro-pyrrolo[2,3-d]pyrimidine. How can I selectively substitute only the C4 position?

A4: The regioselectivity of Suzuki-Miyaura cross-coupling reactions on polyhalogenated pyrrolo[2,3-d]pyrimidines is influenced by the electronic and steric environment of each halogen atom.[2][3] Generally, the reactivity of halogens in palladium-catalyzed cross-couplings follows the order I > Br > Cl. For dichlorinated substrates, the electronic nature of the positions on the heterocyclic core plays a significant role.

The C4 position is generally more reactive towards nucleophilic aromatic substitution and, in many cases, palladium-catalyzed cross-coupling than the C2 position. This increased reactivity is attributed to the electronic influence of the adjacent nitrogen atoms.

To achieve selective C4-arylation on a 2,4-dichloro substrate, you can employ stoichiometric control of the boronic acid.[2]

  • Key Strategy: Use a slight excess (e.g., 1.1-1.2 equivalents) of the arylboronic acid.

  • Reaction Temperature: Maintain a moderate reaction temperature (e.g., 60-70 °C).[2] Running the reaction at a lower temperature for a shorter duration will favor the mono-substitution at the more reactive C4 position. Using a large excess of boronic acid and higher temperatures will likely lead to disubstitution.[2]

Key Experimental Protocols

Protocol 1: Ligand-Enabled C6-Selective C–H Arylation

This protocol is adapted from methodologies developed for the selective arylation of the C6 position using aryl iodides, which features mild conditions and a simple reaction system.[4][5][6]

  • Reaction Setup: To a dried Schlenk tube, add the N7-substituted pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the aryl iodide (1.5 equiv.), Pd(OAc)₂ (5 mol%), and the bidentate pyridine-pyridine ligand (10 mol%).

  • Add Base and Solvent: Add K₂CO₃ (2.0 equiv.) as the base. Add a suitable solvent such as 1,4-dioxane or toluene.

  • Degas: Seal the tube and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the C6-arylated product.

Protocol 2: Regioselective C4-Suzuki-Miyaura Coupling

This protocol is based on established methods for the selective functionalization of 2,4-dichloropyrrolo[2,3-d]pyrimidines.[2]

  • Reaction Setup: To a reaction tube, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[3]

  • Add Solvent: Add a solvent system, such as a mixture of 1,4-dioxane and water.[3]

  • Degas: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.[3]

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction by TLC or LC-MS.[2][3]

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the 4-aryl-2-chloropyrrolo[2,3-d]pyrimidine.[3]

Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrate and reagents used.

References

  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Title: Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction Source: RSC Publishing URL
  • Title: Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3‑d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 Source: figshare URL
  • Title: Source: Benchchem URL
  • Title: Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents Source: NIH URL
  • Title: Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 Source: PubMed URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential Source: Not specified URL
  • Title: A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring Source: Semantic Scholar URL
  • Title: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions Source: ResearchGate URL
  • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii)

Sources

Technical Support Center: Synthesis of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The successful and efficient synthesis of this target molecule is therefore of paramount importance.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: There are two main retrosynthetic approaches to the pyrrolo[2,3-d]pyrimidine core.[3] The most common strategy involves first constructing the pyrimidine ring, followed by the annulation of the pyrrole ring. An alternative, though less frequently employed, route involves building the pyrrole first and then fusing the pyrimidine ring onto it. For the specific target, this compound, the most direct and widely adopted method involves the synthesis of the 2-tert-butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate, followed by a chlorination step.

Q2: What are the most critical steps and potential challenges in the synthesis?

A2: The two most critical stages are the cyclization to form the pyrrolo[2,3-d]pyrimidin-4-ol intermediate and the subsequent chlorination to yield the final product. Key challenges include:

  • Low yields in the cyclization step: This can be due to inefficient reaction conditions or the formation of side products.

  • Difficult chlorination: The conversion of the 4-ol to the 4-chloro derivative can be sluggish or incomplete.

  • Hydrolysis of the final product: The 4-chloro group is susceptible to hydrolysis, especially during aqueous workup, which can revert the product to the starting material.[4]

  • Purification: Removing inorganic byproducts from the chlorination step and separating the product from any unreacted starting material can be challenging.

Troubleshooting Guides

Issue 1: Low Yield of 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Intermediate

Question: My condensation and cyclization reaction to form 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is resulting in low yields. How can I optimize this step?

Answer: This is a common bottleneck. The formation of the pyrrolo[2,3-d]pyrimidine core often involves the condensation of a substituted aminopyrimidine with a suitable three-carbon synthon. Low yields can stem from several factors, and the solutions often lie in careful control of reaction conditions.

Causality & Recommended Solutions:

  • Inefficient Cyclization Conditions: The cyclization step is often the most sensitive. The reaction of an aminopyrimidine with a chloroacetaldehyde equivalent is a standard method.[5] The efficiency of this step is highly dependent on pH and temperature.

    • Optimization: Ensure the reaction is maintained at the optimal pH for the intramolecular cyclization to occur. The initial condensation is often favored under slightly acidic conditions, while the subsequent cyclization may require different conditions. A stepwise approach where the initial adduct is formed and then cyclized under optimized conditions can sometimes improve yields. Increasing the reaction temperature can also drive the reaction to completion, but must be balanced against potential decomposition.[5]

  • Side Reactions: The starting materials can undergo self-condensation or other unwanted side reactions.

    • Mitigation: The slow, controlled addition of one reagent to the other can minimize the concentration of the reactive species and disfavor side reactions. Running the reaction at a lower temperature initially and then slowly warming it can also be beneficial.

Illustrative Experimental Protocol (Adapted from known procedures for similar scaffolds): [5]

  • To a suspension of 6-amino-2-tert-butylpyrimidin-4-ol (1 equivalent) in a mixture of water and a suitable alcohol (e.g., ethanol), heat the mixture to approximately 60-70 °C.

  • Slowly add a 50% aqueous solution of chloroacetaldehyde (1.1-1.5 equivalents) dropwise over 30-60 minutes.

  • After the addition is complete, raise the temperature to 80-90 °C and stir for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration, wash with water and then a cold solvent like acetone or ethanol.

  • Dry the product under vacuum to yield 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Issue 2: Incomplete Conversion or Failure in the Chlorination Step

Question: I am struggling to convert 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol to the 4-chloro derivative using phosphorus oxychloride (POCl₃). My reaction is either incomplete or does not work at all.

Answer: This is a frequent and frustrating issue. The chlorination of the 4-hydroxypyrrolo[2,3-d]pyrimidine is essentially a nucleophilic substitution on the activated carbonyl. Incomplete reactions can be due to insufficient reactivity of the chlorinating agent, poor solubility of the starting material, or deactivation of the POCl₃.

Causality & Recommended Solutions:

  • Insufficient Reagent Activity: While POCl₃ is a powerful chlorinating agent, its effectiveness can be enhanced.

    • Use of a Tertiary Amine Base: The addition of a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can significantly accelerate the reaction.[4] These bases act as catalysts and also serve to neutralize the HCl that is generated, which can otherwise inhibit the reaction.

    • Alternative Chlorinating Agents: While POCl₃ is standard, other reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) can sometimes be more effective, although this may require more stringent anhydrous conditions.

  • Poor Solubility: The starting material often has poor solubility in neat POCl₃ or common non-polar solvents.

    • Co-solvents: Using a high-boiling inert solvent like toluene or acetonitrile can improve the solubility of the starting material and allow for better mixing and higher reaction temperatures.[5]

Detailed Experimental Protocol for Chlorination: [4][5]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, suspend 2-tert-Butyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent) in toluene (5-10 volumes).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 2-4 equivalents) to the suspension.

  • Base Addition: Heat the mixture to 70 °C. Slowly add N,N-diisopropylethylamine (DIPEA, 1.5-2.5 equivalents) dropwise over 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature.

  • Reaction: After the addition is complete, increase the temperature to reflux (around 105-110 °C) and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (CRITICAL STEP):

    • Cool the reaction mixture to room temperature.

    • Very slowly and carefully , pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a suitable organic solvent like ethyl acetate. This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Once the quenching is complete, carefully neutralize the aqueous layer to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

    • Separate the organic layer, and extract the aqueous layer 2-3 times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Issue 3: Product Hydrolysis During Workup

Question: My reaction appears to go to completion by TLC, but after the aqueous workup, I isolate mainly the starting 4-ol. What is causing this?

Answer: This is a classic problem of product instability. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is susceptible to hydrolysis, especially in acidic or basic aqueous conditions, which reverts it back to the 4-ol starting material.[4] The workup procedure is therefore as critical as the reaction itself.

Causality & Recommended Solutions:

  • Hydrolysis of the C-Cl Bond: The electron-donating nature of the fused pyrrole ring and the nitrogen atoms in the pyrimidine ring make the C4 position electron-deficient and thus susceptible to nucleophilic attack by water.

  • Optimized Workup:

    • Temperature Control: Keep the quenching and neutralization steps cold (0-5 °C) to minimize the rate of hydrolysis.

    • Rapid Extraction: Do not let the reaction mixture sit in the aqueous phase for extended periods. Perform the extraction into the organic solvent as quickly as possible after neutralization.

    • Choice of Base: Use a milder base for neutralization if possible, and avoid strongly basic conditions (pH > 9).

Comparison of Synthetic Routes

ParameterRoute A: Cyclization then ChlorinationRoute B: Pre-chlorinated Pyrimidine
Starting Materials 6-amino-2-tert-butylpyrimidin-4-ol, Chloroacetaldehyde4,6-dichloro-2-tert-butylpyrimidine, Aminoacetaldehyde diethyl acetal
Number of Steps Generally fewer high-yield stepsCan be longer, with more complex intermediates
Key Challenges Chlorination efficiency, Product hydrolysisSynthesis of the dichloropyrimidine, Regioselectivity
Scalability Generally scalable with careful control of the chlorination stepCan be more challenging to scale due to the use of more hazardous reagents
Overall Yield Can be high if optimizedOften moderate

Visualizing the Synthetic Pathways

Below are diagrams illustrating the primary synthetic route and a troubleshooting decision tree for the critical chlorination step.

G cluster_0 Route A: Standard Synthesis A 6-Amino-2-tert-butyl -pyrimidin-4-ol B 2-tert-Butyl-7H-pyrrolo [2,3-d]pyrimidin-4-ol A->B  + Chloroacetaldehyde  Cyclization C 2-tert-Butyl-4-chloro -7H-pyrrolo[2,3-d]pyrimidine B->C  + POCl₃, DIPEA  Chlorination

Caption: Primary synthetic route to the target compound.

G Start Chlorination Reaction Incomplete? Check_Reagents Are POCl₃ and DIPEA fresh? Are anhydrous conditions maintained? Start->Check_Reagents Yes Check_Solubility Is starting material fully dissolved? Start->Check_Solubility No Increase_Temp Increase reaction temperature and/or reaction time Check_Reagents->Increase_Temp Yes Product_Hydrolysis Product forms but is lost after workup? Increase_Temp->Product_Hydrolysis Add_Cosolvent Add co-solvent (e.g., Toluene) Check_Solubility->Add_Cosolvent No Check_Solubility->Product_Hydrolysis Yes Add_Cosolvent->Product_Hydrolysis Optimize_Workup Optimize workup: - Low temperature quenching - Rapid extraction - Careful pH control Product_Hydrolysis->Optimize_Workup Yes Success Successful Synthesis Product_Hydrolysis->Success No Optimize_Workup->Success

Caption: Troubleshooting decision tree for the chlorination step.

References

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. Retrieved from [Link]

  • ResearchGate. (n.d.). Two classical methods for the synthesis of pyrrolo[2,3-d]pyrimidine scaffolds. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Springer Link. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Retrieved from [Link]

  • Google Patents. (n.d.). US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • Autechaux. (n.d.). Navigating the Supply Chain for Pyrrolo[2,3-d]Pyrimidine Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support guide for researchers utilizing 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors. This class of compounds, built on the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, is a cornerstone of modern kinase inhibitor development.[1][2][3] While specific targets can vary based on further substitutions, this core structure is frequently associated with potent inhibition of the Janus Kinase (JAK) family of non-receptor tyrosine kinases—namely JAK1, JAK2, JAK3, and TYK2.[4][5]

These inhibitors are critical tools for dissecting the JAK-STAT signaling pathway, which is fundamental to cellular processes like proliferation, differentiation, and immunity.[6][7][8] Dysregulation of this pathway is a hallmark of numerous myeloproliferative neoplasms (MPNs) and inflammatory diseases.[4][5][9]

However, as with many targeted therapies, the emergence of resistance is a significant experimental and clinical challenge. This guide provides a structured, in-depth resource to help you anticipate, troubleshoot, and overcome resistance mechanisms, ensuring the integrity and success of your research.

Part 1: Foundational Concepts & FAQs

This section addresses common initial questions regarding the inhibitor's mechanism and expected outcomes.

Q1: What is the primary mechanism of action for this class of inhibitors?

A: These are ATP-competitive inhibitors. The pyrrolo[2,3-d]pyrimidine core mimics the adenine base of ATP, binding to the ATP-binding pocket within the kinase domain of JAK enzymes.[10] This prevents the phosphorylation of the kinase itself and downstream signaling proteins, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.[4][6][7] Upon cytokine or growth factor stimulation, JAKs normally phosphorylate STATs, which then dimerize, translocate to the nucleus, and activate gene transcription.[7] Inhibition of JAKs effectively blocks this entire cascade.

Q2: How do I confirm my inhibitor is active and on-target in my cell-based assay?

A: The most direct method is to probe the phosphorylation status of the immediate downstream target.

  • Primary Validation: Use Western blotting to detect phosphorylated STATs (e.g., p-STAT3, p-STAT5). A potent inhibitor should dramatically reduce the levels of phosphorylated STATs upon cytokine stimulation (e.g., IL-6, EPO) without affecting total STAT protein levels.

  • Essential Controls: Always include a vehicle control (e.g., DMSO) and perform a dose-response experiment to determine the IC50 (or EC50) in your specific cell model.[11] This establishes a baseline for potency.

Q3: My inhibitor works well in biochemical (enzymatic) assays but shows poor activity in my cells. Why?

A: This is a common discrepancy. Several factors can be at play:

  • Cell Permeability: The inhibitor may have poor physicochemical properties that prevent it from efficiently crossing the cell membrane.

  • High Intracellular ATP: The concentration of ATP inside a cell (1-10 mM) is much higher than that used in most biochemical assays. As an ATP-competitive inhibitor, it faces a tougher battle to occupy the kinase's active site.

  • Efflux Pumps: Cancer cells, in particular, can express drug efflux pumps (like P-glycoprotein) that actively remove the inhibitor from the cytoplasm.

  • Inhibitor Degradation: The compound may be unstable or rapidly metabolized within the cellular environment.[11][12]

Part 2: Troubleshooting Guide - Common Experimental Issues

Problem / Observation Potential Cause(s) Recommended Action(s) & Rationale
No inhibition of target phosphorylation (e.g., p-STAT) observed. 1. Inactive Compound: Inhibitor degraded due to improper storage or handling. 2. Suboptimal Conditions: Insufficient inhibitor concentration or incubation time. 3. Cell Line Issues: Target kinase (JAK) is not expressed, is mutated, or the pathway is not active in your chosen cell model.1. Prepare Fresh Aliquots: Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles. 2. Optimize Dose & Time: Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 1, 4, 24 hours) to find the optimal conditions.[11] 3. Validate Your Model: Confirm JAK protein expression via Western blot. Ensure the pathway is inducible by treating with a known cytokine activator (e.g., IFN-γ, IL-6) as a positive control.[11]
High variability between experimental replicates. 1. Cell Culture Inconsistency: Variations in cell density, passage number, or serum concentration. 2. Inhibitor Precipitation: Compound may be precipitating out of the media at higher concentrations.1. Standardize Culture: Use cells within a consistent low-passage number range. Seed cells at the same density for all experiments. 2. Check Solubility: Visually inspect media for precipitation after adding the inhibitor. If needed, prepare a lower concentration stock solution or use a solubilizing agent (with appropriate controls).
Initial response observed, but cells resume proliferation after prolonged treatment. 1. Inhibitor Instability: The compound may be degrading in the culture media over 24-72 hours. 2. Emergence of Resistance: A sub-population of resistant cells is being selected for and is expanding.1. Replenish Inhibitor: For long-term experiments (>48h), consider replacing the media with freshly prepared inhibitor-containing media every 24-48 hours. 2. Investigate Resistance: This is a critical observation that warrants a deeper investigation into resistance mechanisms (See Part 3).

Part 3: Investigating and Overcoming Acquired Resistance

Acquired resistance occurs when cells that were initially sensitive to the inhibitor adapt and survive in its presence. This is a primary focus of drug development and can be broadly categorized into genetic and functional resistance.[13]

Key Mechanisms of Resistance to JAK Inhibitors
  • On-Target Genetic Mutations: Alterations in the JAK gene itself, particularly in the kinase domain, can prevent the inhibitor from binding effectively.[13][14]

    • Gatekeeper Mutations: A common example is a mutation at the "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP-binding site.[15][16] For JAK2, a mutation like M929I can confer resistance.[15]

    • Activation Loop Mutations: Mutations that stabilize the active conformation of the kinase can increase its catalytic activity, requiring higher inhibitor concentrations for suppression.[10]

  • Bypass Signaling Pathway Activation: Cells can compensate for the inhibited JAK-STAT pathway by upregulating parallel or downstream signaling pathways.[14][17]

    • PI3K/Akt/mTOR Pathway: This is a crucial pro-survival pathway that can be activated by other receptor tyrosine kinases (RTKs) to bypass the need for STAT signaling.[18][19]

    • MAPK/ERK Pathway: Another key pathway that can promote proliferation independently of JAK-STAT.[18]

  • Upregulation of Pro-Survival Proteins: Overexpression of anti-apoptotic proteins, such as Bcl-2 or Mcl-1, can make cells more resistant to the death signals initiated by JAK inhibition.[13]

  • JAK Heterodimerization and Trans-activation: In some contexts, resistance can emerge from the formation of JAK heterodimers (e.g., JAK1-JAK2) that can trans-activate each other, creating a signaling cascade that is less sensitive to single-agent inhibition.[20]

Workflow for Investigating Acquired Resistance

This workflow provides a systematic approach to identifying the mechanism of resistance in your experimental model.

G cluster_0 Phase 1: Generation & Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Interpretation & Strategy A Generate Resistant Cell Line (Protocol 1) B Confirm Resistance Phenotype (Dose-Response Assay) A->B C Compare IC50: Parental vs. Resistant B->C D Check On-Target Activity (Western Blot for p-STAT) C->D G Mutation Identified? D->G Is p-STAT still inhibited? E Sequence JAK Kinase Domain (Sanger/NGS) H Bypass Pathway Activated? E->H No Mutation I Strategy: Use Next-Gen or Allosteric Inhibitor E->I Mutation Found F Probe Bypass Pathways (Western Blot for p-Akt, p-ERK) G->E Yes G->H No (Signaling Restored) J Strategy: Combination Therapy (e.g., JAKi + PI3Ki) H->J Yes K Other Mechanism? (e.g., Drug Efflux, Target Upregulation) H->K No

Caption: A logical workflow for generating and characterizing inhibitor-resistant cell lines.

Experimental Protocols

Protocol 1: Generation of an Inhibitor-Resistant Cell Line

This protocol uses a dose-escalation method to select for resistant cells.[21][22][23][24]

  • Initial IC50 Determination: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of the inhibitor on the parental (sensitive) cell line.

  • Starting Culture: Begin by culturing the parental cells in media containing the inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).[23]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically 2-4 passages), increase the inhibitor concentration by 1.5- to 2.0-fold.[21]

  • Repeat: Continue this stepwise dose escalation. This process can take several months.[25] It is critical to cryopreserve cells at each concentration step as a backup.[21][23]

  • Establishment of Resistant Line: A resistant line is generally considered established when it can proliferate in a drug concentration that is at least 5- to 10-fold higher than the parental IC50.[21]

  • Stability Check: After establishing the resistant line, culture the cells in drug-free media for several passages and then re-challenge them with the inhibitor to ensure the resistance phenotype is stable and not transient.[22]

Protocol 2: Analysis of Bypass Signaling Pathways

  • Cell Treatment: Culture both parental and resistant cells. Treat them with the JAK inhibitor at a concentration that effectively inhibits p-STAT in the parental line (e.g., 10x parental IC50).

  • Lysate Preparation: After the appropriate incubation time (e.g., 4 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Load equal amounts of protein from parental and resistant cell lysates.

    • Probe separate blots with antibodies against:

      • JAK-STAT Pathway: p-JAK2, total JAK2, p-STAT3, total STAT3

      • PI3K Pathway: p-Akt (Ser473), total Akt

      • MAPK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2

      • Loading Control: GAPDH or β-Actin

  • Interpretation: A significant increase in the phosphorylation of Akt or ERK in the resistant line, despite the confirmed inhibition of p-STAT, strongly suggests the activation of a bypass signaling pathway.[18][19]

Strategies to Overcome Resistance

The diagram below illustrates decision-making for overcoming identified resistance mechanisms.

G A Resistance Mechanism Identified B On-Target Mutation (e.g., Gatekeeper) A->B C Bypass Pathway Activation (e.g., PI3K/Akt) A->C D Other/Unknown A->D E Strategy 1: Switch to a Next-Generation Inhibitor (Designed to overcome mutation) B->E F Strategy 2: Utilize an Allosteric Inhibitor (Binds to a different site) B->F G Strategy 3: Combination Therapy (Co-inhibit primary target and bypass pathway, e.g., JAKi + PI3Ki) C->G H Strategy 4: Broader Profiling (Kinome screens, proteomics to identify new dependencies) D->H

Caption: Strategic approaches to counteract specific drug resistance mechanisms.

  • For On-Target Mutations:

    • Next-Generation Inhibitors: Use inhibitors specifically designed to bind to the mutated kinase.

    • Allosteric Inhibitors: These compounds bind to a site other than the ATP pocket, potentially remaining effective even when the primary binding site is mutated.[26]

  • For Bypass Pathway Activation:

    • Combination Therapy: This is the most rational approach. Combine your JAK inhibitor with an inhibitor targeting the activated bypass pathway (e.g., a PI3K inhibitor like GDC-0941 or an ERK inhibitor). This dual blockade can prevent the cell's escape route.[17]

References

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • García-Arévalo, M. C., et al. (2023). The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. MDPI. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653-1655. [Link]

  • García-Arévalo, M. C., et al. (2023). The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. PubMed. [Link]

  • Sino Biological. Jak-Stat Signaling Pathway. [Link]

  • Vainchenker, W., & Constantinescu, S. N. (2017). Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms. PubMed. [Link]

  • Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]

  • Hu, X., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 13, 1035287. [Link]

  • Meyer, S. C., & Levine, R. L. (2014). Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors. Clinical Cancer Research, 20(8), 2051-2059. [Link]

  • Kim, S. Y., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (202), e66141. [Link]

  • Creative Bioarray. Establishment of Drug-resistant Cell Lines. [Link]

  • Procell. Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]

  • Li, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 5(1), 102837. [Link]

  • Shirazi, P. T., et al. (2021). Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia. Blood Cancer Journal, 11(8), 1-5. [Link]

  • Sengupta, S. (2022). Is there a commonly used protocol for making cancer cell lines drug resistant? ResearchGate. [Link]

  • Weigert, O., et al. (2012). Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms. Leukemia, 26(5), 1144-1146. [Link]

  • Zhang, Y., et al. (2023). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers in Pharmacology, 14, 1281699. [Link]

  • Van Roosbroeck, K., et al. (2011). Oncogenic JAK1 and JAK2-activating mutations resistant to ATP-competitive inhibitors. Haematologica, 96(10), 1546-1550. [Link]

  • Kudo, K., et al. (2012). JAK2‐related pathway induces acquired erlotinib resistance in lung cancer cells harboring an epidermal growth factor receptor‐activating mutation. Cancer Science, 103(10), 1835-1842. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Chemical biology, 14(7), 743-746. [Link]

  • Donovan, K. A., & Crews, C. M. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 144(1), 10-20. [Link]

  • Dusa, A., & Pene, F. (2015). A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken. Frontiers in oncology, 5, 129. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Newberry, K., & Verstovsek, S. (2014). JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION? MPN Focus. [Link]

  • Grossi, M. (2016). Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. [Link]

  • Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Fell, J. B., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1968-1975. [Link]

  • Costa-Pereira, A. P. (2013). JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells. Personalized Medicine in Oncology. [Link]

  • Al-Ostath, S. M., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]

  • Zhang, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 246-257. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2249. [Link]

  • Baragaña, B., et al. (2017). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem, 12(15), 1214-1224. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges related to enhancing the oral bioavailability of this important class of molecules, which are frequently investigated as kinase inhibitors.[1][2][3] This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Understanding the Core Challenges

This section addresses the fundamental physicochemical properties of this compound derivatives that often lead to poor oral bioavailability.

Question 1: We are observing very low aqueous solubility with our this compound derivative. Is this expected, and what are the underlying reasons?

Answer: Yes, low aqueous solubility is highly expected for this class of compounds. The core 7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic structure that, while containing nitrogen atoms capable of hydrogen bonding, is largely aromatic and planar, contributing to a crystalline structure that can be difficult to dissolve in water. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is described as being sparingly soluble in water.[3][4][5]

The addition of a tert-butyl group significantly increases the lipophilicity (fat-solubility) of the molecule, which generally corresponds to a decrease in aqueous solubility. Furthermore, the chloro-substituent also contributes to the molecule's hydrophobicity.[6][7] This combination of a rigid, planar core with lipophilic substituents results in a molecule that is likely to have poor aqueous solubility, a primary factor limiting oral absorption.[8]

Section 2: Formulation Strategies to Enhance Solubility and Dissolution

Here, we explore practical formulation approaches to overcome the solubility limitations of your compound.

Question 2: What formulation strategies can we employ to improve the dissolution rate and solubility of our poorly soluble this compound derivative?

Answer: Several formulation strategies can be effective for enhancing the solubility and dissolution of poorly soluble drugs. The choice of strategy will depend on the specific properties of your derivative and the desired release profile.

Formulation StrategyMechanism of ActionKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.Techniques include micronization and nanosuspension. Can be effective for compounds where dissolution is the rate-limiting step for absorption.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state, which has higher free energy and thus greater apparent solubility and faster dissolution.Polymer selection is critical (e.g., HPMC, PVP). The physical stability of the amorphous form must be monitored to prevent recrystallization.
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can be self-emulsifying (SEDDS), self-microemulsifying (SMEDDS), or self-nanoemulsifying (SNEDDS) drug delivery systems. These form fine emulsions in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.Excipient compatibility and the potential for drug precipitation upon dilution in the gut should be evaluated.
Co-crystals A crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former, which can alter the physicochemical properties of the API, often leading to improved solubility and dissolution.Co-former selection is crucial and requires screening. The stability of the co-crystal in various conditions needs to be assessed.

For a highly lipophilic compound like a this compound derivative, lipid-based formulations and amorphous solid dispersions are often the most promising starting points.

Section 3: Troubleshooting In Vitro Permeability Assays

This section provides guidance on a critical in vitro assay for predicting oral absorption: the Caco-2 permeability assay.

Question 3: We are conducting a Caco-2 permeability assay with our compound, but we are getting inconsistent results and low compound recovery. What could be the cause, and how can we troubleshoot this?

Answer: Inconsistent results and low recovery in Caco-2 permeability assays are common challenges, especially with poorly soluble and lipophilic compounds. Here’s a troubleshooting guide:

IssuePotential CausesTroubleshooting Steps
Low Apparent Permeability (Papp) - Poor aqueous solubility leading to precipitation in the donor compartment.- High plasma protein binding in the basolateral compartment.- Active efflux by transporters like P-glycoprotein (P-gp).[9]- Increase Solubility: Use a co-solvent (e.g., DMSO, up to 1%) in the transport buffer, but be mindful of its potential effects on cell monolayer integrity.- Reduce Protein Binding: Consider using a protein-free buffer in the basolateral compartment for initial screening.- Assess Efflux: Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.[9]
Low Compound Recovery - Adsorption to plasticware (e.g., well plates, pipette tips).- Cellular metabolism by Caco-2 cells.- Compound instability in the assay buffer.- Reduce Non-Specific Binding: Use low-binding plates and pipette tips. Pre-saturating the wells with a solution of the compound may also help.- Inhibit Metabolism: While Caco-2 cells have limited metabolic activity, for highly metabolized compounds, co-incubation with a broad-spectrum metabolic inhibitor could be considered for mechanistic studies.- Assess Stability: Incubate the compound in the assay buffer under the same conditions but without cells to check for degradation.
Variable Transepithelial Electrical Resistance (TEER) Values - Inconsistent cell seeding density.- Variation in the age of the cell monolayer.- Presence of cytotoxic compounds or impurities.- Standardize Cell Culture: Maintain a consistent seeding density and use cell monolayers within a defined age range (e.g., 21-25 days post-seeding).- Monitor Monolayer Integrity: Measure TEER before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.- Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH) at the concentrations used in the permeability assay.

Section 4: Addressing Metabolic Stability

Understanding and mitigating metabolic liabilities is crucial for achieving adequate oral bioavailability.

Question 4: We suspect our this compound derivative is rapidly metabolized. What are the likely metabolic hotspots, and how can we improve its metabolic stability?

Answer: The chemical structure of your compound presents a few potential sites for metabolism. The tert-butyl group is a known site of oxidation by cytochrome P450 enzymes.[10] The pyrrolo[2,3-d]pyrimidine core itself can also be subject to metabolism.

To improve metabolic stability, consider the following:

  • Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound.[11][12] This will confirm if rapid metabolism is indeed a major issue.

  • Structural Modification: If the tert-butyl group is identified as a primary site of metabolism, medicinal chemistry efforts could be directed at replacing it with a more metabolically stable bioisostere.[10]

  • Scaffold Hopping: In some cases, modifying the core heterocyclic scaffold can improve metabolic stability while retaining desired activity. For instance, replacing a thienopyrimidine with a pyrrolopyrimidine has been shown to significantly improve metabolic stability in some cases.[13]

Visualizations and Protocols

Experimental Workflow for Enhancing Oral Bioavailability

G cluster_0 Initial Characterization cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Assessment A Compound Synthesis B Aqueous Solubility Determination A->B C In Silico Prediction (BCS Class) B->C D Particle Size Reduction C->D Low Solubility/Permeability E Amorphous Solid Dispersion C->E Low Solubility/Permeability F Lipid-Based Formulation C->F Low Solubility/Permeability G Co-crystal Screening C->G Low Solubility/Permeability H Dissolution Testing D->H E->H F->H G->H I Caco-2 Permeability Assay H->I J Metabolic Stability Assay I->J K Pharmacokinetic Study (Rodent) J->K Promising Candidate L Bioavailability Calculation K->L

Caption: A typical workflow for enhancing the oral bioavailability of a poorly soluble compound.

Troubleshooting Logic for Low Caco-2 Permeability

G Start Low Papp Observed Solubility Is compound soluble in transport buffer? Start->Solubility Efflux Is Efflux Ratio > 2? Solubility->Efflux Yes ImproveSolubility Improve Formulation (e.g., use co-solvent) Solubility->ImproveSolubility No Recovery Is recovery < 80%? Efflux->Recovery No InhibitEfflux Consider P-gp substrate; Use inhibitors for mechanistic studies Efflux->InhibitEfflux Yes TEER Is TEER stable? Recovery->TEER Yes InvestigateRecovery Check for non-specific binding, metabolism, or instability Recovery->InvestigateRecovery No CheckCytotoxicity Assess compound cytotoxicity TEER->CheckCytotoxicity No PermeabilityLimited Compound has inherently low permeability TEER->PermeabilityLimited Yes

Sources

Validation & Comparative

A Comparative Guide to the Kinase Inhibitory Potential of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a synthetic heterocyclic compound, in the context of established kinase inhibitors. As a member of the pyrrolo[2,3-d]pyrimidine family, this molecule is structurally positioned to interact with the ATP-binding site of various protein kinases, a mechanism central to the action of numerous targeted cancer therapies and anti-inflammatory agents.

The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine, the core component of ATP, making it a privileged structure for the design of ATP-competitive kinase inhibitors.[1] Strategic modifications to this core have yielded a multitude of potent and selective inhibitors targeting diverse kinase families.[2] This guide will delve into the structural rationale for the potential efficacy of this compound, compare its hypothesized target profile with that of well-known inhibitors, and provide detailed experimental protocols for its characterization.

The Structural Rationale: A Focus on the Pyrrolo[2,3-d]pyrimidine Scaffold

The efficacy and selectivity of kinase inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine core are heavily influenced by the nature of the substituents at its various positions.[3][4] The subject of this guide, this compound, possesses two key modifications:

  • The 4-Chloro Substituent : The chlorine atom at the C4 position is a common feature in many pyrrolo[2,3-d]pyrimidine-based kinase inhibitor precursors. It serves as a crucial synthetic handle for introducing a variety of functional groups through nucleophilic aromatic substitution, allowing for the exploration of the chemical space around the ATP-binding pocket to enhance potency and selectivity.[5][6]

  • The 2-tert-Butyl Group : The bulky tert-butyl group at the C2 position is predicted to occupy a hydrophobic pocket within the kinase ATP-binding site. The size and shape of this substituent can play a significant role in determining the inhibitor's selectivity profile. For instance, in the development of inhibitors for Protein Kinase B (PKB/Akt), a tert-butyl substitution was found to confer remarkable selectivity.[7]

Based on this structural analysis and the broader literature on pyrrolo[2,3-d]pyrimidine derivatives, it is plausible that this compound could exhibit inhibitory activity against kinases that have a prominent hydrophobic pocket adjacent to the adenine-binding region. Prominent among these are members of the Janus Kinase (JAK) family and the Src family of tyrosine kinases.

Comparative Efficacy: Benchmarking Against Established Inhibitors

While specific experimental data on the kinase inhibitory activity of this compound is not currently available in the public domain, we can construct a comparative framework using data from well-characterized inhibitors targeting the hypothesized kinase families. This allows for a projection of its potential efficacy and provides a roadmap for its experimental validation.

Janus Kinase (JAK) Family

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immunity and inflammation.[8] Several approved drugs, such as Tofacitinib and Ruxolitinib, are based on the pyrrolo[2,3-d]pyrimidine scaffold.

Table 1: Comparative IC50 Values of JAK Inhibitors

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)
This compound Data not availableData not availableData not availableData not availableHypothesized: JAK family
Tofacitinib112[9]20[9]1[9]Not ReportedPan-JAK (JAK3 preference)[8]
Ruxolitinib3.3[9]2.8[9]428[9]19[9]JAK1/JAK2[8]
Baricitinib5.9[9]5.7[9]>400[9]53[9]JAK1/JAK2[9]
Upadacitinib43[9]120[9]2,300[9]4,700[9]JAK1[9]
Filgotinib10[9]28[9]810[9]116[9]JAK1[9]
Src Family Kinases

The Src family of non-receptor tyrosine kinases (including Src, Lck, Fyn, and Yes) are involved in a multitude of cellular processes, such as proliferation, differentiation, and migration.[10] Their dysregulation is implicated in various cancers. Dasatinib is a potent inhibitor of this family.

Table 2: Comparative IC50 Values of Src Family Kinase Inhibitors

Inhibitorc-Src IC50 (nM)Lck IC50 (nM)Fyn IC50 (nM)Yes IC50 (nM)Primary Target(s)
This compound Data not availableData not availableData not availableData not availableHypothesized: Src family
Dasatinib<1[10]<1[10]<1[10]<1[10]BCR-ABL, Src family[7]
PP11705420Src family
PP2100455Src family

Note: IC50 values for PP1 and PP2 are from various sources and may have been determined under different assay conditions.

Key Signaling Pathways

To fully appreciate the potential impact of inhibiting these kinase families, it is essential to understand their roles in cellular signaling.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for cytokine signaling.[11] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 5. Phosphorylation STAT->Receptor pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Expression Nucleus->Gene 8. Transcription

Canonical JAK-STAT Signaling Pathway
Src Family Kinase Signaling

Src family kinases are key mediators downstream of various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins.[12] They play a pivotal role in activating multiple downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which are critical for cell growth and survival.[10]

Src_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinase RTK->Src 1. Activation Grb2_Sos Grb2/Sos Src->Grb2_Sos 2. Recruitment PI3K PI3K Src->PI3K 2. Activation Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Proliferation Cell Proliferation, Survival, Migration MAPK_Pathway->Proliferation Akt_Pathway->Proliferation

Simplified Src Family Kinase Signaling

Experimental Protocols for Efficacy Determination

To ascertain the inhibitory profile of this compound, a series of biochemical and cellular assays are required. The following protocols provide a framework for these investigations.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[3] This assay is suitable for high-throughput screening and IC50 determination.

Experimental Workflow:

ADP_Glo_Workflow Start Start Step1 1. Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor Start->Step1 Step2 2. Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) Step1->Step2 Step3 3. Incubate (40 min) Step2->Step3 Step4 4. Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase) Step3->Step4 Step5 5. Incubate (30-60 min) Step4->Step5 Step6 6. Measure Luminescence Step5->Step6 End End Step6->End

ADP-Glo™ Kinase Assay Workflow

Step-by-Step Protocol:

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.

  • Kinase Reaction Setup :

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2 µL of the target kinase (e.g., JAK2, c-Src) diluted in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Initiate the reaction by adding 2 µL of a mixture containing the kinase's substrate and ATP (at a concentration close to the Km for the specific kinase) in kinase buffer.

  • Reaction Incubation : Incubate the plate at room temperature for 60 minutes.

  • First Detection Step : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[4]

  • Second Incubation : Incubate the plate at room temperature for 40 minutes.[4]

  • Second Detection Step : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the luciferase and luciferin needed for the luminescence reaction.[4]

  • Third Incubation : Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Cellular Phosphorylation Assay)

This type of assay measures the ability of a compound to inhibit a kinase within a cellular context by quantifying the phosphorylation of a downstream substrate.

Step-by-Step Protocol:

  • Cell Culture and Plating : Culture a relevant cell line (e.g., a cell line known to be dependent on JAK or Src signaling) in appropriate media. Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis : After treatment, wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Phosphorylation :

    • The level of phosphorylation of a specific downstream target (e.g., pSTAT3 for the JAK pathway, pERK for a pathway downstream of Src) can be quantified using various methods, such as:

      • ELISA : Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody specific for the phosphorylated form.

      • Western Blotting : Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total protein.

      • In-Cell Western™/On-Cell Western : These are quantitative immunofluorescence-based assays performed directly in the microplate wells.

  • Data Analysis : Normalize the phosphorylated protein signal to the total protein signal for each treatment condition. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

While direct experimental evidence for the kinase inhibitory activity of this compound is yet to be reported, its chemical structure firmly places it within a class of compounds with proven efficacy as kinase inhibitors. The presence of a 2-tert-butyl group suggests a potential for selective interaction with kinases possessing a suitable hydrophobic pocket. The comparative data presented for established JAK and Src family kinase inhibitors provide a benchmark for the anticipated potency of this compound. The detailed experimental protocols outlined in this guide offer a clear path for researchers to elucidate its inhibitory profile and determine its therapeutic potential. Further investigation into the structure-activity relationships of 2-substituted pyrrolo[2,3-d]pyrimidines will undoubtedly pave the way for the development of novel and highly selective kinase inhibitors for a range of human diseases.[11]

References

  • Krystal, G. (2023). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700.
  • Thakur, V., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
  • Lowell, C. A. (2011). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harbor perspectives in biology, 3(3), a002377.
  • ResearchGate. (n.d.). JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. Retrieved from [Link]

  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
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  • Traves, P. G., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 15, 1395593.
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  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(12), 1916–1922.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry, 53(6), 2587–2601.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (2021). Sci-Hub.
  • Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds. (2013). The Journal of Steroid Biochemistry and Molecular Biology, 136, 33-37.
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  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (2014). Journal of Biomolecular Screening, 19(5), 719–728.
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  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(6), 2587-2601.
  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. (2018). ChemMedChem, 13(18), 1896–1901.
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  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry, 24(27), 3001-3023.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(12), 1916-1922.
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  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021). Molecules, 26(21), 6489.

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Validating 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a Selective RET Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of RET Kinase in Oncology and the Quest for Selectivity

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a crucial mediator of cell growth, differentiation, and survival.[1] While essential for normal development, aberrant RET activation through mutations or chromosomal rearrangements is a key oncogenic driver in a subset of cancers, notably non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3] These alterations lead to constitutive kinase activity, fueling downstream signaling cascades like RAS/MAPK and PI3K/AKT, which promote uncontrolled cell proliferation and tumor growth.[4]

The clinical success of highly selective RET inhibitors such as Selpercatinib and Pralsetinib has transformed the treatment landscape for patients with RET-altered cancers, offering significant improvements in response rates and durability over previous multi-kinase inhibitors.[5][6] This success underscores the therapeutic importance of potent and selective RET inhibition.

This guide provides a comprehensive framework for the preclinical validation of a novel therapeutic candidate, 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (herein referred to as Compound-X), which belongs to a promising class of kinase inhibitors.[7] We will objectively compare its hypothetical, yet scientifically plausible, performance metrics against the FDA-approved inhibitors Selpercatinib and Pralsetinib, supported by detailed experimental protocols and data interpretation.

The Candidate: this compound (Compound-X)

The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[8] Its structural features allow for targeted modifications to optimize potency and selectivity. Compound-X represents a lead candidate from this class, designed to target the ATP-binding pocket of the RET kinase. The tert-butyl group is hypothesized to confer specific interactions within the kinase domain, while the chloro-substituent provides a reactive handle for further chemical modification if needed, a common strategy in drug development.[9][10]

A Multi-Pillar Approach to Preclinical Validation

Validating a novel kinase inhibitor requires a rigorous, multi-step process to characterize its biochemical activity, cellular efficacy, and in vivo therapeutic potential. Our validation workflow is designed to build a comprehensive data package, moving from direct target engagement to complex biological systems.

G cluster_0 Phase 1: Biochemical & Cellular Validation cluster_1 Phase 2: In Vivo Efficacy P1 Biochemical Kinase Assay (IC50 Determination) P2 Cellular Potency Assay (GI50 in RET-driven Cells) P1->P2 Confirms cell permeability & on-target effect P3 Target Engagement Assay (Western Blot for pRET) P2->P3 Validates mechanism of action P4 Tumor Xenograft Model (Efficacy & Tolerability) P3->P4 Proceed to in vivo if potent & selective

Caption: A streamlined workflow for validating a novel RET inhibitor.

Pillar 1: Direct Target Inhibition - Biochemical Kinase Assays

Causality: The foundational step is to determine if Compound-X directly inhibits the enzymatic activity of the RET kinase. This is quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to reduce kinase activity by 50%. We must test against both wild-type (WT) RET and clinically relevant mutants, such as the V804M "gatekeeper" mutation, which can confer resistance to some inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[11][12]

  • Reagent Preparation :

    • Prepare a 2X solution of recombinant human RET kinase (WT or mutant) in kinase reaction buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at the Km concentration for RET in the same buffer.

    • Prepare serial dilutions of Compound-X, Selpercatinib, and Pralsetinib in DMSO, followed by a final dilution in kinase buffer. Include a DMSO-only control.

  • Assay Procedure (384-well plate format) :

    • Add 1 µL of each inhibitor dilution or DMSO control to the wells.

    • Add 2 µL of the 2X RET kinase solution to each well.

    • Add 2 µL of the 2X substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Comparative Data: Biochemical Potency
CompoundRET (Wild-Type) IC50 (nM)RET (V804M Mutant) IC50 (nM)
Compound-X (Hypothetical) 1.2 3.5
Selpercatinib0.66.0
Pralsetinib0.40.5

Note: Data for Selpercatinib and Pralsetinib are representative values from published literature.

Insight: The hypothetical data for Compound-X demonstrates potent, low-nanomolar inhibition of wild-type RET, comparable to the established drugs. Importantly, it maintains strong activity against the V804M gatekeeper mutant, suggesting it could be effective in a resistance setting.

Pillar 2: Cellular Efficacy and On-Target Activity

Causality: Potent biochemical inhibition must translate into effective growth inhibition in cancer cells that are dependent on RET signaling. This step validates that the compound can penetrate cell membranes, engage its target in a complex cellular environment, and elicit a biological response.

Part A: Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells harboring RET fusions (e.g., KIF5B-RET in NSCLC cell lines like LC-2/ad) or RET mutations (e.g., M918T in medullary thyroid cancer cell lines like TT).

  • Cell Plating : Seed RET-dependent cancer cells (e.g., LC-2/ad) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with a range of concentrations of Compound-X, Selpercatinib, and Pralsetinib for 72 hours. Include DMSO-treated cells as a control.

  • Lysis and Signal Generation : Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Measurement : Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis : Normalize the data to the DMSO-treated cells (100% viability) and calculate the GI50 (concentration for 50% growth inhibition).

Part B: Target Engagement via Western Blot

To confirm that the observed growth inhibition is a direct result of RET kinase inhibition, we must measure the phosphorylation status of RET and its key downstream effectors. A successful inhibitor should decrease the phosphorylation of RET (p-RET) at key autophosphorylation sites (e.g., Tyr905).

  • Cell Treatment and Lysis : Treat RET-dependent cells with the inhibitors at concentrations around their GI50 values for 2-4 hours. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-RET (Tyr905), total RET, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to assess the reduction in RET phosphorylation.

G cluster_pathway RET Signaling Cascade cluster_downstream Downstream Effectors RET RET Receptor pRET p-RET (Active) RET->pRET Ligand Binding or Oncogenic Mutation RAS RAS/MAPK Pathway pRET->RAS PI3K PI3K/AKT Pathway pRET->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Compound-X Inhibitor->pRET Blocks Autophosphorylation

Caption: Inhibition of the RET signaling pathway by Compound-X.

Comparative Data: Cellular Potency and Target Modulation
CompoundLC-2/ad (KIF5B-RET) GI50 (nM)TT (M918T) GI50 (nM)p-RET Inhibition at 100 nM
Compound-X (Hypothetical) 8.5 12.1 >95%
Selpercatinib6.07.0>95%
Pralsetinib3.04.0>95%

Insight: Compound-X demonstrates potent single-digit to low double-digit nanomolar growth inhibition in RET-driven cancer cell lines. The accompanying Western blot data (not shown, but summarized in the table) would confirm that this cellular activity is mechanism-based, showing a near-complete shutdown of RET signaling at concentrations achievable in vitro.

Pillar 3: In Vivo Therapeutic Efficacy

Causality: The ultimate preclinical test is whether the inhibitor can safely and effectively control tumor growth in a living organism. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating in vivo efficacy.

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
  • Model Establishment : Subcutaneously implant LC-2/ad cells into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Compound-X, Selpercatinib).

  • Dosing and Monitoring : Administer the compounds orally, once daily, at pre-determined doses. Measure tumor volume with calipers and monitor animal body weight (as a measure of tolerability) three times per week.

  • Endpoint : Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined maximum size. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-RET) to confirm target engagement in vivo.

  • Data Analysis : Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Comparative Data: In Vivo Efficacy
Compound (Dose)Tumor Growth Inhibition (TGI)Body Weight Change
Compound-X (30 mg/kg, PO, QD) 92% +2%
Selpercatinib (30 mg/kg, PO, QD)95%+1%
Vehicle0%+3%

Insight: In this hypothetical xenograft study, Compound-X induced significant tumor growth inhibition, nearly matching the efficacy of the approved agent Selpercatinib. Crucially, this was achieved without significant impact on animal body weight, indicating good tolerability at an efficacious dose.

Conclusion and Future Directions

The comprehensive validation workflow presented here provides strong hypothetical evidence for This compound (Compound-X) as a potent, selective, and orally bioavailable RET inhibitor. Its performance in biochemical, cellular, and in vivo assays is comparable to the highly effective, FDA-approved therapies Selpercatinib and Pralsetinib.

This guide demonstrates a rigorous, self-validating system for assessing novel kinase inhibitors. Each stage builds upon the last, from confirming direct enzyme inhibition to demonstrating mechanism-based anti-proliferative activity in cells, and culminating in well-tolerated tumor regression in animal models. Based on this data, Compound-X would be considered a strong candidate for further preclinical development, including formal toxicology studies and IND-enabling research.

References

  • Regua, A. T., Najjar, M., & Lo, H. W. (2022). RET signaling pathway and RET inhibitors in human cancer. Signal Transduction and Targeted Therapy. Available at: [Link][2][3]

  • National Cancer Institute (2023). Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers. National Cancer Institute. Available at: [Link]

  • Everyone.org. Retsevmo (selpercatinib) vs Gavreto (pralsetinib). Available at: [Link][5]

  • Gainor, J. F. (2020). Pralsetinib and Selpercatinib Expand the RET+ NSCLC Paradigm. OncLive. Available at: [Link][6]

  • Wells, S. A., & Santoro, M. (2010). Targeting RET Receptor Tyrosine Kinase Activation in Cancer. Clinical Cancer Research. Available at: [Link][1]

  • Plaza-Menacho, I. (2010). The RET signaling pathway: Linking developmental and neoplastic roles. Cancer Research. Available at: [Link]

  • Ito, S., & Tanimura, H. (2021). RET receptor signaling: Function in development, metabolic disease, and cancer. Genes & Genetic Systems. Available at: [Link][4]

  • Brown, A. W., & Kumar, D. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available at: [Link]

  • ResearchGate. Western blot analysis of RET protein and associated signaling in NIH3T3... Available at: [Link]

  • Germano, S. et al. (2011). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Methods in Molecular Biology. Available at: [Link]

  • ACS Publications. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][7]

  • National Institutes of Health. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Library of Medicine. Available at: [Link][8]

  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. Available at: [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link][9]

  • ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: [Link][10]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available at: [Link]

  • Ichor Life Sciences. Xenograft Mouse Models. Available at: [Link]

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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities or confounding experimental results. This guide provides an in-depth, technical comparison of kinase inhibitor selectivity, centered on the promising scaffold, 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. We will explore not just the "what" but the "why" of experimental design, offering a framework for rigorous cross-reactivity profiling.

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in kinase inhibitor design, recognized as a deaza-isostere of adenine, the phosphate-carrying component of ATP.[1][2] This structural mimicry makes it an effective starting point for competitive inhibitors of a wide range of kinases.[2] Indeed, derivatives of this scaffold have been developed to target various kinases, including RET, Aurora kinases, and p21-activated kinase 4 (PAK4).[3][4][5] Given this promiscuity, a comprehensive understanding of the selectivity of any new derivative, such as this compound, is not just advantageous—it is essential.

The Imperative of Kinase Selectivity Profiling

Kinase inhibitors are rarely, if ever, completely specific for a single target. The high degree of structural conservation in the ATP-binding site across the human kinome makes cross-reactivity a significant challenge. A "dirty" compound with multiple targets can be a source of unexpected toxicity in a therapeutic context or can muddy the interpretation of experimental results in a research setting. Conversely, for certain indications like cancer, multi-targeted kinase inhibitors can be beneficial.[6][7] Therefore, early and comprehensive profiling of a compound's activity across a broad panel of kinases is a critical step in its development.

This guide will use this compound as a case study to illustrate the process of generating and interpreting a kinase cross-reactivity profile. We will compare its hypothetical profile against two well-characterized kinase inhibitors, Sunitinib (a multi-kinase inhibitor) and a hypothetical highly selective inhibitor, "Compound X," to highlight the spectrum of selectivity profiles encountered in drug discovery.

Designing a Robust Kinase Profiling Experiment

A self-validating experimental design is crucial for generating trustworthy data. Here, we outline a typical workflow for kinase profiling, emphasizing the rationale behind each step.

G cluster_0 Pre-Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation Compound Preparation Compound Preparation Kinase Panel Selection Kinase Panel Selection Compound Preparation->Kinase Panel Selection Assay Format Selection Assay Format Selection Kinase Panel Selection->Assay Format Selection Primary Screen (Single Concentration) Primary Screen (Single Concentration) Assay Format Selection->Primary Screen (Single Concentration) IC50 Determination (Dose-Response) IC50 Determination (Dose-Response) Primary Screen (Single Concentration)->IC50 Determination (Dose-Response) Data Normalization Data Normalization IC50 Determination (Dose-Response)->Data Normalization Selectivity Scoring Selectivity Scoring Data Normalization->Selectivity Scoring Comparative Analysis Comparative Analysis Selectivity Scoring->Comparative Analysis

Figure 1: A generalized workflow for kinase inhibitor profiling.
Experimental Protocol: Profiling Against a Kinase Panel

This protocol outlines a typical fluorescence-based kinase assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of kinase buffer.

    • Add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a mixture of the kinase and a fluorescently labeled peptide substrate.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure a competitive binding assessment.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a stop solution containing EDTA.

    • Measure the fluorescence signal on a suitable plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Comparative Kinase Selectivity Profiles

To illustrate the interpretation of profiling data, the following table presents hypothetical results for our compound of interest against a representative panel of kinases, compared with Sunitinib and the selective "Compound X."

Kinase TargetThis compound (IC50, nM)Sunitinib (IC50, nM)"Compound X" (IC50, nM)
Primary Target(s)
RET550>10,000
VEGFR2259>10,000
Selected Off-Targets
KDR15015>10,000
EGFR800200>10,000
Itk4501,500>10,000
Aurora A>10,000250>10,000
PAK495500>10,000
JAK12,500300>10,000
JAK21,800150>10,000
JAK33,000400>10,000
CDK2600100>10,000
Selectivity Score (S-Score) CalculatedCalculatedCalculated

Note: Data for this compound and "Compound X" are illustrative. Sunitinib data is representative of its known profile.

Interpreting the Data: A Comparative Discussion

The hypothetical data above paints a picture of this compound as a potent inhibitor of RET and VEGFR2, with moderate activity against PAK4 and KDR. This profile is consistent with the general activities of the broader pyrrolo[2,3-d]pyrimidine scaffold, which has been shown to be a versatile starting point for inhibitors of these kinases.[3][5]

In comparison, Sunitinib demonstrates a much broader spectrum of activity, potently inhibiting multiple kinases across different families. This is a classic example of a multi-kinase inhibitor. "Compound X," on the other hand, represents an idealized highly selective inhibitor, with activity confined to a single target (not shown in this panel).

The choice between a selective versus a multi-targeted inhibitor is entirely dependent on the therapeutic goal. For a disease driven by a single, well-defined kinase, a highly selective compound like "Compound X" would be ideal to minimize off-target effects. However, for complex diseases like cancer, where multiple signaling pathways are often dysregulated, a multi-targeted agent like Sunitinib can be more effective.

Our lead compound, this compound, with its potent inhibition of a few related kinases, could represent a desirable "sweet spot" for certain applications, potentially offering a powerful therapeutic effect with a more manageable side-effect profile than a broadly acting inhibitor.

Visualizing Kinase Selectivity

A common way to visualize kinase selectivity is through a dendrogram, where the kinase families are clustered by sequence homology. The potency of the inhibitor against each kinase is then represented, for example, by the size of a circle.

G center Kinome RET RET center->RET VEGFR2 VEGFR2 center->VEGFR2 KDR KDR center->KDR EGFR EGFR center->EGFR Itk Itk center->Itk JAK1 JAK1 center->JAK1 JAK2 JAK2 center->JAK2 JAK3 JAK3 center->JAK3 PAK4 PAK4 center->PAK4 Aurora_A Aurora A center->Aurora_A CDK2 CDK2 center->CDK2

Figure 2: Illustrative kinome selectivity of this compound.

In this diagram, the size and color of the nodes represent the potency of inhibition, with larger, redder circles indicating higher potency (lower IC50) and smaller, greener circles indicating lower potency. This provides an at-a-glance understanding of the compound's selectivity profile.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As we have demonstrated, a thorough understanding of a compound's cross-reactivity profile is essential for its successful development. By employing rigorous, well-designed kinase profiling assays and careful data analysis, researchers can gain critical insights into the therapeutic potential and possible liabilities of their compounds.

Further studies on this particular molecule would involve cellular assays to confirm on-target activity and assess off-target effects in a more physiologically relevant context. Ultimately, the goal is to build a comprehensive biological profile that can guide the optimization of this promising scaffold into a valuable research tool or a novel therapeutic agent.

References

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021).
  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). (2019). PubMed.
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A Structural Dissection: Positioning 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine within the Landscape of ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted therapies in oncology and beyond has cemented protein kinases as paramount targets for drug discovery. Their deregulation is a common driver of various pathologies, making the design of specific inhibitors a cornerstone of modern medicinal chemistry. The vast majority of these inhibitors function by competing with the endogenous ligand, adenosine triphosphate (ATP), for binding within the kinase catalytic domain. This guide provides a detailed structural comparison of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a representative of the burgeoning pyrrolo[2,3-d]pyrimidine class, with established ATP-competitive inhibitors, offering insights for researchers and drug development professionals.

The ATP-Binding Pocket: A Conserved Target with Opportunities for Selectivity

Protein kinases, despite their diversity in substrate specificity and regulation, share a structurally conserved ATP-binding site at the interface of their N- and C-terminal lobes.[1][2] This pocket can be broadly divided into the adenine region, the sugar pocket, and the phosphate-binding region. ATP-competitive inhibitors primarily exploit the adenine region, which is characterized by a "hinge" sequence of amino acids that forms crucial hydrogen bonds with the adenine ring of ATP.[3][4][5] While the overall architecture is conserved, subtle variations in the amino acid residues lining this pocket, particularly in the hydrophobic regions and the "gatekeeper" residue that controls access to a deeper hydrophobic pocket, provide the basis for designing selective inhibitors.[1][6][7][8]

Most kinase inhibitors are classified based on the conformational state of the kinase to which they bind. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent allosteric site.[1][8][9] This distinction is critical as it dictates the inhibitor's binding mode and potential for selectivity.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Motif

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a bioisostere of adenine, the nitrogenous base of ATP.[10][11] This inherent structural mimicry makes it an excellent starting point for the design of ATP-competitive kinase inhibitors.[11][12] Several successful kinase inhibitors, including tofacitinib and baricitinib, are built upon this scaffold, highlighting its clinical relevance.[13]

Our focus, this compound, presents key structural features for analysis:

  • The Pyrrolo[2,3-d]pyrimidine Core: This bicyclic system is designed to mimic the adenine ring of ATP and form hydrogen bonds with the kinase hinge region.

  • The 2-tert-Butyl Group: This bulky, hydrophobic group is positioned to occupy a hydrophobic pocket adjacent to the adenine-binding region. The size and shape of this pocket vary among kinases, offering a key determinant for inhibitor selectivity.

  • The 4-Chloro Group: This substituent serves as a reactive handle for further chemical modification, allowing for the exploration of different side chains to optimize potency and selectivity. It can also engage in halogen bonding or other non-covalent interactions within the ATP-binding site.

A Comparative Structural Analysis with Known ATP-Competitive Inhibitors

To understand the potential of this compound as a kinase inhibitor scaffold, we will compare its structural features with those of well-established ATP-competitive inhibitors from different chemical classes.

Quinazoline-Based Inhibitors: Gefitinib and Erlotinib

Gefitinib and Erlotinib are Type I inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and share a common 4-anilinoquinazoline scaffold.[][15][16][17][18][19][20][21][22][23]

  • Hinge Binding: The quinazoline core of both inhibitors forms a critical hydrogen bond with the hinge region of EGFR, mimicking the interaction of the adenine ring of ATP.[22] Similarly, the N1 and N7 atoms of the pyrrolo[2,3-d]pyrimidine core in our compound of interest are poised to form analogous hydrogen bonds.

  • Hydrophobic Pocket Occupancy: The 3-chloro-4-fluoroaniline moiety of gefitinib and the 3-ethynylphenylamino group of erlotinib project into the hydrophobic pocket near the gatekeeper residue.[][17][18] The tert-butyl group at the C2 position of this compound is designed to fulfill a similar role, with its bulky nature potentially conferring selectivity for kinases with a larger hydrophobic pocket.

Multi-Targeted Inhibitors: Dasatinib and Staurosporine

Dasatinib is a potent, multi-targeted inhibitor that binds to the active conformation of several kinases, including BCR-Abl and Src family kinases.[24][25][26][27][28] Staurosporine, a natural product, is a broad-spectrum kinase inhibitor known for its high affinity but poor selectivity.[29][30][31][32][33]

  • Diverse Scaffolds, Convergent Interactions: Dasatinib possesses a more complex aminothiazole-based scaffold, while staurosporine has a rigid, polycyclic indolocarbazole structure.[24][30][31] Despite their structural diversity, both molecules effectively occupy the ATP binding site and form hydrogen bonds with the hinge region.[24][29] This highlights the principle that different chemical scaffolds can achieve similar modes of ATP-competitive inhibition. The pyrrolo[2,3-d]pyrimidine core offers a less complex, more synthetically tractable alternative for achieving this crucial hinge interaction.

  • Exploiting Hydrophobicity: Dasatinib's 2-chloro-6-methylphenyl group and the hydrophobic core of staurosporine demonstrate the importance of interactions with hydrophobic residues within the kinase domain for achieving high potency.[26][31] The tert-butyl group of this compound is a deliberate design element to leverage these hydrophobic interactions for improved binding affinity.[6][7][34][35]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. It is important to note that IC50 values are highly dependent on the experimental conditions, particularly the concentration of ATP used in the assay.[36][37][38][39][40]

InhibitorTarget Kinase(s)Core ScaffoldIC50 (nM)
Gefitinib EGFRQuinazoline2-37
Erlotinib EGFRQuinazoline2
Dasatinib BCR-Abl, Src familyAminothiazole<1 - 16
Staurosporine Broad Spectrum (PKC, etc.)Indolocarbazole0.7 - 20

Note: IC50 values are approximate and can vary significantly based on the specific kinase isoform and assay conditions.

The development of this compound-based inhibitors would involve synthesizing a library of analogs and screening them against a panel of kinases to determine their IC50 values and selectivity profiles.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol outlines a standard method for determining the IC50 of a test compound against a specific protein kinase.

Objective: To measure the extent to which a test compound inhibits the phosphorylation of a substrate by a specific kinase.

Principle: The assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) into a specific substrate peptide or protein. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.[41][42]

Materials:

  • Purified recombinant kinase

  • Specific substrate peptide or protein

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., this compound analogs) dissolved in DMSO

  • Phosphocellulose filter paper

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Set up the kinase reaction in a microcentrifuge tube or 96-well plate by adding the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the filter paper and place it in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Structural Relationships

ATP_Competitive_Inhibition cluster_kinase Kinase Domain ATP_Site ATP Binding Site Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket ATP ATP ATP->Hinge H-Bonds Inhibitor ATP-Competitive Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions

Caption: General mechanism of ATP-competitive inhibition.

Structural_Comparison Scaffold Core Scaffold Hinge Binding Motif Hydrophobic Group PyrroloPyrimidine This compound Pyrrolo[2,3-d]pyrimidine tert-Butyl Quinazoline Gefitinib / Erlotinib Quinazoline Substituted Aniline MultiTargeted Dasatinib Aminothiazole Substituted Phenyl NaturalProduct Staurosporine Indolocarbazole Polycyclic Core

Caption: Structural comparison of inhibitor scaffolds.

Kinase_Inhibition_Workflow Start Compound Synthesis (e.g., Pyrrolo[2,3-d]pyrimidine analogs) Screening In Vitro Kinase Assay (e.g., Radiometric Assay) Start->Screening Data_Analysis IC50 Determination Screening->Data_Analysis Selectivity Kinase Selectivity Profiling Data_Analysis->Selectivity Optimization Structure-Activity Relationship (SAR) and Lead Optimization Selectivity->Optimization End Candidate for Further Preclinical Development Optimization->End

Caption: Workflow for assessing kinase inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel ATP-competitive kinase inhibitors. Its inherent structural similarity to adenine provides a strong foundation for hinge binding, while the strategically positioned tert-butyl group offers a means to achieve selectivity through interactions with the hydrophobic pocket. By understanding the structural principles gleaned from established inhibitors like the quinazolines and multi-targeted agents, medicinal chemists can rationally design and synthesize focused libraries of pyrrolo[2,3-d]pyrimidine derivatives. Rigorous in vitro screening and subsequent structure-activity relationship studies will be crucial in identifying potent and selective clinical candidates for a new generation of targeted therapies.

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confirming the binding mode of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine through crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Confirming the Binding Mode of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone.[1] Its derivatives are pivotal in targeting a range of kinases implicated in diseases from cancer to inflammatory disorders. The specific compound, this compound, represents a key intermediate, where the tert-butyl group can probe hydrophobic pockets and the reactive chloro- group allows for diverse functionalization.

Unambiguously determining how such a ligand engages its protein target is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for confirming the binding mode of this compound, with a primary focus on the gold-standard technique: X-ray crystallography. We will explore not only the "how" but the critical "why" behind experimental choices, comparing the rich, atomic-level detail from crystallography with the valuable, often complementary, insights from Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking.

Part 1: The Gold Standard - X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution snapshot of a protein-ligand complex, revealing the precise orientation, conformation, and atomic interactions that govern binding.[2][3] This static picture is the foundation for structure-based drug design, allowing for rational optimization of a lead compound.

The path to a crystal structure is a multi-step process, where success in one stage is contingent upon the last. The following protocol is a robust, field-proven workflow for obtaining a protein-ligand complex structure.

XRay_Workflow cluster_upstream Upstream Processing cluster_crystallization Crystallization cluster_downstream Downstream Processing P_Expression 1. Target Protein Expression & Purification P_QC 2. Protein Quality Control (SDS-PAGE, SEC) P_Expression->P_QC Cryst_Screen 3. Apo Crystal Screen (Vapor Diffusion) P_QC->Cryst_Screen Co_Cryst Co-Crystallization (Protein + Ligand) Cryst_Screen->Co_Cryst Two Approaches Soaking Soaking (Apo Crystal + Ligand) Cryst_Screen->Soaking Two Approaches Cryo 4. Crystal Harvesting & Cryo-protection Co_Cryst->Cryo Soaking->Cryo Data_Collection 5. X-ray Diffraction Data Collection (Synchrotron) Cryo->Data_Collection Structure_Solution 6. Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement 7. Model Building & Refinement Structure_Solution->Refinement Validation 8. Structure Validation & Deposition (PDB) Refinement->Validation

Caption: High-level workflow for protein-ligand X-ray crystallography.

Detailed Protocol:

  • Protein Production & QC:

    • Expression: Express the target kinase domain (e.g., in E. coli or insect cells) with a suitable purification tag (e.g., His6-tag). High yield and solubility are critical.

    • Purification: Utilize affinity chromatography followed by size-exclusion chromatography (SEC). The goal is >95% purity and a monodisperse protein sample, which is crucial for successful crystallization.

    • Causality: Aggregated or impure protein will almost certainly inhibit crystal formation. The final SEC step is a non-negotiable quality gate.

  • Crystallization of the Complex: There are two primary routes to obtaining a protein-ligand complex crystal.[4][5]

    • Co-crystallization:

      • Incubate the purified protein with a 5- to 10-fold molar excess of this compound for several hours.[4] The ligand is typically dissolved in a compatible solvent like DMSO.

      • Set up crystallization trials (e.g., sitting-drop vapor diffusion) using commercial screens.

      • Insight: This method is often necessary if ligand binding induces a significant conformational change in the protein that is required for crystal packing.[6]

    • Soaking:

      • First, obtain high-quality crystals of the apo (unliganded) protein.

      • Prepare a "soaking solution" containing the crystallization condition buffer supplemented with the ligand. The final DMSO concentration should ideally be kept below 5-10% to avoid crystal damage.

      • Transfer an apo crystal into the soaking solution for a duration ranging from minutes to overnight.

      • Insight: Soaking is often simpler and more efficient if a robust apo crystal system is already established.[5][7] It requires a crystal form with solvent channels that allow the ligand to access the binding site.[7]

  • Data Collection and Processing:

    • Cryo-protection: Before flash-cooling in liquid nitrogen, crystals must be briefly transferred to a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice crystal formation, which would destroy the crystal lattice. This solution must also contain the ligand to prevent it from diffusing out.[4]

    • Diffraction: Collect diffraction data at a synchrotron beamline. Room-temperature data collection is emerging but cryogenic (100 K) collection remains standard as it mitigates radiation damage.[8][9]

    • Data Processing: Use software (e.g., XDS, HKL2000) to integrate the diffraction spots and scale the data, yielding a file of reflection intensities.

  • Structure Solution and Refinement:

    • Phase Determination: If a previously determined structure of the protein exists, molecular replacement (MR) can be used to solve the phase problem.

    • Model Building: An initial electron density map is calculated. The protein model is built into this density. A key step is identifying the "difference density" (Fo-Fc map), which is residual electron density not accounted for by the protein model. For a successful complex, this density should clearly match the shape of this compound.

    • Refinement: The atomic model is iteratively adjusted to improve its fit to the experimental data and to ideal stereochemical parameters.[10]

    • Validation: The final model is rigorously checked for geometric quality and fit to the data before deposition in the Protein Data Bank (PDB).[10]

The final refined structure provides definitive evidence of the binding mode. For this compound, one would analyze:

  • Hinge-Binding: The pyrrolo[2,3-d]pyrimidine core is a classic "hinge-binder." The electron density should confirm hydrogen bonds between the N1 and N7-H of the scaffold and the backbone amide and carbonyl of the kinase hinge region.

  • Hydrophobic Interactions: The tert-butyl group should be clearly positioned within a hydrophobic pocket, with its electron density well-defined.

  • Solvent Exposure: The 4-chloro position is the vector for further synthesis. Its position in the crystal structure—whether it points towards solvent or a specific protein residue—is critical for guiding the next steps in medicinal chemistry.

Part 2: Alternative and Complementary Techniques

While crystallography is definitive, it is not always feasible or may provide an incomplete picture, especially regarding dynamics.[11][12] Other techniques provide valuable, often orthogonal, information.

Techniques_Comparison cluster_main Binding Mode Determination Methods Cryst X-ray Crystallography (High-Res Static Structure) NMR NMR Spectroscopy (Solution-State Dynamics & Epitope) Cryst->NMR Complementary: Static vs. Dynamic View Docking Computational Docking (Predictive Model) Cryst->Docking Validation: Experiment vs. Prediction NMR->Docking Guidance: Restraints for Calculation

Caption: Relationship between key binding mode determination techniques.

NMR spectroscopy analyzes protein-ligand interactions in solution, providing data under near-physiological conditions.[13] It is particularly powerful for studying weak or transient interactions.[14][15]

  • Key Techniques:

    • Chemical Shift Perturbation (CSP): Also known as HSQC titration, this method monitors changes in the protein's backbone amide signals upon ligand titration. The residues showing significant shifts map the ligand's binding site on the protein surface.

    • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons on the ligand are in close contact with the protein, effectively mapping the "binding epitope" of the small molecule.

    • Nuclear Overhauser Effect (NOE): Intermolecular NOEs can provide distance constraints between specific ligand and protein protons, which can be used to build a high-resolution model of the complex in solution.[16]

  • Expert Insight: While CSP confirms the binding site, STD NMR is more direct for our specific question. It would confirm that both the tert-butyl group and the heterocyclic core are buried in the protein, validating the key interaction points. Combining NMR-derived distance restraints with computational docking can produce highly reliable structural models.[13][16]

Molecular docking uses algorithms to predict the preferred orientation and conformation of a ligand within a protein's binding site.[17][18] It has become an essential predictive tool in drug design.[11]

  • Workflow:

    • Prepare a high-quality structure of the target protein (often from crystallography).

    • Generate a low-energy 3D conformation of the ligand.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to sample a vast number of possible poses within the binding site.

    • A scoring function ranks the poses to predict the most likely binding mode.[17]

  • Expert Insight: Docking is a predictive, not an experimental, method. Its accuracy is highly dependent on the quality of the protein structure and the sophistication of the scoring function.[18] It is most powerful when used prospectively to generate hypotheses or retrospectively to rationalize SAR, but it should always be validated by experimental data. A common pitfall is to treat a high-scoring docking pose as fact without empirical confirmation.

Part 3: Comparative Analysis

Choosing the right method depends on the specific research question, available resources, and the stage of the drug discovery project.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Docking
Information Type High-resolution 3D structureBinding site mapping, dynamics, kineticsPredicted 3D pose, binding energy score
Resolution Atomic (~1.5-3.0 Å)Residue-level or lowerTheoretical (model-dependent)
Key Strength Unambiguous atomic detail of interactionsSolution-state analysis, dynamic information[19]High throughput, predictive power, low cost[11]
Key Limitation Requires well-diffracting crystals; static picture[8]Protein size limitations; complex data analysisNot experimental proof; scoring function inaccuracies[18]
Protein Requirement High (mg), >95% purityHigh (mg), isotope labeling often neededNone (requires a 3D structure file)
Ligand Affinity Best for moderate to high affinityExcellent for weak to moderate affinity[14]Applicable across all affinities
Conclusion

For definitively confirming the binding mode of this compound, X-ray crystallography remains the unequivocal gold standard . It provides the precise, atomic-level roadmap required for rational, structure-guided drug design. The detailed interactions it reveals—from the critical hinge-binding hydrogen bonds to the positioning of the tert-butyl group and the solvent-facing chloro moiety—offer direct and actionable insights for ligand optimization.

However, a robust drug discovery program wisely integrates multiple techniques. NMR spectroscopy offers an essential solution-state perspective, confirming that the interactions observed in the crystal lattice persist in a more dynamic, physiological environment.[13] Computational docking serves as a powerful predictive engine, enabling the rapid screening of virtual modifications and helping to prioritize synthetic efforts.[17] Ultimately, the synergy of these methods provides the most comprehensive and trustworthy understanding of a ligand's behavior, accelerating the journey from a promising scaffold to a clinical candidate.

References

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  • Hrabalova, K., et al. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio.
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  • Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology.
  • Kurkcuoglu, Z., & Doruker, P. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences.
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  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
  • Braisted, A. C., et al. (2003). Binding of small molecules to an adaptive protein–protein interface. Proceedings of the National Academy of Sciences.
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A Comparative Analysis of the Pharmacokinetic Properties of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, bearing a structural resemblance to the purine core of ATP. This mimicry allows for the design of potent kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various cancers and inflammatory diseases.[1][2] The strategic modification of this scaffold is crucial for enhancing selectivity, potency, and, importantly, the pharmacokinetic properties that govern a drug's efficacy and safety profile.[1] This guide provides a comparative analysis of the pharmacokinetic properties of analogues of 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of numerous biologically active compounds. Our focus will be on elucidating the structure-pharmacokinetic relationships to inform the design of next-generation therapeutics.

The Critical Role of Pharmacokinetics in Drug Discovery

The journey of a drug from administration to its target site and subsequent elimination from the body is dictated by its pharmacokinetic profile, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). A promising lead compound with excellent in vitro potency can fail in clinical trials due to poor oral bioavailability, rapid metabolism, or unfavorable distribution. Therefore, a thorough understanding and optimization of the ADME properties of drug candidates, such as the this compound analogues, are paramount for successful drug development.

Comparative Pharmacokinetic Profiles of Representative Analogues

While direct comparative pharmacokinetic data for a series of this compound analogues is not available in a single study, we can synthesize findings from various sources to draw meaningful comparisons. The following table summarizes key pharmacokinetic parameters of representative pyrrolo[2,3-d]pyrimidine derivatives, highlighting the impact of structural modifications.

Compound Key Structural Features Pharmacokinetic Parameters Source
Compound 31r Quinoxaline substitution at the 4-positionOral Bioavailability (F): 24% Metabolic Stability (T1/2): 5.9 hours (in vitro)[3]
BKI 1597 2-ethoxyquinolin-6-yl at R1 and a t-butyl group at R2Plasma Protein Binding: 80% (mouse)[4]
Compound 9u Not specified in abstractOral Bioavailability (F): 59.5% Elimination Half-life (T1/2): 2.06 hoursSemantic Scholar
Analog 6 2,4-disubstituted pyrrolo[2,3-d]pyrimidineAcceptable ADME and PK properties, brain permeable[5]

Note: The data presented is from different studies and preclinical species, and therefore direct comparison should be made with caution.

From this data, we can infer several key structure-pharmacokinetic relationships:

  • Oral Bioavailability: The oral bioavailability of pyrrolo[2,3-d]pyrimidine derivatives can vary significantly, from moderate (24% for Compound 31r) to high (59.5% for Compound 9u). This highlights the profound impact of substituent groups on absorption.

  • Metabolic Stability: Compound 31r demonstrates good metabolic stability with a half-life of 5.9 hours in vitro, suggesting that the scaffold is amenable to modifications that resist rapid metabolic clearance.[3]

  • Plasma Protein Binding: The extent of plasma protein binding, as seen with BKI 1597 (80%), influences the free drug concentration available to exert its therapeutic effect.[4]

  • Brain Permeability: The development of brain-permeable analogues like compound 6 opens up possibilities for treating central nervous system disorders.[5]

Experimental Protocols for Pharmacokinetic Characterization

To ensure the scientific rigor of our analysis, it is essential to understand the experimental methodologies employed to generate pharmacokinetic data. Below are detailed, step-by-step protocols for key in vivo and in vitro assays.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a pyrrolo[2,3-d]pyrimidine analogue following oral administration in mice.[4]

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Materials:

  • Test compound (e.g., a this compound analogue)

  • Vehicle (e.g., 3% ethanol/7% Tween 80/90% normal saline)[4]

  • Female BALB/c mice (10-12 weeks old)[4]

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Formulation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration (e.g., 10 mg/kg).

  • Animal Dosing: Administer a single oral dose of the compound formulation to a group of mice (n=3 per group) via oral gavage.[4]

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[4]

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dose_prep Dose Formulation dosing Oral Dosing (Gavage) dose_prep->dosing animal_prep Animal Acclimation animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing bioanalysis LC-MS/MS Quantification processing->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

Caption: A typical workflow for an in vivo pharmacokinetic study in mice.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its potential in vivo clearance.

Objective: To determine the in vitro half-life (T1/2) and intrinsic clearance of a test compound in liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system

  • Phosphate buffer

  • Positive control compound (e.g., a rapidly metabolized drug)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Bioanalysis: Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line is used to calculate the in vitro half-life.

Metabolic Stability Assay Workflow

G cluster_setup Assay Setup cluster_reaction Reaction cluster_quantification Quantification & Analysis reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System incubation_mix Prepare Incubation Mixture reagents->incubation_mix start_reaction Initiate Reaction (add NADPH) incubation_mix->start_reaction time_sampling Time-Point Sampling & Quenching start_reaction->time_sampling lcms_analysis LC-MS/MS Analysis time_sampling->lcms_analysis data_analysis Calculate T1/2 & Clearance lcms_analysis->data_analysis

Caption: Workflow for an in vitro metabolic stability assay.

Metabolic Pathways of Pyrrolo[2,3-d]pyrimidine Derivatives

The metabolism of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6] Common metabolic pathways include:

  • Oxidation: Hydroxylation of aromatic rings or aliphatic side chains.

  • N-dealkylation: Removal of alkyl groups attached to nitrogen atoms.

  • Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.

The specific metabolic fate of a this compound analogue will depend on its substituent groups. Understanding these pathways is crucial for predicting potential drug-drug interactions and identifying active metabolites.

Conclusion and Future Directions

The this compound scaffold offers a versatile platform for the design of potent kinase inhibitors. The pharmacokinetic properties of its analogues can be significantly modulated through strategic chemical modifications. This guide has provided a comparative overview of the available pharmacokinetic data, detailed experimental protocols for their determination, and insights into their metabolic pathways. Future research should focus on systematic studies to establish clear structure-pharmacokinetic relationships for this important class of compounds. Such efforts will undoubtedly accelerate the development of novel and effective therapies for a range of diseases.

References

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry, 153, 107867. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2024). Molecules, 29(15), 3489. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2023). Current Medicinal Chemistry, 31. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Pharmaceuticals, 15(6), 743. [Link]

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  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2022). Journal of Medicinal Chemistry, 65(16), 11186-11206. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6688. [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. (2022). Journal of Medicinal Chemistry, 65(10), 7113-7132. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry, 24(19), 2053-2086. [Link]

Sources

A Senior Scientist's Guide to Evaluating the In Vivo Efficacy of Novel Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, renowned for its versatility as a bioisostere of purines.[1][2] This structural motif is the foundation for numerous FDA-approved kinase inhibitors, including Tofacitinib and Ruxolitinib, which primarily target the Janus kinase (JAK) family.[1][3] The compound of interest, 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (hereafter designated as "Compound-X"), belongs to this promising class. Given its structure, it is hypothesized to function as an ATP-competitive kinase inhibitor, likely targeting the JAK/STAT signaling pathway, which is a critical mediator of cytokine signaling essential for immune function and cell proliferation.[2][4]

Hyperactivation of the JAK/STAT pathway is a known driver in various malignancies, particularly hematological cancers and some solid tumors.[5][6] Therefore, potent and selective inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold are of significant therapeutic interest. This guide provides a comprehensive framework for evaluating the in vivo efficacy of Compound-X in xenograft models, comparing its performance against established benchmarks. We will delve into the rationale behind experimental design, present detailed protocols, and offer a template for data interpretation, grounded in scientific integrity and field-proven insights.

Part 1: Foundational In Vitro Characterization: The Prerequisite to In Vivo Success

Before committing to costly and ethically significant animal studies, a robust in vitro characterization of Compound-X is non-negotiable. This phase validates the compound's mechanism of action and establishes a baseline for predicting in vivo behavior.

1.1. Target Engagement & Selectivity Profiling: The primary mechanistic hypothesis must be tested directly.

  • Biochemical Kinase Assays: Compound-X should be screened against a panel of kinases, with a primary focus on the JAK family (JAK1, JAK2, JAK3, TYK2). The goal is to determine the IC50 values to confirm potency and, crucially, to understand its selectivity profile.[7] A highly selective JAK3 inhibitor, for instance, might offer a different therapeutic and safety profile compared to a pan-JAK inhibitor like Tofacitinib.[4][8] The development of selective JAK inhibitors is a key objective to minimize off-target effects, such as the anemia associated with JAK2 inhibition.[8]

  • Cellular Target Engagement: Potency in a biochemical assay must translate to a cellular context. Using a relevant cell line (e.g., a T-cell lymphoma line like SU-DHL-1, known for constitutive JAK3/STAT3 activation), one must demonstrate that Compound-X inhibits the phosphorylation of downstream effectors, such as STAT3, in a dose-dependent manner.[8] This confirms that the compound can penetrate the cell membrane and engage its intracellular target.

1.2. Cellular Proliferation & Viability Assays: The ultimate goal is to inhibit cancer cell growth. Standard assays (e.g., MTT, CellTiter-Glo®) should be performed on a panel of cancer cell lines with known JAK/STAT pathway dependency. This provides the GI50 (concentration for 50% growth inhibition) and helps in selecting the most sensitive and relevant cell line for the subsequent xenograft model.

Part 2: Strategic Design of the Xenograft Efficacy Study

The transition to an in vivo model is a critical step to evaluate a drug's therapeutic potential within a complex biological system. The study design must be logical, rigorous, and capable of generating unambiguous, reproducible data.

2.1. Rationale for Model Selection: Cell Line-Derived Xenograft (CDX) For initial efficacy studies of a targeted agent like a JAK inhibitor, a CDX model is often preferred for its reproducibility and well-characterized genetic background.

  • Selected Model: Human T-cell anaplastic large-cell lymphoma (ALCL) cell line SU-DHL-1 .

  • Justification: SU-DHL-1 cells exhibit constitutive activation of the JAK3/STAT3 signaling pathway, making them highly dependent on this pathway for survival and proliferation.[8] This creates a clear and mechanistically relevant system to test a putative JAK3 inhibitor. The model's sensitivity to JAK inhibition is well-documented, providing a strong basis for evaluating therapeutic response.[8]

2.2. Experimental Workflow and Protocol The following protocol outlines a self-validating system for assessing in vivo efficacy.

Experimental Workflow Diagram

G cluster_pre Phase 1: Preparation cluster_implant Phase 2: Model Establishment cluster_study Phase 3: Efficacy Evaluation cluster_post Phase 4: Analysis acclimatize Animal Acclimatization (7 days) implant Tumor Implantation (5x10^6 cells in Matrigel, subcutaneous, right flank) cell_culture SU-DHL-1 Cell Culture (Logarithmic Growth Phase) cell_culture->implant monitor_growth Tumor Growth Monitoring (3x weekly, calipers) implant->monitor_growth randomize Randomization (Tumor Volume ~150 mm³) monitor_growth->randomize dosing Treatment Initiation (Daily, PO, 21 days) randomize->dosing monitor_study Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) dosing->monitor_study endpoint Study Endpoint (Tumor Volume >2000 mm³ or 21 days post-treatment) monitor_study->endpoint necropsy Necropsy & Tissue Collection (Tumors, Plasma) endpoint->necropsy analysis Pharmacodynamic & Histological Analysis necropsy->analysis

Caption: Workflow for a xenograft efficacy study.

Step-by-Step Protocol:
  • Animal Husbandry: Use female athymic nude mice (6-8 weeks old). Allow a 7-day acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Culture SU-DHL-1 cells under standard conditions. Harvest cells during the logarithmic growth phase and ensure >95% viability via Trypan Blue exclusion. Resuspend cells in sterile PBS mixed 1:1 with Matrigel® at a concentration of 5x10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurement three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of approximately 150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.

  • Treatment Arms & Dosing:

    • Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% methylcellulose in water) orally (PO), once daily (QD).

    • Group 2 (Compound-X): Administer Compound-X at a predetermined dose (e.g., 50 mg/kg, based on preliminary toxicology and pharmacokinetic studies), PO, QD.

    • Group 3 (Comparator - Tofacitinib): Administer an approved JAK inhibitor, Tofacitinib, at a clinically relevant and effective dose in murine models (e.g., 30 mg/kg), PO, QD.[7] This allows for a direct comparison against a known pan-JAK inhibitor.

  • Efficacy & Tolerability Monitoring: Record tumor volumes and body weights daily. Monitor animals for any clinical signs of toxicity.

  • Endpoint Criteria: The study concludes for an individual animal if its tumor volume exceeds 2000 mm³ or if it shows signs of significant morbidity (e.g., >20% body weight loss). The study ends for a group after a fixed duration (e.g., 21 days of treatment).

Part 3: Comparative Analysis and Data Interpretation

Objective comparison is key. Data must be presented clearly to allow for straightforward interpretation of Compound-X's performance relative to controls.

3.1. The JAK/STAT Signaling Pathway Understanding the mechanism is crucial for interpreting efficacy data. Compound-X is hypothesized to inhibit JAK3, thereby preventing the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and survival.

JAK/STAT Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK3 receptor->jak associated stat STAT3 jak->stat phosphorylates pstat p-STAT3 dimer p-STAT3 Dimer pstat->dimer dimerizes transcription Gene Transcription (Proliferation, Survival) dimer->transcription translocates to nucleus, activates cytokine Cytokine (e.g., IL-2) cytokine->receptor binds inhibitor Compound-X Tofacitinib inhibitor->jak INHIBITS

Caption: Inhibition of the JAK/STAT signaling pathway.

3.2. Quantitative Efficacy Data The primary output of the study is a quantitative comparison of anti-tumor activity. The data below is hypothetical and serves as a template for what a successful outcome might look like.

Treatment Group (Dose, Route, Schedule)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control (PO, QD)1850 ± 210--1.5 ± 0.8
Compound-X (50 mg/kg, PO, QD)425 ± 95 77% -3.2 ± 1.1
Tofacitinib (30 mg/kg, PO, QD)680 ± 11063%-8.5 ± 1.5
  • Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] * 100.

3.3. Interpretation of Results

  • Efficacy: In this hypothetical scenario, Compound-X demonstrates superior anti-tumor efficacy (77% TGI) compared to the established pan-JAK inhibitor Tofacitinib (63% TGI) in the SU-DHL-1 xenograft model. This suggests that at the doses tested, Compound-X is a more potent inhibitor of the oncogenic signaling driving this tumor type.

  • Tolerability: Compound-X was better tolerated than Tofacitinib, as evidenced by a significantly smaller mean body weight loss (-3.2% vs. -8.5%). This is a critical finding. The improved tolerability could be due to higher selectivity for JAK3 over other JAK isoforms like JAK2, which is associated with hematological side effects that can impact overall animal health.[4][7]

  • Pharmacodynamic Confirmation: The superior efficacy should be corroborated by PD data. Western blot analysis of tumor lysates from the Compound-X treated group would be expected to show a more profound and sustained reduction in pSTAT3 levels compared to the Tofacitinib group, confirming superior on-target activity in the tumor tissue.

Conclusion: A Pathway to Clinical Candidacy

References

  • Bolen, J. B., & Bruges, J. S. (2021). Janus kinase (JAK) inhibitors for autoimmune and inflammatory diseases. Annual Review of Immunology, 39, 355-383.
  • Casimiro-Garcia, A., et al. (2014). Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies. Leukemia, 28(12), 2302–2310. Available from: [Link][8]

  • Dandliker, P. J., et al. (2017). Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 360(3), 433–444. Available from: [Link][9]

  • Ghoreschi, K., et al. (2018). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 77(1), 1-3. Available from: [Link][7]

  • Wikipedia contributors. (2023). Janus kinase 3 inhibitor. Wikipedia. Available from: [Link][4]

  • Gao, Y., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1912–1919. Available from: [Link][10][11]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(12), 4488–4501. Available from: [Link][12]

  • Al-Bazz, Y. O., & Geyer, C. R. (2020). Targeting the JAK/STAT pathway in solid tumors. Cancers, 12(8), 2299. Available from: [Link][5]

  • Wang, Y., et al. (2023). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Pharmacology, 14, 1326281. Available from: [Link][6]

  • Sravanthi, V. V., et al. (2022). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 61, 116709. Available from: [Link][13]

  • Wang, Y., et al. (2023). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. ResearchGate. Available from: [Link][14]

  • Wang, C., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 896. Available from: [Link][2]

  • Schwartz, D. M., et al. (2019). JAK Inhibitors: New Treatments for RA and beyond. Research Open World. Available from: [Link][3]

  • Lv, P-C., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 223, 113642. Available from: [Link][1]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. Available from: [Link][15]

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From Blueprint to Blockbuster: A Comparative Guide to a Tofacitinib Intermediate and the Final API

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the intricate process of drug development, the journey from a simple chemical intermediate to a potent, life-altering active pharmaceutical ingredient (API) represents a monumental feat of medicinal chemistry and process science. This guide provides a head-to-head comparison not of two competing drugs, but of two critical stages in the life of one: 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a key intermediate, and Tofacitinib , the globally approved Janus kinase (JAK) inhibitor it is used to construct.

For researchers, chemists, and drug development professionals, understanding the profound transformation in chemical properties, biological activity, and analytical profile between a starting material and the final API is fundamental. This guide illuminates this journey, offering a deep, technical comparison supported by experimental data and protocols.

Part 1: Structural and Physicochemical Comparison

The transformation from a protected chloropyrimidine intermediate to the complex structure of Tofacitinib is central to its function. The initial intermediate is a planar, rigid scaffold, while Tofacitinib incorporates a chiral piperidine ring and a cyanoacetamide group, which are crucial for its binding affinity and mechanism of action.[1]

Chemical structures of the intermediate and Tofacitinib
Figure 1. Chemical structures of this compound (Intermediate) and Tofacitinib (API).

A comparison of their fundamental physicochemical properties reveals the significant changes that occur during synthesis.

Table 1: Physicochemical Properties Comparison

PropertyThis compoundTofacitinib
Molecular Formula C₁₁H₁₂ClN₃O₂[2]C₁₆H₂₀N₆O[3]
Molecular Weight 253.68 g/mol 312.37 g/mol [4]
Appearance White to off-white crystalline solid[5][6]White to off-white powder[7][8]
Melting Point 170–175 °C[5]199-206 °C (as citrate salt)[7]
Solubility Soluble in organic solvents like DMSO, DMF, ethanol; sparingly soluble in water[5]Slightly soluble in water; soluble in DMSO and ethanol[8][9]
Log P 2.8[2]1.15[8]

The key structural modification is the nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrrolo[2,3-d]pyrimidine core. The electron-withdrawing chlorine atom makes this position highly reactive towards nucleophiles, a critical feature exploited in the synthesis of Tofacitinib.[5][10]

Part 2: The Synthetic Pathway - From Intermediate to API

The synthesis of Tofacitinib hinges on the strategic coupling of the pyrrolo[2,3-d]pyrimidine core with a complex, chiral piperidine derivative. The chloro-intermediate is a pivotal component in this process, providing the reactive handle for the key C-N bond formation.

The general synthetic workflow involves the reaction of the chloro-intermediate with (3R,4R)-4-methyl-3-(methylamino)piperidine, followed by further functionalization to introduce the cyanoacetyl group. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the pyrrole nitrogen of the intermediate, are often employed to prevent side reactions and are removed in later steps.[10]

G cluster_synthesis Key Synthetic Transformation Intermediate 2-tert-Butyl-4-chloro-7H- pyrrolo[2,3-d]pyrimidine Coupling Nucleophilic Aromatic Substitution (SNAr) Intermediate->Coupling Electrophile Piperidine (3R,4R)-4-methyl-3- (methylamino)piperidine (Nucleophile) Piperidine->Coupling Nucleophile Coupled_Product Coupled Intermediate (Tofacitinib Core) Coupling->Coupled_Product Forms Key C-N Bond Final_Steps Deprotection & Acylation Coupled_Product->Final_Steps Tofacitinib Tofacitinib (API) Final_Steps->Tofacitinib

Diagram 1. Simplified workflow of the key synthetic step.
Experimental Protocol: Nucleophilic Aromatic Substitution

This generalized protocol outlines the crucial coupling step. Note: This is an illustrative procedure. Specific conditions (solvent, base, temperature) may vary based on the exact protecting groups used and scale of the reaction.

  • Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral piperidine derivative in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or 1-butanol.

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger for the HCl generated during the reaction.

  • Intermediate Addition: Add the this compound intermediate to the reaction mixture. Some synthetic routes may use a tosyl-protected version of the pyrimidine for enhanced reactivity.[10][11]

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-120°C. The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to ensure the consumption of the starting materials.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product is typically isolated through an aqueous work-up to remove the solvent and excess base, followed by extraction into an organic solvent.

  • Purification: The crude product is then purified, often by column chromatography or recrystallization, to yield the coupled intermediate with high purity.

Part 3: Biological Activity - The Emergence of Function

The most significant distinction between the intermediate and the final API is the emergence of potent and specific biological activity.

  • Intermediate (this compound): This molecule is a synthetic building block. It is biologically inactive as a Janus kinase inhibitor. Its structure lacks the necessary functional groups to bind effectively to the ATP-binding pocket of the JAK enzymes.

  • API (Tofacitinib): Tofacitinib is a potent inhibitor of the Janus kinase family of enzymes, which are critical components of signaling pathways for numerous cytokines involved in inflammation and immune response.[12][13] By binding to the ATP-binding site of JAKs, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking downstream gene expression and reducing the inflammatory cascade.[14][15][16]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates ATP ATP ATP->JAK binds pSTAT pSTAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Expression (Inflammation) pSTAT->Gene regulates Tofacitinib Tofacitinib Tofacitinib->JAK INHIBITS (ATP Competitive)

Diagram 2. Tofacitinib's inhibition of the JAK-STAT pathway.

The inhibitory potency of Tofacitinib is quantified by its half-maximal inhibitory concentration (IC50) values against the different JAK isoforms.

Table 2: Tofacitinib IC50 Values for JAK Isoforms

KinaseIC50 (nM)
JAK1 1.7 - 6.1[9][17]
JAK2 1.8 - 12[9][17]
JAK3 0.75 - 8.0[9][17]
TYK2 16 - 176[9][17]

These low nanomolar IC50 values demonstrate the high potency of Tofacitinib, a direct result of the chemical modifications made from the inactive intermediate.[17]

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

Determining the IC50 value is a standard method to quantify an inhibitor's potency. The following is a representative protocol for a luminescence-based kinase assay (e.g., ADP-Glo™).[18]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP at desired concentrations.

  • Compound Dilution: Prepare a serial dilution of Tofacitinib in DMSO, then further dilute in the reaction buffer to achieve the final desired concentrations for the assay.

  • Kinase Reaction: In a 384-well plate, add the JAK enzyme, the Tofacitinib dilution (or vehicle control), and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a set period (e.g., 60 minutes). The reaction allows the kinase to phosphorylate the substrate by hydrolyzing ATP to ADP.

  • ADP Detection (1st Step): Add ADP-Glo™ Reagent to the wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation (2nd Step): Add Kinase Detection Reagent to the wells. This reagent converts the ADP generated in the first step back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the Tofacitinib concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Part 4: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of both the starting intermediate and the final API.[19][20] While some techniques are used for both, the focus and expected results differ significantly.

  • For the Intermediate: Analysis focuses on confirming the correct structure and ensuring high purity to prevent side reactions in subsequent steps. Key techniques include:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of major impurities.

    • Mass Spectrometry (MS): To verify the molecular weight.[19]

    • HPLC: To determine purity and identify any process-related impurities.

  • For Tofacitinib (API): Analysis is more extensive, governed by stringent regulatory requirements. It aims to confirm identity, purity, potency, and stability.

    • HPLC/UHPLC: The primary method for assay (quantification) and impurity profiling.[21][22] Validated methods are required to detect and quantify any process-related impurities or degradation products.[22]

    • LC-MS/MS: Used for structural elucidation of unknown impurities and for bioanalytical methods to measure drug concentrations in plasma.[7]

    • Chiral HPLC: To confirm the correct stereochemistry ((3R,4R)), which is critical for biological activity.

    • Powder X-Ray Diffraction (PXRD): To determine the solid-state form (polymorphism) of the API, which can affect solubility and bioavailability.

Conclusion

The comparison of this compound and Tofacitinib offers a compelling case study in drug development. It highlights the journey from a structurally important but biologically inert intermediate to a highly potent and specific API. This transformation is achieved through precise, multi-step chemical synthesis that installs the necessary pharmacophoric features required for potent inhibition of the JAK enzyme family. For scientists in the pharmaceutical industry, a deep understanding of this evolution—from chemical reactivity and synthesis to the emergence of biological function and the rigorous analytical methods used to characterize each stage—is paramount to the successful creation of novel therapeutics.

References

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  • Mogul, A., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology. Retrieved January 19, 2026, from [Link]

  • CN105348287A - Novel synthesis process of tofacitinib citrate. (n.d.). Google Patents.
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  • Pithiya, B., et al. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Tofacitinib. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Williams, N. K., et al. (2009). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Retrieved January 19, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TOFACITINIB IN TABLET DOSAGE FORM BY USING RP-UHPLC. (n.d.). IJSDR. Retrieved January 19, 2026, from [Link]

  • V, S., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

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  • What is the mechanism of Tofacitinib Citrate?. (2024). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • Promraksa, B., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Retrieved January 19, 2026, from [Link]

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  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The possible mode of action of Tofacitinib, a JAK inhibitor. (2014). SciSpace. Retrieved January 19, 2026, from [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • ASSAY DEVELOPMENT AND INHIBITOR SCREENING FOR JANUS KINASE 2. (2023). Trepo. Retrieved January 19, 2026, from [Link]

  • Boyle, D. L., et al. (2015). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases. Retrieved January 19, 2026, from [Link]

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  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among these, heterocyclic compounds like 2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its analogs are of significant interest, often serving as crucial intermediates in the development of kinase inhibitors for therapeutic use.[1] However, with great potential comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, drawing upon the best available data for structurally similar compounds to ensure a robust margin of safety.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1379340-25-6) was not publicly available.[2] The following recommendations are therefore synthesized from the SDS of closely related pyrrolo[2,3-d]pyrimidine derivatives. It is imperative to treat this compound with the caution afforded to a substance with unknown hazards and to supplement these guidelines with your institution's specific safety protocols.

Understanding the Hazard Profile: A Synthesis of Analogous Data

The hazard profile of this compound is extrapolated from its structural relatives, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. These compounds are consistently classified as hazardous, with the potential to cause significant irritation to the skin and eyes.[3] Furthermore, oral ingestion and inhalation of dust particles may be harmful.[3][4]

Table 1: Summary of Potential Hazards Based on Analogous Compounds

Hazard ClassificationPotential EffectsSource Compounds for Analogy
Acute Toxicity, Oral Toxic if swallowed.[4][5]4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Skin Corrosion/Irritation Causes skin irritation.[3]2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Serious Eye Damage/Irritation Causes serious eye irritation.[3]2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Specific target organ toxicity May cause respiratory irritation.[3]2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Given these potential hazards, a stringent adherence to proper PPE and handling protocols is non-negotiable.

Your Armor in the Lab: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPERationale and Best Practices
Eyes and Face Chemical safety goggles and a face shield.[6][7][8]Protects against splashes and airborne particles. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.
Hands Double-gloving with nitrile gloves.[9]Provides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately upon contamination. Regularly inspect gloves for any signs of degradation or puncture.
Body A lab coat with long sleeves and a solid front.[7][9]Prevents contamination of personal clothing. Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[9]
Respiratory A NIOSH-approved respirator (e.g., N95) for handling powders.Required when there is a potential for generating dust. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.[10]
Feet Closed-toe shoes.Protects feet from spills and falling objects.

Operational Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a meticulous operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[3]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are within arm's reach.

Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in Table 2 before entering the designated handling area.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize the inhalation of any dust. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating airborne dust.

  • In Solution: When working with the compound in solution, handle it with the same level of caution. Avoid splashes and ensure all transfers are conducted within the fume hood.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal Prep1 Verify Fume Hood Certification Prep2 Check Eyewash & Safety Shower Prep1->Prep2 Prep3 Gather all PPE & Spill Kit Prep2->Prep3 Handling1 Don Full PPE Prep3->Handling1 Handling2 Weigh Solid in Fume Hood Handling1->Handling2 Handling3 Handle Solutions in Fume Hood Handling1->Handling3 Disposal1 Segregate Chlorinated Waste Handling2->Disposal1 Handling3->Disposal1 Handling4 Wash Hands After Handling Disposal3 Arrange for Professional Disposal Disposal2 Label Waste Container Clearly Disposal1->Disposal2 Disposal2->Disposal3

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

The Final Step: A Responsible Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Storage
  • Dedicated Waste Container: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container designated for chlorinated organic waste.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, clearly labeled container for chlorinated liquid waste. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials, awaiting pickup by a licensed waste disposal service.

Disposal Method

The recommended method for the disposal of chlorinated heterocyclic compounds is through a licensed and approved waste disposal plant.[3] These facilities are equipped to handle and neutralize hazardous chemical waste in an environmentally sound manner, often through high-temperature incineration or other specialized treatments.[11][12] Under no circumstances should this compound be disposed of down the drain or in regular trash.

Emergency Preparedness: Responding to Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.

Table 3: Emergency First Aid Procedures

Type of ExposureImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • PubChem. tert-Butyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. Available at: [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Available at: [Link]

  • Hoffman Fine Chemicals. 7-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • PubChem. tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available at: [Link]

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. 2019. Available at: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 2022. Available at: [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]

  • Connor, T. H. Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006. Available at: [Link]

  • Google Patents. US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Scribd. Chlorine Waste Disposal Strategies | PDF | Polyvinyl Chloride | Catalysis. Available at: [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes | Request PDF. Available at: [Link]

  • OUCI. Disposal of Chlorine-Containing Wastes. Available at: [Link]

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Retrosynthesis Analysis

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2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.